molecular formula C7H6BiO4 B1667449 Bismuth subsalicylate CAS No. 14882-18-9

Bismuth subsalicylate

货号: B1667449
CAS 编号: 14882-18-9
分子量: 363.10 g/mol
InChI 键: QBWLKDFBINPHFT-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bismuth subsalicylate appears as white crystalline powder or fluffy white solid. (NTP, 1992)
This compound is a bismuth salt of salicylic acid. It is a member of salicylates and a bismuth coordination entity.
This compound is an antacid and anti-diarrheal agent. Exhibiting antibacterial and gastroprotective properties, this compound is an insoluble salt of [salicylic acid] linked to trivalent [bismuth cation]. Each molecule of this compound contains 58% bismuth and 42% salicylate by weight. This compound has been around for over 100 years: it was originally developed in 1901 for hygienic use and sanitation for cholera infection. this compound was first approved by the FDA in 1939 and is now mainly used to relieve nausea, diarrhea, and gastrointestinal discomfort. It is an active ingredient found in Pepto-Bismol, a common over-the-counter medication that is used to temporarily treat discomforts of the stomach and gastrointestinal tract. This compound is a component of HELIDAC Therapy (this compound, [metronidazole], and [tetracycline]), which is a treatment regimen indicated for the eradication of H. pylori for treatment of patients with H. pylori infection and duodenal ulcer disease.
This compound is a bismuth salt of salicylic acid. Little absorbed from the gastrointestinal tract, this compound exerts a local effect on the gastric mucosa, coating it and protecting it from the corrosive effects of acid and pepsin. This agent also has local antimicrobial properties. (NCI04)

属性

InChI

InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWLKDFBINPHFT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)O[Bi]O2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024622
Record name Bismuth subsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bismuth subsalicylate appears as white crystalline powder or fluffy white solid. (NTP, 1992), Dry Powder; Liquid, White or nearly white odorless solid; [Merck Index] White or yellow odorless powder; [MSDSonline]
Record name BISMUTH SUBSALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4H-1,3,2-Benzodioxabismin-4-one, 2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bismuth subsalicylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3954
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Insoluble (<1 mg/ml at 71.1 °F) (NTP, 1992), ALMOST INSOL IN WATER OR ALCOHOL, SOL IN ACIDS & ALKALIES; INSOL IN ETHER, SOL IN OIL
Record name BISMUTH SUBSALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BISMUTH SUBSALICYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/332
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000607 [mmHg]
Record name Bismuth subsalicylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3954
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

MICROSCOPIC PRISMS, WHITE, BULKY CRYSTALLINE POWDER

CAS No.

14882-18-9
Record name BISMUTH SUBSALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bismuth subsalicylate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014882189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuth subsalicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 14882-18-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-1,3,2-Benzodioxabismin-4-one, 2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bismuth subsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bismuth oxide salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISMUTH SUBSALICYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/332
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

>350
Record name Bismuth subsalicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Unveiling the Atomic Blueprint of Bismuth Subsalicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the precise crystal structure of bismuth subsalicylate (BSS), the active ingredient in popular gastrointestinal medications, remained elusive to scientists. Its tendency to form small, imperfect, and beam-sensitive crystals thwarted traditional analytical methods. This guide delves into the advanced electron crystallography techniques that finally unlocked its atomic arrangement, providing researchers and drug development professionals with a detailed understanding of its solid-state structure.

The breakthrough in determining the crystal structure of BSS was achieved through a combination of three-dimensional electron diffraction (3DED) and high-resolution scanning transmission electron microscopy (STEM).[1][2][3] This approach circumvented the limitations of conventional single-crystal X-ray diffraction (SCXRD), which requires larger, highly ordered crystals.[2] The investigation revealed that BSS is a layered coordination polymer, not a simple metal complex as had been speculated.[2][4]

The structure consists of inorganic building units (IBUs) composed of bismuth cations (Bi³⁺) and bridging oxygen anions (μ-O²⁻) that form rod-like structures extending along the a-axis. These inorganic rods are interconnected by organic salicylate (B1505791) anions, creating a layered architecture.[2] This layered arrangement, with an outer coating of organic ligands, helps to explain the compound's very poor solubility in water and its stability in acidic environments.[2]

Quantitative Crystallographic Data

The crystallographic data for this compound was determined from a merged electron diffraction dataset. Due to the low symmetry of the crystals, data from 18 individual crystals were collected, and 12 of these with high correlation were merged using hierarchical clustering analysis to achieve a dataset with 84.6% completeness.[5] The structure was solved in the triclinic space group P-1.[5][6]

Parameter Value
Empirical Formula C₇H₅BiO₄
Formula Weight 362.09
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å)Value not explicitly found in snippets
b (Å)Value not explicitly found in snippets
c (Å)Value not explicitly found in snippets
α (°)Value not explicitly found in snippets
β (°)Value not explicitly found in snippets
γ (°)Value not explicitly found in snippets
Volume (ų) Value not explicitly found in snippets
Z Value not explicitly found in snippets
Calculated Density (g/cm³) Value not explicitly found in snippets

(Note: Specific unit cell parameters were referenced as being in Table S1 of the primary research paper by Svensson Grape et al., Nat Commun 13, 1984 (2022), but were not available in the direct search results. The fundamental structural details are provided.)

Experimental Protocols

The successful determination of the BSS crystal structure hinged on a multi-stage experimental workflow that addressed the challenges posed by the material's properties.

Sample Preparation

Commercially available this compound powder (from Sigma-Aldrich) was used for the analysis. For transmission electron microscopy, a small amount of the crystalline powder was dispersed onto a holey carbon-coated copper grid. This method allows for the isolation of individual nanocrystals suitable for electron diffraction.

Three-Dimensional Electron Diffraction (3DED) Data Collection

3DED was the core technique used to obtain crystallographic data from the sub-micrometer-sized crystals.

  • Instrumentation: A transmission electron microscope (TEM) equipped with a sensitive and fast detector was used. The use of modern detectors is crucial to minimize electron beam damage to the organic molecules within the crystal structure.[2]

  • Data Acquisition: A series of electron diffraction patterns were collected as a single nanocrystal was tilted incrementally along the goniometer axis. This process, known as electron diffraction tomography, captures a three-dimensional representation of the crystal's reciprocal lattice. Due to the physical limitations of the TEM goniometer, the tilt range is restricted, resulting in an unsampled region of data known as the "missing wedge."

  • Multi-crystal Approach: To overcome the low completeness of datasets from single, low-symmetry crystals, data was collected from 18 different BSS crystals.[3]

Data Processing and Hierarchical Clustering Analysis (HCA)

The individual, incomplete datasets were processed to create a single, more complete dataset suitable for structure solution.

  • Reciprocal Space Reconstruction: The individual diffraction patterns from each tilt series were combined to reconstruct the 3D reciprocal lattice for each of the 18 crystals.

  • Hierarchical Clustering: To merge only the most structurally similar datasets, a hierarchical clustering analysis was performed. This statistical method groups datasets based on the correlation coefficient of their measured reflection intensities. A cluster of 12 highly correlated datasets was identified and merged.[3][7] This merged dataset had a high overall completeness, which was essential for solving the structure.[5]

Structure Solution and Refinement

The final merged 3DED dataset was used to determine the atomic positions.

  • Structure Solution: The crystal structure was solved using direct methods, a common approach in crystallography for determining initial phase information from the diffraction intensities. This revealed the positions of all non-hydrogen atoms.[5]

  • Refinement: The initial structural model was then refined to best fit the experimental diffraction data, resulting in the final, detailed crystal structure.

Analysis of Structural Disorder with STEM

While 3DED revealed the average, ordered structure, high-resolution STEM was employed to investigate local variations and disorder.

  • Imaging Technique: Integrated Differential Phase Contrast (iDPC) STEM was used. This technique is particularly well-suited for beam-sensitive materials and provides high-contrast images that can clearly show both heavy elements (bismuth) and lighter elements (oxygen, carbon).

  • Observation of Stacking Faults: The iDPC-STEM images revealed that while some regions of the crystals were highly ordered, others exhibited significant disorder in the stacking of the BSS layers.[2] In some areas, the stacking was regular, while in others it appeared random or alternating.[2] This inherent disorder is a primary reason why the structure had been so difficult to determine for over a century.[4]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflow and the logical process of data analysis that led to the successful structure determination of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis & Structure Solution cluster_disorder Disorder Characterization start BSS Powder prep Disperse on TEM Grid start->prep grid Nanocrystals on Grid prep->grid tem Transmission Electron Microscope (TEM) grid->tem stem iDPC-STEM Imaging grid->stem data_coll 3DED Data Collection (18 Crystals) tem->data_coll datasets 18 Incomplete Datasets data_coll->datasets hca Hierarchical Clustering Analysis (HCA) datasets->hca merge Merge 12 Datasets hca->merge complete_data 84.6% Complete Dataset merge->complete_data solve Structure Solution (Direct Methods) complete_data->solve structure Final Crystal Structure (P-1) solve->structure disorder Analysis of Stacking Disorder structure->disorder stem->disorder

Fig. 1: Experimental workflow for BSS crystal structure determination.

data_logic cluster_hca Hierarchical Clustering Analysis d1 Dataset 1 (Low Completeness) corr Calculate Correlation Coefficients d1->corr d2 Dataset 2 (Low Completeness) d2->corr dn Dataset n...18 (Low Completeness) dn->corr cluster Group Datasets by Similarity corr->cluster merged Merged Dataset (High Completeness) cluster->merged Select best cluster (12 datasets) solution Structure Solution merged->solution

Fig. 2: Logical flow of data merging for structure solution.

References

A Technical Guide to the Hydrolysis of Bismuth Subsalicylate in Gastric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subsalicylate (BSS), the active ingredient in many over-the-counter gastrointestinal medications, undergoes rapid hydrolysis in the acidic environment of the stomach. This process is fundamental to its mechanism of action, releasing bioactive compounds that contribute to its therapeutic effects. This technical guide provides an in-depth analysis of the hydrolysis of BSS in gastric acid, including the products formed, quantitative data on the conversion, detailed experimental protocols for in-vitro studies, and a discussion of the known physiological effects of the hydrolysis products.

The Hydrolysis Reaction in Gastric Acid

In the presence of gastric acid (primarily hydrochloric acid, HCl), this compound is chemically converted into two main products: the insoluble salt bismuth oxychloride (BiOCl) and salicylic (B10762653) acid.[1] Some evidence also suggests the potential for the formation of bismuth hydroxide (B78521) in the gut.[1] The salicylic acid component is readily absorbed into the bloodstream, where it exerts systemic anti-inflammatory effects.[2] Conversely, the bismuth moiety remains largely within the gastrointestinal tract as insoluble salts like bismuth oxychloride.[2]

The overall chemical reaction can be summarized as follows:

Bi(C₇H₅O₃)O + HCl → BiOCl + C₇H₆O₃

This acid-catalyzed hydrolysis is a critical step, as the resulting products are responsible for the multifaceted therapeutic actions of BSS, including its antidiarrheal, antacid, and antimicrobial properties.[1]

Quantitative Analysis of Hydrolysis

The extent of this compound hydrolysis is highly dependent on the pH of the surrounding medium. In simulated gastric environments, the conversion to bismuth oxychloride and salicylic acid is significant at low pH values.

pHExtent of Conversion to Bismuth OxychlorideObservation
1.0CompleteBSS is fully converted to BiOCl.
2.0PartialA small proportion of BSS is converted to BiOCl.
≥ 3.0No significant conversionNo changes were observed in the powder X-ray diffraction (PXRD) patterns of BSS.

This data is based on stability tests of BSS in aqueous HCl solutions, as reported in studies analyzing the compound's structure.[3]

Experimental Protocols

To study the hydrolysis of this compound in a controlled laboratory setting, a simulated gastric fluid (SGF) model can be employed. The following protocol is a comprehensive approach based on established in-vitro digestion models, such as the INFOGEST method.

Preparation of Simulated Gastric Fluid (SGF)

A standardized SGF solution should be prepared to mimic the chemical environment of the human stomach. A common formulation includes:

ComponentConcentration
Sodium Chloride (NaCl)34.2 mM
Sodium Taurocholate0.08 mM
Lecithin0.02 mM
Pepsin0.1 mg/mL

The pH of the SGF should be adjusted to the desired level (e.g., 1.0, 2.0, or 3.0) using concentrated HCl.

Hydrolysis Experiment
  • Incubation: A known quantity of this compound (e.g., 10 g) is added to a specific volume of the prepared SGF (e.g., 500 mL) in a reaction vessel.

  • Agitation: The mixture is stirred continuously for a set period (e.g., 1 hour) at 37°C to simulate gastric motility and temperature.

  • Sampling: Aliquots of the suspension are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to analyze the kinetics of the hydrolysis.

  • Separation: The solid and liquid phases of each aliquot are separated by centrifugation. The supernatant contains the dissolved salicylic acid, while the pellet contains the unreacted BSS and the precipitated bismuth oxychloride.

  • Quenching: The reaction in the collected samples can be quenched by immediately neutralizing the acid with a suitable base to prevent further hydrolysis during analysis.

Analytical Quantification
  • Method: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of salicylic acid in the supernatant.

  • Mobile Phase: A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Column: A C18 reversed-phase column is typically used.

  • Detection: UV detection at a wavelength of approximately 230 nm is effective for salicylic acid.

  • Calibration: A standard curve is generated using known concentrations of salicylic acid to quantify the amount in the experimental samples.

  • Method: The bismuth content in the solid pellet can be determined using techniques such as Atomic Absorption Spectroscopy (AAS) or complexometric titration with EDTA.

  • Sample Preparation for AAS: The pellet is first digested using a strong acid (e.g., nitric acid) to dissolve the bismuth compounds. The resulting solution is then diluted to a suitable concentration for analysis.

  • Titration Method: The bismuth in the digested sample can be titrated with a standardized EDTA solution using an appropriate indicator like xylenol orange.

Visualizations

This compound Hydrolysis Pathway

BSS_Hydrolysis BSS This compound (C₇H₅BiO₄) GastricAcid Gastric Acid (HCl, pH 1-2) BSS->GastricAcid BiOCl Bismuth Oxychloride (BiOCl) Insoluble GastricAcid->BiOCl Hydrolysis SalicylicAcid Salicylic Acid (C₇H₆O₃) Absorbed GastricAcid->SalicylicAcid Hydrolysis

Caption: Acid-catalyzed hydrolysis of this compound in the stomach.

Experimental Workflow for In-Vitro Hydrolysis Study

Experimental_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Prep_SGF Prepare Simulated Gastric Fluid (SGF) Incubation Incubate BSS in SGF (37°C with stirring) Prep_SGF->Incubation Prep_BSS Weigh Bismuth Subsalicylate (BSS) Prep_BSS->Incubation Sampling Collect Aliquots over Time Incubation->Sampling Separation Centrifuge to Separate Supernatant and Pellet Sampling->Separation HPLC Quantify Salicylic Acid in Supernatant (HPLC) Separation->HPLC AAS Quantify Bismuth in Pellet (AAS/Titration) Separation->AAS

Caption: Workflow for the in-vitro study of BSS hydrolysis.

Conceptual Mechanism of Action of BSS Hydrolysis Products

BSS_MoA BSS This compound Hydrolysis Gastric Acid Hydrolysis BSS->Hydrolysis Salicylate Salicylate Hydrolysis->Salicylate Bismuth Bismuth Oxychloride Hydrolysis->Bismuth Prostaglandins Prostaglandin Synthesis Salicylate->Prostaglandins Inhibits Antimicrobial Antimicrobial Effects Bismuth->Antimicrobial ProtectiveLayer Protective Layer on Mucosa Bismuth->ProtectiveLayer Inflammation Inflammation & Fluid Secretion Prostaglandins->Inflammation

Caption: Known mechanisms of action of BSS hydrolysis products.

Conclusion

The hydrolysis of this compound in gastric acid is a prerequisite for its therapeutic efficacy. The conversion to bismuth oxychloride and salicylic acid is heavily influenced by the gastric pH. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess this hydrolysis process. Further research is warranted to elucidate the precise kinetics of this reaction under various physiological conditions and to explore the specific signaling pathways in gastric cells that are modulated by the hydrolysis products. A deeper understanding of these mechanisms will be invaluable for the development of next-generation gastrointestinal therapies.

References

A Technical Guide to the Physicochemical Properties of Bismuth Subsalicylate Powder

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bismuth Subsalicylate (BSS) is a well-established active pharmaceutical ingredient (API) renowned for its therapeutic efficacy in treating a range of gastrointestinal ailments, including diarrhea, heartburn, and indigestion.[1][2][3] Marketed most famously as Pepto-Bismol, its mechanism relies on the combined action of its bismuth and salicylate (B1505791) moieties.[1][3] A thorough understanding of the physicochemical properties of BSS powder is paramount for researchers, scientists, and drug development professionals to ensure proper formulation, stability, and bioavailability. This technical guide provides an in-depth overview of these core properties, supported by experimental protocols and data.

Core Physicochemical Properties

This compound is an odorless, fine, off-white crystalline powder.[3][4][5] Its fundamental properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound Powder

PropertyValueReferences
Molecular Formula C₇H₅BiO₄[1][3][4][5]
Molecular Weight 362.09 g/mol [1][4][5]
Appearance Fine, off-white powder[4][5]
Odor Odorless[3][4]
Melting Point >350 °C (decomposes)[3][4][5]
pH (10g in 90mL water) 2.7 - 5.0[6]
Loss on Drying ≤ 1.0%[4]
Density 0.43 - 3.05 g/cm³ (Note: significant variation in reported values)[3][5]

Table 2: Solubility Profile of this compound Powder

SolventSolubilityReferences
Water Practically Insoluble[2][4][5]
Alcohol (Ethanol) Practically Insoluble[3][5]
DMSO 27.5 mg/mL (Sonication recommended)[2]
Mineral Acids Soluble with decomposition[3]
Alkali Soluble[3][5]

Structural and Morphological Characteristics

Crystal Structure: For many years, the precise crystal structure of BSS remained elusive due to its tendency to form very small crystals with structural defects, which hindered analysis by traditional single-crystal X-ray diffraction (SCXRD).[1][7] Recent advancements using 3D electron diffraction (3DED) and scanning transmission electron microscopy (STEM) have revealed that BSS is a layered coordination polymer with the formula BiO(C₇H₅O₃).[1][8][9] The structure consists of rod-shaped inorganic building units of bismuth cations (Bi³⁺) and bridging oxygen anions (μ-O²⁻).[8][10] These inorganic rods are linked by the organic salicylate anions.[8] This layered arrangement, with the less polar salicylate components forming the outer surfaces, explains the compound's very poor solubility in water.[7]

Particle Size and Morphology: BSS powder typically consists of plank-shaped crystals.[7] Particle size analysis has indicated a mean diameter of approximately 9.61 µm, though some sources specify a maximum particle size of 2 µm.[11][12] The particle size distribution is a critical parameter that can influence the dissolution rate and bioavailability of the final drug product.

Mechanism of Action

The therapeutic effects of this compound are a result of its hydrolysis in the gastrointestinal tract into its active components: a bismuth moiety (primarily bismuth oxychloride) and salicylic (B10762653) acid.[1][3]

  • Bismuth Moiety: The bismuth salts provide multiple benefits. They exert direct antimicrobial and bactericidal actions against pathogens like E. coli and H. pylori.[1][[“]][14] They also form a protective coating over the stomach and intestinal lining, shielding the mucosa from irritation.[[“]][14] Furthermore, bismuth is thought to stimulate the absorption of fluids and electrolytes, an antisecretory action that helps control diarrhea.[1][15]

  • Salicylate Moiety: Salicylic acid acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes.[14][16][17] This inhibition prevents the synthesis of prostaglandins, which are key mediators of intestinal inflammation and hypermotility.[14][15]

BSS_Mechanism bss This compound (BSS) Powder hydrolysis Hydrolysis in GI Tract (Stomach Acid) bss->hydrolysis bi_oxy Bismuth Oxychloride & other Bi salts hydrolysis->bi_oxy Bismuth Moiety sal_acid Salicylic Acid hydrolysis->sal_acid Salicylate Moiety antimicrobial Antimicrobial Action (e.g., H. pylori) bi_oxy->antimicrobial coating Protective Coating of Mucosa bi_oxy->coating fluid_abs Stimulates Fluid & Electrolyte Absorption bi_oxy->fluid_abs cox COX-1 / COX-2 Enzymes sal_acid->cox Inhibits prostaglandins Prostaglandins cox->prostaglandins Synthesizes inflammation ↓ Inflammation & Hypermotility cox->inflammation Reduces Inflammatory Response prostaglandins->inflammation

Figure 1: Mechanism of Action of this compound

Experimental Protocols for Characterization

Structural and Morphological Analysis

1. 3D Electron Diffraction (3DED) and STEM: This is the definitive method for BSS crystal structure determination.[9]

  • Objective: To determine the atomic-level crystal structure from nanocrystalline powder.

  • Methodology:

    • Disperse the BSS powder onto a transmission electron microscopy (TEM) grid.

    • Identify suitable, well-isolated nanocrystals.

    • Using an electron microscope, collect a series of electron diffraction patterns while tilting the crystal at small angular increments.[8]

    • Process the diffraction data to reconstruct the 3D reciprocal lattice and solve the crystal structure.

    • Use high-resolution STEM imaging to visualize the layered structure directly and identify variations in stacking or defects.[7][9]

2. Particle Size Analysis by Laser Diffraction:

  • Objective: To determine the particle size distribution of the BSS powder.

  • Methodology:

    • Disperse the BSS powder in a suitable liquid medium in which it is insoluble, using a surfactant to prevent agglomeration.

    • Introduce the suspension into a laser diffraction particle size analyzer.[11]

    • A laser beam is passed through the sample, and the particles scatter the light at angles inversely proportional to their size.

    • Detectors measure the angular distribution of the scattered light.

    • Software algorithms convert the scattering pattern into a particle size distribution.

Spectroscopic and Thermal Analysis

1. Powder X-Ray Diffraction (PXRD):

  • Objective: To confirm the crystalline nature and phase purity of the BSS powder.

  • Methodology:

    • Pack the BSS powder into a sample holder.

    • Place the sample in a powder X-ray diffractometer.

    • Irradiate the sample with monochromatic X-rays (commonly Cu Kα radiation) over a range of incident angles (2θ).[18]

    • Record the intensity of the diffracted X-rays at each angle.

    • The resulting diffractogram, a plot of intensity vs. 2θ, serves as a fingerprint for the crystalline phase.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the functional groups present in the BSS molecule.

  • Methodology:

    • Prepare the sample, typically by mixing a small amount of BSS powder with dry potassium bromide (KBr) and pressing it into a thin pellet.

    • Place the pellet in the sample holder of an FT-IR spectrometer.

    • Pass a beam of infrared radiation through the sample.

    • The instrument records the absorption of IR radiation at different wavenumbers, corresponding to the vibrational frequencies of the molecular bonds (e.g., C=O, O-H, C-C).

3. Simultaneous Thermal Analysis (TGA/DSC):

  • Objective: To evaluate the thermal stability, decomposition profile, and phase transitions of BSS powder.

  • Methodology:

    • Place a small, accurately weighed amount of BSS powder into a crucible (e.g., alumina (B75360) or platinum).

    • Load the crucible into a Simultaneous Thermal Analyzer (STA).[19][20]

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

    • The instrument simultaneously records:

      • TGA Curve: The change in mass as a function of temperature, indicating moisture loss and decomposition.

      • DSC Curve: The heat flow into or out of the sample, indicating endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.

Quantitative Analysis

Gravimetric Determination of Bismuth: This protocol allows for the quantitative determination of bismuth content in a BSS sample.[21][22]

Gravimetric_Analysis start 1. Accurately weigh BSS Powder dissolve 2. Dissolve in 2M HCl to form aqueous Bi³⁺ start->dissolve precipitate 3. Add excess 0.1M Na₃PO₄ to precipitate BiPO₄ (solid) dissolve->precipitate filter 4. Vacuum Filter through pre-weighed fine filter paper precipitate->filter rinse 5. Rinse precipitate with distilled water filter->rinse dry 6. Dry precipitate in an oven to a constant weight rinse->dry weigh 7. Weigh the dried filter paper with solid BiPO₄ dry->weigh calculate 8. Calculate % Bismuth and BSS content weigh->calculate

Figure 2: Workflow for Gravimetric Analysis of Bismuth
  • Methodology:

    • An accurately weighed sample of BSS powder is dissolved in 2 M hydrochloric acid. This breaks down the compound and brings the bismuth into solution as Bi³⁺ ions.[21][22]

    • An excess of a precipitating agent, typically 0.1 M sodium phosphate (B84403) (Na₃PO₄), is added to the solution. This causes the quantitative precipitation of the highly insoluble salt, bismuth phosphate (BiPO₄).[21][22]

    • The solution is filtered through a pre-weighed, fine-porosity filter paper to collect the BiPO₄ precipitate.

    • The collected precipitate is rinsed with distilled water to remove any soluble impurities.

    • The filter paper and precipitate are dried in an oven at a suitable temperature (e.g., 105-110 °C) until a constant mass is achieved.

    • By knowing the final mass of the BiPO₄ precipitate and its molar mass, the initial mass and percentage of bismuth in the original BSS sample can be calculated via stoichiometry.

References

A Technical Guide to the Solubility of Bismuth Subsalicylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bismuth subsalicylate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

Core Data: Solubility Profile

This compound, a well-known therapeutic agent for gastrointestinal discomfort, exhibits a range of solubilities in common organic solvents. While generally described as practically insoluble in water and alcohol, quantitative data reveals a more nuanced profile. The following table summarizes the solubility of this compound in several organic solvents at 25°C.

Organic SolventSolubility (g/L)
Methanol56.34[1]
Acetone43.08[1]
Ethanol38.51[1]
2-Butanone (MEK)36.59[1]
1,4-Dioxane35.01[1]
n-Butanol33.39[1]
Isopropanol32.87[1]
n-Propanol31.02[1]
Acetonitrile26.03[1]
Methyl Acetate24.44[1]
Isobutanol24.11[1]
Ethyl Acetate22.69[1]
Toluene8.27[1]
Water6.14[1]
Dimethylformamide (DMF)253.21[1]
Tetrahydrofuran (THF)92.53[1]
Dimethyl Sulfoxide (DMSO)0.04 (as mg/mL)[2]

It is important to note that some sources describe this compound as "practically insoluble" in ethanol.[3][4][5][6][7] This highlights the importance of consulting quantitative data for specific applications, as qualitative descriptors can sometimes be misleading. The compound's extended layered crystal structure contributes to its generally poor solubility in aqueous solutions.[8]

Experimental Protocols for Solubility Determination

While the specific experimental protocols used to generate the data in the table above are not detailed in the source, a standard and widely accepted methodology for determining the equilibrium solubility of pharmaceutical compounds is the Saturation Shake-Flask Method, as outlined in USP General Chapter <1236> Solubility Measurements.[3][9][10] This method is a robust approach to ascertain the thermodynamic equilibrium solubility.

Principle of the Saturation Shake-Flask Method

The core principle of this method is to establish an equilibrium between the undissolved solid solute and a saturated solution of the solute in the solvent of interest. This is achieved by agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical method.

Generalized Experimental Protocol
  • Preparation: An excess amount of this compound powder is added to a flask containing the selected organic solvent. The use of a significant excess of the solid is crucial to ensure that saturation is achieved and maintained throughout the experiment.

  • Equilibration: The flask is sealed to prevent solvent evaporation and is agitated at a constant, controlled temperature (e.g., 25°C) for a predetermined period. The agitation can be achieved using a shaker bath or a magnetic stirrer. The equilibration time must be sufficient to allow the system to reach thermodynamic equilibrium, which may range from 24 to 72 hours or longer, depending on the compound and the solvent.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical technique. Suitable methods could include High-Performance Liquid Chromatography (HPLC) with UV detection, or Atomic Absorption Spectroscopy to determine the bismuth concentration, from which the solubility of the parent compound can be calculated.[11]

  • Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the saturation shake-flask method.

G A Add excess this compound to organic solvent B Seal flask and agitate at constant temperature (e.g., 25°C) A->B C Allow sufficient time to reach equilibrium (e.g., 24-72h) B->C D Centrifuge the suspension C->D E Filter the supernatant through a fine-pore filter D->E F Determine concentration of dissolved solute in the filtrate (e.g., by HPLC) E->F G Report solubility in g/L at the specified temperature F->G

Generalized Workflow for Solubility Determination

References

From Folk Remedy to Modern Medicine: A Technical History of Bismuth Subsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subsalicylate, the active ingredient in popular over-the-counter gastrointestinal medications, boasts a rich history evolving from a traditional remedy for infant diarrhea to a scientifically validated multifunctional therapeutic agent. This technical guide delves into the historical milestones, mechanistic underpinnings, and key experimental evidence that have shaped our understanding and application of this compound. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Detailed methodologies of seminal experiments are provided to offer a practical understanding of its development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to elucidate complex biological interactions and research designs.

Historical Development

The medicinal use of bismuth compounds dates back to the 18th century in Europe. However, the specific formulation of this compound as a gastrointestinal remedy emerged in the early 20th century in the United States. Initially developed to combat life-threatening "cholera infantum," a severe diarrheal illness in infants, the compound was a combination of this compound and zinc salts for their astringent properties, along with salol (phenyl salicylate).

Marketed directly to physicians starting in 1918 as "Bismosal," the formulation was later renamed Pepto-Bismol in 1919.[1] The original concoction, created by a doctor in New York around 1900, was intended to address the severe diarrhea and vomiting associated with this form of cholera.[2] The Norwich Pharmacal Company began mass-producing the product, which eventually became a household name for treating common stomach ailments.[1]

Table 1: Key Milestones in the Development of this compound

YearMilestoneReference
Late 1700sBismuth salts are in medicinal use in Europe.[1]
1900A New York doctor formulates a precursor to modern this compound for "cholera infantum".[1][3]
1918The formulation is first marketed to physicians as "Bismosal".[1]
1919The product is renamed Pepto-Bismol.[1]
1982Norwich Eaton Pharmaceuticals, the maker of Pepto-Bismol, is acquired by Procter & Gamble.[1]

Mechanism of Action

The therapeutic efficacy of this compound is multifaceted, arising from the combined actions of its two primary moieties: bismuth and salicylate (B1505791). In the acidic environment of the stomach, this compound undergoes hydrolysis to form bismuth oxychloride and salicylic (B10762653) acid.[1]

Antimicrobial Effects

Bismuth exerts direct antimicrobial effects against a range of enteric pathogens. This is thought to occur through the oligodynamic effect, where small amounts of the heavy metal disrupt bacterial cell processes.[1] Specifically against Helicobacter pylori, a key bacterium in gastritis and peptic ulcers, bismuth compounds inhibit bacterial adhesion to the gastric mucosa, disrupt the bacterial cell wall, and inhibit ATP synthesis.[1][4] The salicylate component also possesses bactericidal properties, particularly against enterotoxigenic E. coli, a common cause of traveler's diarrhea.[1]

Anti-inflammatory and Antisecretory Effects

The salicylic acid component is a non-steroidal anti-inflammatory drug (NSAID) that inhibits the synthesis of prostaglandins (B1171923) by targeting cyclooxygenase (COX) enzymes.[1][5] Prostaglandins are key mediators of intestinal inflammation and hypersecretion of fluids and electrolytes. By reducing prostaglandin (B15479496) levels, this compound alleviates inflammation and reduces fluid loss into the intestinal lumen, a primary cause of diarrhea.[5] This antisecretory action is a cornerstone of its antidiarrheal efficacy.

Bismuth_Subsalicylate_Anti_inflammatory_Pathway BSS This compound Salicylate Salicylic Acid BSS->Salicylate Hydrolysis in Stomach COX Cyclooxygenase (COX) Enzymes Salicylate->COX Inhibits PG Prostaglandins COX->PG Synthesizes Inflammation Intestinal Inflammation & Hypersecretion PG->Inflammation Promotes Ligated_Rabbit_Intestinal_Loop_Workflow Start Anesthetize Rabbit Expose Expose Small Intestine Start->Expose Ligate Create Ligated Loops Expose->Ligate Inject Inject Toxin +/- BSS Ligate->Inject Incubate Incubate in vivo Inject->Incubate Measure Measure Fluid Accumulation Incubate->Measure Analyze Analyze Antisecretory Effect Measure->Analyze

References

The Antimicrobial Landscape of Bismuth Subsalicylate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subsalicylate (BSS) has long been a staple in the management of gastrointestinal ailments, primarily attributed to its antidiarrheal, anti-inflammatory, and antacid properties. However, its significant antimicrobial activity, and that of its derivatives, represents a promising area for therapeutic development, particularly in an era of growing antibiotic resistance. This technical guide provides an in-depth exploration of the antimicrobial spectrum of BSS and its key derivatives, bismuth oxychloride (BiOCl) and bismuth subnitrate. We present a comprehensive summary of their activity against a range of pathogens, detail the experimental methodologies for assessing this activity, and visualize the key molecular mechanisms through which these compounds exert their effects.

Antimicrobial Spectrum: A Quantitative Overview

The antimicrobial efficacy of bismuth compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and its derivatives against various bacterial pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (BSS)
Bacterial SpeciesStrain(s)MIC Range (mg/mL)Reference(s)
Clostridium difficileVarious clinical isolates2 - 8[1]
Escherichia coli (Enterotoxigenic)Various strains2 - 8[1]
Escherichia coli O157:H7ATCC 438952 - 8[1]
Salmonella enterica serovar TyphimuriumATCC 133112 - 8[1]
Shigella sonneiATCC 299302 - 8[1]
Pseudomonas aeruginosaVarious strains>6.144[2]
Bacteroides fragilis groupVarious strains0.512[2]
Campylobacter pylori48 clinical strainsMIC₅₀: >8 mg/L[3]

Note: MIC values can vary based on the specific strain and the testing methodology employed.

Table 2: Minimum Inhibitory Concentrations (MIC) of Bismuth Oxychloride (BiOCl)
Bacterial SpeciesStrain(s)MIC Range (mg/mL)Reference(s)
Clostridium difficileVarious clinical isolates4 - 64[1]
Escherichia coli (Enterotoxigenic)Various strains4 - 64[1]
Escherichia coli O157:H7ATCC 438954 - 64[1]
Salmonella enterica serovar TyphimuriumATCC 133114 - 64[1]
Shigella sonneiATCC 299304 - 64[1]

Note: Bismuth oxychloride is a hydrolysis product of this compound in the acidic environment of the stomach.

Table 3: Minimum Inhibitory Concentrations (MIC) of Other Bismuth Derivatives
CompoundBacterial SpeciesStrain(s)MIC (µg/mL)Reference(s)
Bismuth SubnitrateStaphylococcus aureusClinical isolates>1280[4][5]
Bismuth SubnitratePseudomonas aeruginosaClinical isolates>1280[4][5]
Bismuth SubnitrateProteus mirabilisClinical isolates>1280[4]
Colloidal Bismuth Hydroxide (B78521) GelEscherichia coli O157:H7EDL93310,000[6][7][8]

Key Mechanisms of Antimicrobial Action

Bismuth compounds exert their antimicrobial effects through a multi-targeted approach, making the development of resistance more challenging for bacteria. The primary mechanisms include:

  • Disruption of the Bacterial Cell Wall and Membrane: Bismuth ions can bind to sulfhydryl groups in proteins and enzymes within the bacterial cell wall and membrane, leading to a loss of structural integrity and increased permeability.[9][10]

  • Inhibition of ATP Synthesis: Bismuth can interfere with cellular energy production by inhibiting key enzymes in the electron transport chain, leading to a rapid depletion of intracellular ATP.[9][11][12]

  • Disruption of Iron Homeostasis: Bismuth can interfere with bacterial iron acquisition by binding to siderophores, the molecules bacteria use to scavenge iron from their environment. It also disrupts the function of iron-sulfur cluster-containing enzymes that are crucial for various metabolic processes, including the electron transport chain.[11][12]

  • Inhibition of Enzyme Function: Bismuth has been shown to inhibit a variety of bacterial enzymes, including urease in Helicobacter pylori, which is essential for its survival in the acidic gastric environment.[13]

  • Downregulation of Virulence Factors: Studies on H. pylori have demonstrated that bismuth can downregulate the expression of key virulence proteins, such as CagA and VacA, and disrupt flagellar assembly, thereby reducing bacterial colonization and pathogenesis.[13]

  • Biofilm Inhibition: Bismuth compounds have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.

Below is a diagram illustrating the multifaceted mechanism of action of bismuth against bacterial pathogens.

Bismuth_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell Bismuth_Compound Bismuth Compound (e.g., BSS) Siderophore Siderophore Bismuth_Compound->Siderophore Inhibition of Fe³⁺ uptake Cell_Wall Cell Wall/ Membrane Bismuth_Compound->Cell_Wall Disruption ETC Electron Transport Chain (Iron-Sulfur Cluster Enzymes) Bismuth_Compound->ETC Inhibition Urease Urease & Other Enzymes Bismuth_Compound->Urease Inhibition Virulence_Factors Virulence Factor Expression Bismuth_Compound->Virulence_Factors Downregulation Fe3+ Fe³⁺ Siderophore->Fe3+ ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ETC->ATP Depletion ATP_Synthase->ATP Synthesis

Fig. 1: Multi-targeted antimicrobial mechanism of bismuth compounds.

Experimental Protocols

The determination of the antimicrobial activity of bismuth compounds is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The following protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18][19][20][21][22]

Broth Microdilution Method for MIC Determination

3.1.1. Materials

  • Test bismuth compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

  • Bacterial inoculum

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

3.1.2. Procedure

  • Preparation of the Bismuth Compound Stock Solution:

    • Accurately weigh the bismuth compound and dissolve it in a suitable solvent to create a high-concentration stock solution. The insolubility of many bismuth salts may require the use of a vehicle or suspension, which should be tested for its own antimicrobial activity.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the bismuth compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of decreasing concentrations of the bismuth compound.

  • Preparation of the Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume in each well to 100 µL.

    • Include a growth control well (broth and inoculum, no bismuth compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air. Incubation conditions may vary for fastidious organisms.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the bismuth compound at which there is no visible growth.

The workflow for this experimental protocol is depicted in the diagram below.

MIC_Determination_Workflow Start Start Prepare_Stock Prepare Bismuth Compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Visually Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Fig. 2: Experimental workflow for MIC determination by broth microdilution.

Future Directions and Conclusion

The broad-spectrum antimicrobial activity of this compound and its derivatives, coupled with their multi-targeted mechanism of action, positions them as compelling candidates for further investigation and development. Their potential to combat antibiotic-resistant pathogens and inhibit biofilm formation warrants particular attention. Future research should focus on:

  • Synergistic Studies: Investigating the synergistic effects of bismuth compounds with existing antibiotics to potentially restore their efficacy against resistant strains.

  • Formulation Development: Optimizing the delivery and bioavailability of bismuth compounds to target specific sites of infection.

  • Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy of bismuth-based therapies for a broader range of infectious diseases beyond gastrointestinal disorders.

References

An In-Depth Technical Guide on the Degradation Pathways of Bismuth Subsalicylate Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subsalicylate (BSS), the active ingredient in many over-the-counter gastrointestinal medications, undergoes a series of degradation and transformation processes upon ingestion. Understanding these pathways is critical for researchers, scientists, and drug development professionals to optimize therapeutic efficacy, ensure safety, and develop novel formulations. This technical guide provides a comprehensive overview of the degradation of BSS under physiological conditions, detailing the chemical reactions, key metabolites, and the analytical methodologies used to study these processes.

Core Degradation Pathways of this compound

Under physiological conditions, this compound is primarily degraded through hydrolysis, which is influenced by the varying pH of the gastrointestinal tract. The principal degradation products are salicylic (B10762653) acid and various insoluble bismuth salts.

Gastric Degradation (Acidic Environment)

In the highly acidic environment of the stomach (pH 1-3), BSS undergoes rapid acid-catalyzed hydrolysis.[1] The primary reaction involves the cleavage of the ester linkage, yielding salicylic acid and a bismuth oxysalicylate intermediate. This intermediate is unstable in the presence of hydrochloric acid (HCl) and readily converts to insoluble bismuth oxychloride (BiOCl).[1][2] A less common product of this hydrolysis is bismuth hydroxide.[1]

While BSS is stable at a pH of 3 and higher, it undergoes partial conversion to bismuth oxychloride at pH 2 and is fully converted at pH 1.

Intestinal Degradation (Neutral to Alkaline Environment)

As the chyme moves from the stomach to the small intestine, the pH gradually increases to a neutral or slightly alkaline range (pH 6-7.5). In this environment, any unreacted BSS will continue to hydrolyze. The bismuth salts formed in the stomach, primarily bismuth oxychloride, are largely insoluble and pass through the small intestine with minimal absorption.[3]

In the colon, the unabsorbed bismuth salts can react with hydrogen sulfide (B99878) (H₂S) produced by intestinal bacteria. This reaction forms bismuth sulfide (Bi₂S₃), a black, insoluble compound responsible for the characteristic darkening of the stool often observed with BSS consumption.[1]

Absorption of Salicylic Acid

A significant outcome of BSS degradation is the release of salicylic acid. Greater than 90% of the liberated salicylic acid is rapidly absorbed from the gastrointestinal tract, primarily the stomach and small intestine, and enters systemic circulation.[3][4] The peak plasma concentrations of salicylate (B1505791) are typically reached within 0.5 to 3 hours after ingestion.[4] The absorbed salicylate is responsible for the anti-inflammatory and antisecretory effects of BSS.[5][6]

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the degradation and absorption of this compound and its metabolites.

ParameterValueReference
Salicylate Absorption> 90%[3]
Bismuth Absorption< 0.005%[3]
Peak Plasma Salicylate Level (after 60 ml dose)40.1 ± 17.3 µg/mL[4]
Time to Peak Plasma Salicylate Level0.5 - 3 hours[4]
Urinary Recovery of Salicylate (after 60 ml dose)95.0 ± 6.4%[4]
pHBSS StabilityDegradation ProductReference
1Fully ConvertedBismuth Oxychloride
2Partially ConvertedBismuth Oxychloride
≥ 3Stable-

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of BSS degradation. The following sections outline key experimental protocols.

In Vitro Digestion Model for this compound Degradation

This protocol is adapted from the internationally recognized INFOGEST static in vitro digestion method to simulate the physiological conditions of the gastrointestinal tract.

1. Materials and Reagents:

  • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH adjusted to 2.0.
  • Simulated Intestinal Fluid (SIF): Phosphate (B84403) buffer, pH 6.8, containing pancreatin (B1164899) and bile salts.
  • This compound (BSS) tablets or suspension.
  • Analytical standards for BSS, salicylic acid, and bismuth salts.
  • HPLC-grade solvents.

2. Gastric Phase Simulation: a. Crush a BSS tablet or measure an equivalent amount of suspension. b. Suspend the sample in a known volume of SGF in a temperature-controlled vessel at 37°C. c. Stir the mixture continuously for 2 hours to simulate gastric residence time. d. At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots for analysis. e. Immediately quench the reaction in the aliquots by neutralizing the acid to prevent further degradation.

3. Intestinal Phase Simulation: a. After the 2-hour gastric phase, adjust the pH of the remaining gastric digest to 6.8 using a phosphate buffer. b. Add pancreatin and bile salts to create SIF. c. Continue stirring at 37°C for an additional 2-3 hours to simulate intestinal transit. d. Withdraw aliquots at various time points for analysis.

4. Sample Analysis: a. Separate the solid and liquid phases of the aliquots by centrifugation. b. Analyze the liquid phase for salicylic acid content using a validated HPLC method. c. Analyze the solid residue for the content of BSS and various bismuth salts (e.g., BiOCl) using techniques such as X-ray diffraction (XRD) or inductively coupled plasma mass spectrometry (ICP-MS) after appropriate sample preparation.

HPLC Method for Quantification of Salicylic Acid and this compound

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 230 nm.
  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Prepare stock solutions of BSS and salicylic acid in a suitable solvent (e.g., methanol).
  • Create a series of calibration standards by diluting the stock solutions.
  • Dilute the liquid phase from the in vitro digestion samples with the mobile phase before injection.

3. Data Analysis:

  • Construct calibration curves for BSS and salicylic acid.
  • Quantify the concentration of salicylic acid in the samples based on the calibration curve.

Gravimetric Analysis of Bismuth

This method can be used to determine the total bismuth content in the solid residues from the in vitro digestion.

1. Procedure: a. Dry the solid residue from the digestion experiment to a constant weight. b. Dissolve a known weight of the dried residue in nitric acid. c. Precipitate the bismuth as bismuth phosphate by adding a solution of sodium phosphate. d. Filter, wash, dry, and weigh the bismuth phosphate precipitate. e. Calculate the percentage of bismuth in the original sample based on the weight of the precipitate.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows.

BSS_Degradation_Pathway BSS This compound Stomach Stomach (Acidic, pH 1-3) BSS->Stomach Salicylic_Acid Salicylic Acid Stomach->Salicylic_Acid Hydrolysis Bismuth_Salts Insoluble Bismuth Salts (e.g., Bismuth Oxychloride) Stomach->Bismuth_Salts Hydrolysis Intestine Intestine (Neutral/Alkaline, pH 6-7.5) Colon Colon Intestine->Colon Bismuth_Sulfide Bismuth Sulfide (Black) Colon->Bismuth_Sulfide Reaction with H₂S Systemic_Circulation Systemic Circulation Salicylic_Acid->Systemic_Circulation Absorption Bismuth_Salts->Intestine

This compound Degradation Pathway in the GI Tract.

In_Vitro_Digestion_Workflow cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis start BSS Sample add_sgf Add Simulated Gastric Fluid (pH 2, 37°C) start->add_sgf incubate_gastric Incubate for 2h with stirring add_sgf->incubate_gastric sample_gastric Sample at time points incubate_gastric->sample_gastric adjust_ph Adjust pH to 6.8 incubate_gastric->adjust_ph centrifuge Centrifuge Samples sample_gastric->centrifuge add_sif Add Pancreatin and Bile Salts adjust_ph->add_sif incubate_intestinal Incubate for 2-3h with stirring add_sif->incubate_intestinal sample_intestinal Sample at time points incubate_intestinal->sample_intestinal sample_intestinal->centrifuge analyze_liquid Analyze Liquid Phase (HPLC for Salicylic Acid) centrifuge->analyze_liquid analyze_solid Analyze Solid Phase (e.g., XRD, ICP-MS for Bismuth Species) centrifuge->analyze_solid

Workflow for In Vitro Digestion of this compound.

Conclusion

The degradation of this compound under physiological conditions is a multi-step process governed by the chemical environment of the gastrointestinal tract. The primary events are the hydrolysis of BSS into salicylic acid and insoluble bismuth salts in the stomach, followed by the absorption of salicylic acid and the passage of bismuth salts through the intestines, with potential conversion to bismuth sulfide in the colon. A thorough understanding of these pathways, supported by robust analytical methodologies, is essential for the continued development and optimization of BSS-based therapies. This guide provides a foundational framework for researchers and professionals in the field to design and execute further studies into the nuanced aspects of this compound's behavior in the human body.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of Bismuth Subsalicylate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth subsalicylate (BSS), the active ingredient in popular over-the-counter medications for gastrointestinal issues, has garnered significant interest in its nanoparticle formulation. This compound nanoparticles (BSS-NPs) exhibit enhanced antimicrobial properties and offer potential applications in drug delivery and targeted therapy. This document provides detailed protocols for the synthesis of BSS-NPs via various methods and their subsequent characterization.

Data Presentation

Table 1: Synthesis Parameters and Characterization of this compound Nanoparticles (Laser Ablation Method)
Sample IDAverage Particle Size (nm)Concentration (mg/L)Inhibition Ratio against E. coli (%)Inhibition Ratio against S. aureus (%)Reference
BSS-2020195>80>80
BSS-3031-Dependent on concentrationMore sensitive
BSS-4545-Dependent on concentrationMore sensitive
BSS-606095Dependent on concentrationMore sensitive
BSS-Nano4-2221.7 µg/mL--
NPs-SSBi4.5 ± 0.141.25 to 90 µg/mL~80-92 (planktonic)~80-92 (planktonic)

Note: Inhibition ratios can be size and/or concentration-dependent for some bacterial strains.

Experimental Protocols

Synthesis of this compound Nanoparticles

a) Pulsed Laser Ablation in Liquid (PLAL) Method

This method involves ablating a solid target of this compound immersed in a liquid, typically deionized water, using a high-power pulsed laser. The ejected atoms and clusters nucleate in the liquid to form nanoparticles.

Protocol:

  • Target Preparation: A solid target of pure this compound is placed at the bottom of a glass vessel.

  • Liquid Medium: The target is immersed in high-purity deionized water.

  • Laser Ablation: A pulsed Nd:YAG laser (e.g., 1064 nm wavelength, 28 ns pulse duration, 20 Hz repetition rate) is focused onto the surface of the BSS target.

  • Parameter Control: The nanoparticle size and concentration can be controlled by adjusting laser power, ablation time, and the focal length of the lens. For example, average particle sizes between 20 and 60 nm have been achieved.

  • Collection: The resulting colloidal suspension of BSS-NPs is collected for characterization.

b) Hydrolysis Method (Adapted from Patent CN103183608B)

This method involves the reaction of a bismuth salt with salicylic (B10762653) acid in an aqueous solution.

Protocol:

  • Precursor Preparation: Prepare an aqueous solution of salicylic acid. The initial excess coefficient of salicylic acid is a critical parameter.

  • Reaction: Gradually add pulverized bismuth oxide (Bi₂O₃) with a specified average particle size (e.g., 0.1-1.35 µm) to the heated salicylic acid solution (e.g., 60-90°C).

  • Reaction Conditions: Maintain the temperature and protect the reaction from light while stirring for a defined period (e.g., 1-2.5 hours).

  • Purification: After the reaction, filter the product. Wash the collected this compound with ultrapure water and then with absolute ethanol (B145695) to remove excess salicylic acid.

  • Drying: Dry the final product in a vacuum oven at a controlled temperature (e.g., below 60°C).

c) Solvothermal Method (General Protocol)

This method utilizes a solvent under high temperature and pressure to facilitate the reaction between precursors. Ethylene (B1197577) glycol is often used as both a solvent and a reducing agent for the synthesis of bismuth-based nanoparticles.

Protocol:

  • Precursor Mixture: Dissolve a bismuth salt (e.g., bismuth nitrate (B79036) pentahydrate) and salicylic acid in a suitable solvent like ethylene glycol in a Teflon-lined stainless-steel autoclave.

  • Sealing and Heating: Seal the autoclave and heat it to a specific temperature (e.g., 120-200°C) for several hours. The pressure inside the autoclave will increase due to the heating of the solvent.

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Purification: Collect the precipitate by centrifugation, wash it multiple times with ethanol and deionized water to remove any unreacted precursors and solvent.

  • Drying: Dry the purified BSS-NPs under vacuum.

d) Microwave-Assisted Method (General Protocol)

Microwave irradiation offers rapid and uniform heating, which can accelerate the synthesis of nanoparticles.

Protocol:

  • Precursor Solution: Prepare a solution containing a bismuth salt, salicylic acid, and a suitable solvent (e.g., ethylene glycol) in a microwave-safe reaction vessel. A reducing agent may also be added.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power (e.g., 450W) for a short duration (e.g., a few minutes).

  • Cooling and Collection: After the reaction, cool the solution and collect the formed nanoparticles by centrifugation.

  • Purification: Wash the nanoparticles with ethanol and water to remove impurities.

  • Drying: Dry the final product.

Characterization of this compound Nanoparticles

a) Transmission Electron Microscopy (TEM)

  • Purpose: To determine the size, shape, and morphology of the nanoparticles.

  • Protocol:

    • Prepare a dilute suspension of the BSS-NPs in a suitable solvent (e.g., ethanol).

    • Place a drop of the suspension onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely.

    • Image the grid using a TEM instrument at an appropriate accelerating voltage (e.g., 200 kV).

b) X-ray Diffraction (XRD)

  • Purpose: To analyze the crystalline structure of the nanoparticles.

  • Protocol:

    • Prepare a powder sample of the dried BSS-NPs.

    • Mount the sample on a sample holder.

    • Perform XRD analysis using a diffractometer with Cu Kα radiation.

    • Compare the resulting diffraction pattern with standard patterns to confirm the crystalline phase of this compound.

c) Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To identify the functional groups present in the synthesized nanoparticles and confirm the presence of both bismuth-oxygen (B8504807) bonds and salicylate (B1505791) components.

  • Protocol:

    • Mix a small amount of the dried BSS-NPs with potassium bromide (KBr) powder.

    • Press the mixture into a pellet.

    • Record the FTIR spectrum in the range of 400-4000 cm⁻¹.

d) UV-Visible Spectroscopy

  • Purpose: To determine the optical properties and confirm the formation of nanoparticles. The UV-Vis absorption spectrum is also used to estimate the concentration of the nanoparticles in a colloidal suspension.

  • Protocol:

    • Prepare a colloidal suspension of the BSS-NPs in a suitable solvent (e.g., deionized water).

    • Record the UV-Vis absorption spectrum using a spectrophotometer. BSS-NPs typically show a characteristic absorption peak.

Mandatory Visualizations

G cluster_synthesis Synthesis Methods cluster_characterization Characterization Techniques PLAL Pulsed Laser Ablation in Liquid (PLAL) BSS_NPs This compound Nanoparticles (BSS-NPs) PLAL->BSS_NPs Hydrolysis Hydrolysis Hydrolysis->BSS_NPs Solvothermal Solvothermal Solvothermal->BSS_NPs Microwave Microwave-Assisted Microwave->BSS_NPs TEM Transmission Electron Microscopy (TEM) (Size, Morphology) XRD X-ray Diffraction (XRD) (Crystalline Structure) FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups) UVVis UV-Visible Spectroscopy (Optical Properties) BSS_NPs->TEM BSS_NPs->XRD BSS_NPs->FTIR BSS_NPs->UVVis

Caption: Experimental workflow for BSS-NP synthesis and characterization.

G cluster_cellular_interaction Cellular Interaction cluster_molecular_action Molecular Mechanism of Action BSS_NP This compound Nanoparticle (BSS-NP) Cell_Membrane Bacterial Cell Membrane BSS_NP->Cell_Membrane Binds to Cellular_Uptake Cellular Uptake (Endocytosis) BSS_NP->Cellular_Uptake Protective_Barrier Forms Protective Barrier on Mucosal Lining BSS_NP->Protective_Barrier Anti_inflammatory Anti-inflammatory Action (Inhibition of Prostaglandin Synthesis) BSS_NP->Anti_inflammatory Antisecretory Antisecretory Action (Reduces fluid secretion) BSS_NP->Antisecretory Antimicrobial Antimicrobial Action (Binding to cell wall, inhibiting growth) Cell_Membrane->Antimicrobial Intracellular_Localization Intracellular Localization (Late Endosomes/Lysosomes) Cellular_Uptake->Intracellular_Localization ATP_Depletion ATP Synthesis Cessation Intracellular_Localization->ATP_Depletion

Caption: Proposed mechanism of action for BSS nanoparticles.

Application Notes and Protocols for the Quantification of Bismuth Subsalicylate in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth subsalicylate is the active pharmaceutical ingredient in many over-the-counter medications for the treatment of temporary discomforts of the stomach and gastrointestinal tract, such as indigestion, heartburn, nausea, and diarrhea.[1] Its empirical chemical formula is C₇H₅BiO₄.[2] In the gut, it is thought to hydrolyze to bismuth oxychloride and salicylic (B10762653) acid, both of which are believed to have bactericidal effects.[2] Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. The United States Pharmacopeia (USP) mandates that this compound content in drug products should be within 90.0% to 110.0% of the labeled amount.[3][4][5]

These application notes provide detailed protocols for various analytical methods for the quantification of this compound in pharmaceutical dosage forms. The methods covered include complexometric titration, UV-Visible spectrophotometry, atomic absorption spectroscopy (AAS), and high-performance liquid chromatography (HPLC).

Chemical Structure and Degradation Pathway

This compound is a basic salt of bismuth and salicylic acid.[6][7][8] The exact structure of this compound has been a subject of study, with recent research revealing a polymeric layered structure.[9] In the acidic environment of the stomach, it undergoes hydrolysis.

BSS This compound (C₇H₅BiO₄) Acid Acid-Catalyzed Hydrolysis (Stomach) BSS->Acid BiOCl Bismuth Oxychloride Acid->BiOCl SA Salicylic Acid Acid->SA BiOH Bismuth Hydroxide (Less Common) Acid->BiOH

Caption: Hydrolysis of this compound in the Stomach.

Analytical Methods Overview

A comparison of the key quantitative parameters for the different analytical methods is summarized in the table below.

ParameterComplexometric TitrationUV-Vis SpectrophotometryAtomic Absorption Spectroscopy (AAS)High-Performance Liquid Chromatography (HPLC)
Analyte Bismuth (Bi³⁺)Bismuth (as tetraiodobismuthate(III)) or SalicylateBismuth (Bi)This compound & Salicylic Acid
Linearity (Correlation Coefficient) N/A0.9987[10][11]->0.999[12]
Limit of Detection (LOD) -2.35 µg/mL[10][11]320 pg/mL (with hydride generation)[13][14]-
Limit of Quantification (LOQ) -7.12 µg/mL[10][11]--
Accuracy (% Recovery) --97.7%[15]99.86% - 100.27%[12]
Precision (RSD) --4.7% at 4.3 ng/mL[13][14]-

Complexometric Titration

Complexometric titration is a robust and widely used method for the determination of bismuth content. The method involves the titration of bismuth ions (Bi³⁺) with a standard solution of ethylenediaminetetraacetic acid (EDTA), which forms a stable complex with the metal ion. An indicator is used to signal the endpoint of the titration.

Experimental Protocol

1.1. Reagents and Materials:

  • 0.05 M Edetate Disodium (B8443419) (EDTA) VS

  • Nitric Acid (concentrated)

  • Xylenol Orange TS indicator[8]

  • Pyrocatechol Violet (PV) indicator[3][4]

  • Potassium Iodide (KI) indicator[3][4]

  • Deionized Water

  • Porcelain crucible

  • Standard laboratory glassware (burette, pipette, flasks)

1.2. Sample Preparation:

  • Accurately weigh about 300 mg of previously dried this compound and transfer to a porcelain crucible.[8]

  • Ignite the sample in the crucible.

  • Allow the crucible to cool, and then add approximately 2 mL of nitric acid dropwise to the residue, warming gently until a complete solution is effected.[8]

  • Add about 60 mL of deionized water.[8]

1.3. Titration Procedure:

  • Add 0.3 mL of xylenol orange TS to the sample solution.[8]

  • Titrate with 0.05 M edetate disodium VS to a yellow endpoint.[8]

  • Each mL of 0.05 M edetate disodium is equivalent to 10.45 mg of bismuth (Bi).[8]

1.4. Alternative Indicators:

  • Pyrocatechol Violet (PV): Add 3-5 drops of PV indicator and titrate with 0.01 M EDTA to a color change from blue to yellow. The pH should be maintained around 1.5-1.6.[3]

  • Potassium Iodide (KI): This method can also be used, though it may generate significant iodide waste.[3][4]

cluster_prep Sample Preparation cluster_titration Titration weigh Weigh ~300 mg BSS ignite Ignite in Crucible weigh->ignite dissolve Dissolve in HNO₃ and add H₂O ignite->dissolve add_indicator Add Xylenol Orange Indicator dissolve->add_indicator titrate Titrate with 0.05 M EDTA add_indicator->titrate endpoint Yellow Endpoint titrate->endpoint

Caption: Workflow for Complexometric Titration of this compound.

UV-Visible Spectrophotometry

This method is based on the formation of a colored complex, which can be measured spectrophotometrically. For this compound, a common approach involves the formation of the yellow tetraiodobismuthate(III) complex.

Experimental Protocol

2.1. Reagents and Materials:

  • 1 N Nitric Acid

  • 10% Ascorbic Acid Solution

  • 20% Potassium Iodide Solution

  • Bismuth standard stock solution (e.g., 1000 ppm Bi)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2.2. Standard Solution Preparation:

  • Prepare a standard stock solution of bismuth (e.g., 2.5 mg/mL of bismuth in nitric acid).[16]

  • From the stock solution, prepare a working standard solution (e.g., 0.05 mg/mL of bismuth in 1 N nitric acid).[16]

2.3. Sample Preparation (for Oral Suspension):

  • Transfer a known weight (e.g., 10 g) of the oral suspension to a 200-mL volumetric flask.[16]

  • Add about 100 mL of 1 N nitric acid and dilute to volume with 1 N nitric acid.[16]

  • Mix well and transfer 10.0 mL of this mixture to a 100-mL volumetric flask, then dilute to volume with 1 N nitric acid.[16]

  • Centrifuge a portion of this solution.[16]

2.4. Measurement:

  • Transfer a measured volume of the sample solution (containing about 0.9 mg of this compound) and 10 mL of the standard solution to separate 50-mL volumetric flasks.[16]

  • To each flask, add 10.0 mL of 10% ascorbic acid solution and 25.0 mL of 20% potassium iodide solution, and dilute with water to volume.[16]

  • Measure the absorbance of both solutions at the wavelength of maximum absorbance (around 464 nm) against a blank.[17]

start Start prep_sample Prepare Sample Solution (Dissolve in HNO₃) start->prep_sample prep_std Prepare Standard Bismuth Solution start->prep_std add_reagents_sample To Sample: Add Ascorbic Acid & KI prep_sample->add_reagents_sample add_reagents_std To Standard: Add Ascorbic Acid & KI prep_std->add_reagents_std measure_abs_sample Measure Sample Absorbance at 464 nm add_reagents_sample->measure_abs_sample measure_abs_std Measure Standard Absorbance at 464 nm add_reagents_std->measure_abs_std calculate Calculate Concentration measure_abs_sample->calculate measure_abs_std->calculate

Caption: Experimental Workflow for UV-Vis Spectrophotometric Analysis.

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive and specific method for determining the concentration of metals, making it suitable for the quantification of bismuth in pharmaceutical preparations.[13][18][19] Both flame AAS and the more sensitive graphite (B72142) furnace AAS or hydride generation AAS can be employed.[19]

Experimental Protocol (Flame AAS)

3.1. Reagents and Materials:

  • Nitric Acid (concentrated)

  • Bismuth Standard Solution (1000 ppm)

  • Atomic Absorption Spectrophotometer with a bismuth hollow cathode lamp

3.2. Standard Preparation:

  • Prepare a series of standard solutions of bismuth by diluting the 1000 ppm stock solution with 1 M nitric acid to cover the instrument's linear working range.

3.3. Sample Preparation:

  • Accurately weigh a quantity of the pharmaceutical formulation.

  • Digest the sample with concentrated nitric acid. This step needs to be performed in a fume hood with appropriate safety precautions.

  • Dilute the digested sample with 1 M nitric acid to a known volume to bring the bismuth concentration within the range of the standard curve.[20]

3.4. Instrumental Analysis:

  • Set up the AAS instrument according to the manufacturer's instructions for bismuth analysis.

  • Aspirate the blank (1 M nitric acid), standards, and sample solutions into the flame.

  • Measure the absorbance of each solution.

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the concentration of bismuth in the sample solution from the calibration curve.

start Start digest Digest Sample with Nitric Acid start->digest prepare_stds Prepare Bismuth Standard Solutions start->prepare_stds dilute Dilute to Known Volume with 1M HNO₃ digest->dilute aspirate Aspirate into Flame AAS dilute->aspirate prepare_stds->aspirate measure Measure Absorbance aspirate->measure plot Plot Calibration Curve & Calculate Concentration measure->plot

Caption: Workflow for Bismuth Quantification by Flame AAS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying both this compound and its related substances, such as free salicylic acid.[21][22]

Experimental Protocol

4.1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid

  • HPLC system with UV detector

  • Cogent Bidentate C18 column (2.2 µm, 2.1 x 50 mm) or equivalent[21]

  • Syringe filters (0.45 µm)

4.2. Chromatographic Conditions:

  • Mobile Phase: 65:35 DI Water / Acetonitrile with 0.1% Formic Acid (v/v)[21]

  • Flow Rate: 0.3 mL/minute[21]

  • Injection Volume: 1.0 µL[21]

  • Detection: UV at 302 nm[21]

  • Column: Cogent Bidentate C18, 2.2 µm, 120Å, 2.1 x 50mm[21]

4.3. Standard Preparation:

  • Prepare a standard solution of USP this compound RS and USP Salicylic Acid RS in a suitable diluent (e.g., 1:1 Acetonitrile/DI Water).

4.4. Sample Preparation (for Tablets):

  • Grind a tablet and transfer the powder to a 100-mL volumetric flask.[21]

  • Add a portion of 1:1 Acetonitrile/DI Water, sonicate for 10 minutes, and then dilute to the mark.[21]

  • Filter the solution through a 0.45 µm syringe filter before injection.[21]

4.5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks for salicylic acid and this compound based on the retention times obtained from the standard.

  • Quantify the analytes by comparing the peak areas from the sample to those of the standard.

start Start prep_sample Prepare Sample: Grind, Dissolve, Sonicate, Filter start->prep_sample prep_std Prepare Standard Solutions start->prep_std inject Inject Sample and Standard prep_sample->inject prep_std->inject hplc_system HPLC System (C18, UV 302 nm) hplc_system->inject chromatogram Obtain Chromatogram inject->chromatogram quantify Identify and Quantify Peaks chromatogram->quantify

Caption: HPLC Analysis Workflow for this compound.

References

Application Notes and Protocols: Bismuth Subsalicylate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subsalicylate (BiSS), commonly known as the active ingredient in Pepto-Bismol®, is a readily available, inexpensive, and low-toxicity compound. While various bismuth salts have found broad applications as catalysts in organic synthesis, the catalytic use of this compound is predominantly documented in the field of polymer chemistry. Specifically, it has been effectively employed as a catalyst for the Ring-Opening Polymerization (ROP) of lactides to produce polylactide (PLA), a biodegradable and biocompatible polyester. This document provides a detailed overview of this specific application, including the reaction mechanism, quantitative data from representative studies, and a general experimental protocol.

Primary Application: Ring-Opening Polymerization (ROP) of L-Lactide

This compound has emerged as a promising, less toxic alternative to commonly used tin-based catalysts (e.g., tin(II) octoate) for the ROP of cyclic esters like L-lactide.[1] The polymerization process is typically initiated by an alcohol or a diol, which plays a crucial role in the reaction mechanism and in controlling the polymer's molecular weight.

Catalytic Mechanism

The catalytic cycle of this compound in the ROP of L-lactide, in the presence of an alcohol initiator (R-OH), is believed to proceed through a coordination-insertion mechanism. The key steps are outlined below:

  • Initiator Activation: The first step involves a transfer reaction between the this compound and the alcohol initiator. This reaction is proposed to form an active bismuth alkoxide species (Bi-OR) in situ.[1]

  • Monomer Coordination: The L-lactide monomer coordinates to the bismuth center of the active alkoxide species.

  • Nucleophilic Attack and Ring-Opening: The alkoxide group then acts as a nucleophile, attacking the carbonyl carbon of the coordinated L-lactide monomer. This leads to the opening of the lactide ring and the formation of a new ester bond, extending the polymer chain which remains attached to the bismuth center.

  • Chain Propagation: Subsequent L-lactide monomers coordinate to the bismuth center and are sequentially inserted into the bismuth-alkoxide bond, propagating the polymer chain.

  • Chain Termination/Transfer: The reaction can be terminated by the introduction of a quenching agent (e.g., water or acid), which protonates the propagating chain end, releasing the final polymer. Alternatively, chain transfer to another alcohol molecule can occur, regenerating the active bismuth alkoxide catalyst and initiating a new polymer chain.

ROP_Mechanism BiSS This compound (BiSS) Active_Catalyst Active Bismuth Alkoxide (Bi-OR) BiSS->Active_Catalyst + R-OH ROH Alcohol Initiator (R-OH) Coordinated_Complex Coordinated Bi-Lactide Complex Active_Catalyst->Coordinated_Complex + L-Lactide Lactide L-Lactide Monomer Ring_Opening Nucleophilic Attack & Ring Opening Coordinated_Complex->Ring_Opening Propagating_Chain Propagating Polymer Chain Ring_Opening->Propagating_Chain Insertion Propagating_Chain->Coordinated_Complex + n(L-Lactide) Polymer Polylactide (PLA) Propagating_Chain->Polymer Termination/Transfer Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Drying Dry Reactants Charging Charge Reactor under Inert Atmosphere Drying->Charging Heating Heat to Reaction Temperature Charging->Heating Stirring Stir Vigorously Heating->Stirring Cooling Cool to Room Temperature Stirring->Cooling Dissolution Dissolve in Dichloromethane Cooling->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying_Final Dry under Vacuum Filtration->Drying_Final Characterization Characterize Polymer (GPC, NMR, DSC) Drying_Final->Characterization

References

Protocol for Evaluating the Efficacy of Bismuth Subsalicylate Against Enteric Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Bismuth subsalicylate (BSS) is a widely used over-the-counter medication for the treatment of common gastrointestinal complaints, including diarrhea, heartburn, and upset stomach. Its therapeutic effects are attributed to its multi-modal mechanism of action, which includes antimicrobial, anti-inflammatory, and antisecretory properties. BSS has demonstrated efficacy against a range of enteric pathogens responsible for diarrheal diseases, such as Escherichia coli, Salmonella, and Shigella.[1][2][3] In the acidic environment of the stomach, BSS hydrolyzes into bismuth oxychloride and salicylic (B10762653) acid, both of which contribute to its therapeutic effects. The bismuth moiety is believed to exert direct antimicrobial effects, while the salicylate (B1505791) component possesses anti-inflammatory and antisecretory properties.[4] This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro and in vivo efficacy of this compound against key enteric pathogens.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound (BSS)

Enteric PathogenBSS ConcentrationObserved EffectReference
Escherichia coli10-50 mM2-6 log reduction in viable organisms[1]
Salmonella spp.10-50 mM2-6 log reduction in viable organisms[1]
Shigella spp.10-50 mM2-6 log reduction in viable organisms[1]
Campylobacter spp.10-50 mM2-6 log reduction in viable organisms[1]
Shiga toxin-producing E. coli (STEC)6-10 mg/mL (MIC)Inhibition of growth[5]
Various Enteric Pathogens35 mg/mL3-9 log reduction in bacterial growth within 24 hours[6][7]

Table 2: In Vivo Anti-Toxin Efficacy of this compound (BSS) in Rabbit Ileal Loop Model

Toxin SourceTreatmentReduction in Fluid AccumulationReference
Crude E. coli toxinPretreatment with BSS preparation78%[8]
Crude Vibrio cholerae toxinPretreatment with BSS preparation91%[8]
Heat-labile (LT) E. coli & V. cholerae enterotoxinsPre-inoculation administration of Pepto-Bismol74%-94% & 60%-91% respectively[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of an enteric pathogen.

Materials:

  • This compound (BSS)

  • Test enteric pathogen (e.g., E. coli, Salmonella, Shigella)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test pathogen.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of BSS Dilutions:

    • Prepare a stock solution of BSS in an appropriate solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired test concentration. Note that BSS is poorly soluble in water.

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the 2x BSS stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no BSS), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the BSS concentrations will be halved.

    • Add 100 µL of sterile CAMHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of BSS at which there is no visible growth.

Time-Kill Assay

This assay evaluates the rate at which this compound kills a specific enteric pathogen over time.

Materials:

  • This compound (BSS)

  • Test enteric pathogen

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile saline

  • Sterile test tubes

  • Incubator with shaking capabilities (37°C)

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test pathogen in TSB.

    • Dilute the overnight culture in fresh TSB to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare test tubes containing TSB with various concentrations of BSS (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube with no BSS.

    • Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each BSS concentration and the control.

    • A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit biofilm formation by enteric pathogens.

Materials:

  • This compound (BSS)

  • Test enteric pathogen

  • Tryptic Soy Broth supplemented with glucose (TSBG)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (30%)

  • Plate reader (570 nm)

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension in TSBG (e.g., 1 x 10⁷ CFU/mL).

    • In a 96-well plate, add 100 µL of TSBG containing various concentrations of BSS.

    • Add 100 µL of the bacterial suspension to each well.

    • Include a positive control (bacteria, no BSS) and a negative control (TSBG only).

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Staining:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Air dry the plate for 15-20 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS until the water runs clear.

  • Quantification:

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • The absorbance is proportional to the amount of biofilm formed.

    • Calculate the percentage of biofilm inhibition compared to the positive control.

In Vivo Anti-Toxin Efficacy (Rabbit Ileal Loop Model)

This in vivo model evaluates the ability of this compound to inhibit enterotoxin-induced fluid secretion in the intestine.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Surgical instruments

  • Enterotoxin solution (e.g., crude cholera toxin or E. coli LT)

  • This compound suspension

  • Saline solution

Procedure:

  • Animal Preparation:

    • Fast the rabbits for 24 hours with free access to water.

    • Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the small intestine.

    • Ligate the ileum at approximately 10 cm from the ileocecal junction.

    • Create a series of ligated loops (5-8 cm in length) with intervening segments of 1-2 cm.

  • Inoculation:

    • Inject a known amount of enterotoxin solution into each test loop.

    • In the treatment groups, co-inject or pre-treat the loops with the this compound suspension.

    • Include a negative control loop injected with saline.

  • Post-Operative Care and Observation:

    • Return the intestine to the abdominal cavity and close the incision.

    • Allow the animal to recover under observation. The experimental period is typically 18-24 hours.

  • Data Collection and Analysis:

    • After the observation period, euthanize the animal.

    • Carefully excise the ligated intestinal segment.

    • Measure the length of each loop and the volume of accumulated fluid.

    • Calculate the fluid accumulation ratio (volume of fluid in mL / length of loop in cm).

    • Compare the fluid accumulation in the BSS-treated loops to the toxin-only control loops to determine the percentage of inhibition.

Signaling Pathway Diagrams

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy mic MIC Determination (Broth Microdilution) time_kill Time-Kill Assay mic->time_kill Inform Concentration Selection biofilm Anti-Biofilm Assay (Crystal Violet) animal_model Rabbit Ileal Loop Model (Anti-Toxin) start This compound (BSS) start->mic Test Compound start->time_kill Test Compound start->biofilm Test Compound start->animal_model Test Compound pathogen Enteric Pathogen (e.g., E. coli, Salmonella) pathogen->mic Inoculum pathogen->time_kill Inoculum pathogen->biofilm Inoculum toxin Enterotoxin toxin->animal_model Challenge

Caption: Experimental workflow for testing this compound efficacy.

Prostaglandin_Synthesis_Inhibition Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Inflammation Inflammation & Fluid Secretion Prostaglandins->Inflammation BSS This compound (Salicylate moiety) BSS->COX1_COX2 Inhibits

Caption: Inhibition of Prostaglandin Synthesis by this compound.

NFkB_Signaling_Pathway cluster_cell Intestinal Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IkB IκB NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active NF-κB translocates to nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Stimuli Inflammatory Stimuli (e.g., Pathogen components) IKK IKK Complex Stimuli->IKK IKK->IkB Phosphorylates IKK->NFkB_IkB Leads to IκB degradation BSS This compound (Potential effect) BSS->IKK Potential Inhibition?

Caption: Potential Influence of this compound on the NF-κB Signaling Pathway.

References

Harnessing Bismuth Subsalicylate in Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of bismuth subsalicylate (BSS) in the development of novel drug delivery systems. This compound, a well-known active pharmaceutical ingredient with antibacterial and gastroprotective properties, is gaining increasing interest for its potential in targeted and controlled-release formulations.[1][2] This document focuses on three key types of delivery systems: nanoparticles, hydrogels, and microparticles.

This compound Nanoparticles

This compound nanoparticles (BSS-NPs) offer a promising approach to enhance the therapeutic efficacy of BSS. Their high surface-area-to-volume ratio can lead to improved dissolution rates and bioavailability, as well as enhanced antimicrobial activity.[3][4]

Applications
  • Enhanced Antibacterial Therapy: BSS-NPs have demonstrated significant antibacterial effects against a range of pathogenic bacteria, including Helicobacter pylori, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[3][4] The nanoscale size of the particles may facilitate better interaction with bacterial cell walls, leading to more effective bacterial inhibition.[4]

  • Gastrointestinal Disorders: As a delivery system for BSS, nanoparticles can potentially improve the coating of the gastric mucosa, providing enhanced protection and sustained release of the active agent for conditions like gastritis and peptic ulcers.[1]

  • Anticancer Therapy: Bismuth-based nanoparticles are being explored for their potential in cancer therapy, acting as radiosensitizers or carriers for chemotherapeutic agents. While research on BSS-NPs in this area is still emerging, the inherent properties of bismuth make it a candidate for such applications.

Quantitative Data Summary
ParameterValueReference
Particle Size (Laser Ablation) 20 - 60 nm[3]
Particle Size (Chemical Reduction) 5.5 ± 2 nm[5]
Antibacterial Inhibition Ratio (E. coli, S. epidermidis) >80% (for 20 nm particles)[3]
Minimum Inhibitory Concentration (MIC) against H. pylori 4 to 32 µg/mL[6]
Cytotoxicity (HGF-1 cells) Low (6% at 60 µg/ml)[7]
Experimental Protocols

Two common methods for synthesizing BSS-NPs are Pulsed Laser Ablation in Liquids (PLAL) and chemical reduction.

Protocol 1: Pulsed Laser Ablation in Liquids (PLAL)

This protocol is adapted from the methodology described by Reyes-Carmona et al.[3]

  • Target Preparation: A solid target of pure this compound is placed at the bottom of a glass vessel.

  • Liquid Medium: The target is immersed in 10-20 mL of sterile deionized water.

  • Laser Ablation: A pulsed Nd:YAG laser (e.g., 1064 nm wavelength, 10 ns pulse duration, 10 Hz repetition rate) is focused on the BSS target. The laser beam is scanned across the target surface to ensure uniform ablation.

  • Ablation Parameters: The ablation process is carried out for a specified duration (e.g., 10-30 minutes) to achieve the desired nanoparticle concentration.

  • Collection: The resulting colloidal suspension of BSS-NPs is collected for characterization.

Protocol 2: Chemical Reduction on Activated Carbon Support

This protocol is based on the method for preparing supported bismuth nanoparticles.[5]

  • Slurry Preparation: Mix 0.5852 g of bismuth (III) subsalicylate and 0.5090 g of activated carbon in 25 mL of ethanol (B145695) in a 50 mL round-bottom flask.

  • Stirring: Stir the slurry overnight (approximately 8 hours) at room temperature.

  • Drying: Dry the slurry using a rotary evaporator and then place it in an oven at 90 °C overnight (approximately 8 hours).

  • Pyrolysis: Pyrolyze the dried powder in a tubular oven under a nitrogen atmosphere (flow rate: 100 mL/min) at 400 °C for 1 hour with a heating ramp of 25 °C/min.

  • Collection: The resulting BSS nanoparticles on activated carbon (Bi-Sub@AC-400) are collected for further use.

Protocol 3: Transmission Electron Microscopy (TEM)

  • Sample Preparation: A drop of the BSS-NP colloidal suspension is placed on a carbon-coated copper grid and allowed to air dry.

  • Imaging: The grid is then examined using a transmission electron microscope (e.g., operating at 200 kV) to determine the size, shape, and morphology of the nanoparticles.

  • Size Distribution Analysis: Image analysis software is used to measure the diameters of a significant number of nanoparticles (e.g., >100) to determine the average particle size and size distribution.[5]

Protocol 4: UV-Vis Spectroscopy

  • Sample Preparation: The BSS-NP colloidal suspension is diluted to an appropriate concentration with deionized water.

  • Measurement: The UV-Vis absorption spectrum is recorded over a wavelength range of 200-800 nm using a spectrophotometer.

  • Analysis: The presence of a characteristic absorption peak for BSS can confirm the formation of nanoparticles and can also be used to estimate the nanoparticle concentration by creating a calibration curve.[3]

Protocol 5: XTT Assay for Bacterial Viability

This protocol is based on the methodology used to assess the antibacterial effect of BSS-NPs.[3]

  • Bacterial Culture: Grow the target bacterial strains (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Assay Setup: In a 96-well microplate, add 100 µL of the bacterial suspension to each well.

  • Treatment: Add 100 µL of different concentrations of the BSS-NP suspension to the wells. Include positive (antibiotic) and negative (no treatment) controls.

  • Incubation: Incubate the microplate at 37 °C for 24 hours.

  • XTT Labeling: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-5 hours at 37 °C in the dark.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: The percentage of bacterial growth inhibition is calculated relative to the untreated control.

Visualizations

experimental_workflow_nanoparticles cluster_synthesis Synthesis cluster_characterization Characterization cluster_invitro In Vitro Testing s1 BSS Target/Precursor s2 Pulsed Laser Ablation or Chemical Reduction s1->s2 s3 BSS Nanoparticle Suspension s2->s3 c1 TEM s3->c1 c2 UV-Vis Spectroscopy s3->c2 i2 XTT Assay s3->i2 c3 Particle Size, Shape, Concentration c1->c3 c2->c3 i1 Bacterial Cultures i1->i2 i3 Antibacterial Activity i2->i3

Caption: Experimental workflow for BSS nanoparticle synthesis and evaluation.

This compound-Loaded Hydrogels

Hydrogels, with their high water content and biocompatible nature, can serve as excellent matrices for the controlled release of this compound, particularly for localized applications in the gastrointestinal tract.[8]

Applications
  • Controlled Gastric Release: pH-responsive hydrogels can be designed to release BSS in the acidic environment of the stomach, providing targeted therapy for H. pylori infections and gastritis.[8]

  • Mucoadhesive Formulations: The incorporation of mucoadhesive polymers like chitosan (B1678972) can prolong the residence time of the delivery system in the stomach, leading to sustained drug action.[9]

  • Wound Healing: Bismuth compounds have been investigated for their wound healing properties, and a hydrogel formulation could provide a moist environment and sustained release of BSS for topical applications.

Quantitative Data Summary

Data for BSS-loaded hydrogels is limited; the following are representative values for similar systems.

ParameterValueReference
Bead Size (Alginate) 1.5 - 2.8 mm[10]
Encapsulation Efficiency (Alginate) 87.49% - 97.89%[10]
Swelling Ratio (Chitosan-Alginate) 409.80% - 890.19%[10]
In Vitro Release (pH 1.2) <20% after 24h[8]
In Vitro Release (pH 7.4) >92% after 24h[8]
Experimental Protocols

This protocol is adapted from the ionotropic gelation method.[11][12]

  • Alginate Solution Preparation: Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in deionized water with constant stirring until a homogenous solution is formed.

  • BSS Dispersion: Disperse a defined amount of this compound powder into the alginate solution and stir to ensure uniform distribution.

  • Droplet Formation: Extrude the BSS-alginate mixture dropwise into a 2% (w/v) calcium chloride solution using a syringe with a 22-gauge needle. Maintain a constant dropping height.

  • Crosslinking: Allow the formed beads to cure in the calcium chloride solution for 30 minutes with gentle stirring to ensure complete crosslinking.

  • Washing and Drying: Collect the beads by filtration, wash them with deionized water to remove excess calcium chloride, and then dry them at room temperature or in a low-temperature oven.

Protocol 6: Swelling Study

  • Initial Weight: Weigh a known amount of dried BSS-alginate beads (Wd).

  • Immersion: Immerse the beads in simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 7.4) at 37 °C.

  • Weight Measurement: At regular time intervals, remove the beads, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculation: Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Protocol 7: In Vitro Drug Release Study

  • Sample Preparation: Place a known amount of BSS-alginate beads in a dissolution apparatus containing a known volume of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 7.4) at 37 °C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of BSS in the collected samples using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the cumulative percentage of drug released over time.

Visualizations

hydrogel_preparation_workflow p1 Sodium Alginate Solution p3 Mix and Disperse p1->p3 p2 This compound p2->p3 p4 BSS-Alginate Mixture p3->p4 p5 Extrude into CaCl2 Solution (Ionotropic Gelation) p4->p5 p6 BSS-Loaded Alginate Beads p5->p6 p7 Wash and Dry p6->p7 p8 Final Hydrogel Beads p7->p8

Caption: Workflow for preparing BSS-loaded alginate hydrogel beads.

This compound Microparticles

Microparticles offer another versatile platform for the oral delivery of this compound, with the potential for targeted release in the gastrointestinal tract and improved stability. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used for this purpose.[7]

Applications
  • Sustained Release Formulations: Encapsulation of BSS in biodegradable microparticles can provide sustained release over an extended period, reducing dosing frequency.

  • Targeted Delivery to the Intestine: Enteric-coated microparticles can be designed to bypass the stomach and release BSS in the small intestine for the treatment of intestinal infections.

  • Improved Taste Masking: For oral administration, microencapsulation can effectively mask the unpleasant taste of BSS.

Quantitative Data Summary

Data for BSS-loaded microparticles is limited; the following are representative values for similar systems.

ParameterValueReference
Particle Size (PLGA) 10 - 45 µm[13]
Encapsulation Efficiency (PLGA) ~70% (for Bismuth Nanocrystals)[7]
Drug Loading (PLGA) Varies with formulation[14]
In Vitro Release Controlled release over hours to days[14]
Experimental Protocols

This protocol is adapted from the oil-in-water (o/w) solvent evaporation method.[7]

  • Organic Phase Preparation: Dissolve a specific amount of PLGA in a suitable organic solvent, such as dichloromethane (B109758) (DCM). Disperse a known amount of this compound in this polymer solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microparticles.

  • Collection and Washing: Collect the microparticles by centrifugation, wash them several times with deionized water to remove the surfactant, and then freeze-dry them to obtain a fine powder.

Protocol 8: Scanning Electron Microscopy (SEM)

  • Sample Preparation: Mount the dried BSS-PLGA microparticles on an aluminum stub using double-sided carbon tape and sputter-coat them with a thin layer of gold or palladium.

  • Imaging: Examine the samples under a scanning electron microscope to observe the surface morphology, size, and shape of the microparticles.

Protocol 9: Drug Loading and Encapsulation Efficiency

  • Drug Extraction: Dissolve a known weight of BSS-PLGA microparticles in a suitable solvent (e.g., DCM) and then extract the BSS into an appropriate aqueous phase.

  • Quantification: Determine the amount of BSS in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation:

    • Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

Visualizations

microparticle_fabrication_workflow m1 PLGA + BSS in Organic Solvent (Oil Phase) m3 Emulsification (High-Speed Homogenization) m1->m3 m2 PVA in Water (Aqueous Phase) m2->m3 m4 Oil-in-Water Emulsion m3->m4 m5 Solvent Evaporation m4->m5 m6 Solid Microparticles m5->m6 m7 Centrifugation, Washing, and Freeze-Drying m6->m7 m8 BSS-Loaded PLGA Microparticles m7->m8

Caption: Workflow for fabricating BSS-loaded PLGA microparticles.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through multiple mechanisms. Understanding these pathways is crucial for designing effective drug delivery systems.

Antibacterial Mechanism against H. pylori

Bismuth compounds have a direct bactericidal effect on Helicobacter pylori. The proposed mechanisms include:

  • Inhibition of Bacterial Enzymes: Bismuth ions can inhibit various bacterial enzymes essential for metabolism and survival.[1]

  • Disruption of Cell Wall Synthesis: Bismuth can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[2]

  • Inhibition of Adhesion: Bismuth can prevent H. pylori from adhering to the gastric mucosa, a critical step in colonization and infection.[1]

  • ATP Synthesis Inhibition: Bismuth has been shown to inhibit ATP synthesis in bacteria, depriving them of energy.[1]

h_pylori_inhibition_pathway cluster_bacterial_cell H. pylori Cell bss This compound (BSS) bi_ions Bismuth Ions (Bi³⁺) bss->bi_ions p1 Enzyme Inhibition bi_ions->p1 p2 Cell Wall Synthesis Disruption bi_ions->p2 p3 Adhesion Inhibition bi_ions->p3 p4 ATP Synthesis Inhibition bi_ions->p4 result Bactericidal Effect p1->result p2->result p3->result p4->result gastroprotective_mechanism bss This compound (BSS) in Stomach hydrolysis Acid Hydrolysis bss->hydrolysis bi_salts Bismuth Salts (e.g., Bismuth Oxychloride) hydrolysis->bi_salts salicylate Salicylic Acid hydrolysis->salicylate effect1 Forms Protective Barrier on Mucosa bi_salts->effect1 effect2 Stimulates Prostaglandins & Bicarbonate bi_salts->effect2 effect3 Anti-inflammatory Effect salicylate->effect3 outcome Gastroprotection effect1->outcome effect2->outcome effect3->outcome

References

Application Notes and Protocols for the Spectroscopic Analysis of Bismuth Subsalicylate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth subsalicylate (BSS) is the active pharmaceutical ingredient in many over-the-counter medications used to treat gastrointestinal discomforts.[1][2][3][4] Its therapeutic effects are attributed to the combined actions of bismuth and salicylic (B10762653) acid.[5] In the gastrointestinal tract, BSS hydrolyzes into bismuth oxychloride and salicylic acid.[1] A thorough spectroscopic analysis is crucial for the quality control of pharmaceutical formulations and for understanding the metabolic fate of the compound. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolite, salicylic acid, using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectrophotometry

Application Note

UV-Vis spectrophotometry is a versatile and widely accessible technique for the quantitative analysis of both the bismuth and salicylate (B1505791) moieties of this compound.

  • Analysis of Bismuth: Bismuth(III) ions do not absorb light in the UV-Vis region. Therefore, a colorimetric agent is required to form a colored complex with Bi(III)+ that can be quantified. A common method involves the reaction of bismuth with potassium iodide (KI) in an acidic medium to form the yellow-colored tetraiodobismuthate(III) complex ([BiI4]-), which has a maximum absorbance at approximately 464 nm.[6] This method is suitable for determining the total bismuth content in a sample.

  • Analysis of Salicylic Acid: Salicylic acid, a primary metabolite of BSS, possesses a chromophore and can be directly quantified using UV-Vis spectrophotometry.[7] It exhibits a maximum absorbance at approximately 301.2 nm.[7] Alternatively, salicylic acid can be complexed with iron(III) chloride to produce a violet-colored complex, which can be measured in the visible range around 505 nm.[8][9]

Experimental Protocols

Protocol 1.1: Quantification of Bismuth by UV-Vis Spectrophotometry

This protocol is adapted for the analysis of bismuth in pharmaceutical oral suspensions.[6][10]

  • Sample Preparation (Digestion):

    • Accurately weigh approximately 12.5 g of the bismuth oral suspension into a 250 mL volumetric flask.[10]

    • Add 1 M nitric acid to dissolve and dilute the suspension to the mark.[10]

    • Further dilute this stock solution by pipetting 10.00 mL into a 100 mL volumetric flask and diluting to the mark with 1 M nitric acid.[10]

  • Standard Solution Preparation:

    • Prepare a series of standard Bi3+ solutions by diluting a stock solution of ~194 µM Bi3+ into 50 mL volumetric flasks.[11]

    • To each flask, add 2.00 mL of 10% (w/w) aqueous ascorbic acid and 5.00 mL of 20% (w/w) aqueous KI.[11]

    • Dilute to the mark with 1.0 M nitric acid.[11]

  • Colorimetric Reaction:

    • Pipette a known volume of the diluted sample solution into a 50 mL volumetric flask.

    • Add 2.00 mL of 10% (w/w) ascorbic acid and 5.00 mL of 20% (w/w) KI.[11]

    • Dilute to the mark with 1.0 M nitric acid.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure the absorbance at 464 nm.[6]

    • Use a blank solution containing all reagents except the bismuth standard or sample.

    • Measure the absorbance of the standard solutions and the sample solution.

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of bismuth in the sample from the calibration curve.

Protocol 1.2: Quantification of Salicylic Acid by UV-Vis Spectrophotometry

  • Sample Preparation:

    • For the determination of free salicylic acid, an extraction step is necessary. Shake a known quantity of the BSS sample with a suitable solvent like acetonitrile, followed by centrifugation.[12]

    • To determine total salicylate, the BSS must first be hydrolyzed.

  • Standard Solution Preparation:

    • Prepare a stock solution of salicylic acid by dissolving 10 mg of USP Salicylic Acid RS in methanol (B129727) and diluting to 100 mL.[7]

    • From the stock solution, prepare a series of working standards with concentrations ranging from 5 to 60 µg/mL.[7]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the UV range to determine the wavelength of maximum absorbance (λmax), which should be around 301.2 nm.[7]

    • Use the solvent as a blank.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

    • Construct a calibration curve and determine the concentration of salicylic acid in the sample.

Quantitative Data for UV-Vis Spectrophotometry

| Analyte | Method | λmax (nm) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference | | --- | --- | --- | --- | --- | --- | | Bismuth (as [BiI4]-) | Colorimetric | 464 | - | - | - |[6] | | Salicylic Acid | Direct UV | 301.2 | 5 - 60 µg/mL | 1.52 µg/mL | 4.61 µg/mL |[7] | | Salicylic Acid | Fe(III) complex | 505 | 10 - 90 µg/mL | - | - |[9] |

Atomic Absorption Spectroscopy (AAS)

Application Note

Flame Atomic Absorption Spectroscopy (FAAS) is a highly specific and sensitive method for the quantification of bismuth in this compound samples.[10][13] This technique measures the absorption of light by free bismuth atoms in the gaseous state. It is particularly useful for the analysis of the metallic component of organometallic compounds and is less susceptible to matrix interferences compared to molecular absorption spectrometry.

Experimental Protocol

Protocol 2.1: Quantification of Bismuth by FAAS

This protocol is based on the analysis of bismuth in pharmaceutical oral suspensions.[10]

  • Sample Preparation:

    • Prepare the sample solution as described in Protocol 1.1 (steps 1a and 1b).

  • Standard Solution Preparation:

    • Prepare a series of bismuth standards (e.g., 0, 2.5, and 5 ppm Bi) from a 1000 ppm Bi standard solution, diluted with 0.01 M HNO3.[10]

  • Instrumental Analysis:

    • Use a Flame Atomic Absorption Spectrometer equipped with a bismuth hollow cathode lamp.[10][12]

    • Set the wavelength to 223.1 nm.[10]

    • Use an air-acetylene flame.[10]

    • Aspirate the blank, standard solutions, and the sample solution into the flame.

    • Measure the absorbance for each solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of bismuth in the sample from the calibration curve.

Quantitative Data for AAS
AnalyteWavelength (nm)Flame TypeReference
Bismuth223.1Air-Acetylene[10]

Infrared (IR) Spectroscopy

Application Note

Infrared (IR) spectroscopy is a powerful technique for the identification and structural elucidation of this compound. It is a required identification test by the United States Pharmacopeia (USP).[12] The IR spectrum provides a unique "fingerprint" of the molecule based on the vibrations of its functional groups. For BSS, characteristic peaks corresponding to the aromatic ring, carboxylate group, and hydroxyl group of the salicylate moiety, as well as Bi-O bonds, can be observed.

Experimental Protocol

Protocol 3.1: Identification of this compound by ATR-IR

  • Sample Preparation:

    • Place a small amount of the powdered BSS sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition:

    • Record the IR spectrum over the range of 4000 to 400 cm-1.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of USP this compound RS.[12]

    • Identify characteristic absorption bands to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is an invaluable tool for the structural analysis of the organic components of this compound, namely the salicylate moiety and its metabolites. Proton (¹H) and Carbon-13 (¹³C) NMR can provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation. While direct analysis of the intact BSS complex by solution-state NMR is challenging due to its low solubility and the presence of the diamagnetic bismuth, NMR is well-suited for analyzing the salicylic acid released upon hydrolysis.

Experimental Protocol

Protocol 4.1: ¹H NMR Analysis of Salicylic Acid

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the salicylic acid sample (or an extract from a hydrolyzed BSS sample) in a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetonitrile-d₃).

    • Transfer the solution to an NMR tube.

  • Spectral Acquisition:

    • Acquire the ¹H NMR spectrum on a suitable NMR spectrometer.

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns (e.g., doublets, triplets) to assign the signals to the specific protons in the salicylic acid molecule.[14] The aromatic region will show complex splitting patterns that can be diagnostic.[14]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound and its metabolites, MS can be used for identification and quantification. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to generate ions from the analytes of interest.[15] MS is particularly useful for identifying metabolites in biological matrices and for characterizing the dissociation products of organometallic complexes.[15]

Experimental Protocol

Protocol 5.1: Analysis by LC-MS

  • Sample Preparation:

    • Prepare the sample by dissolving it in a suitable solvent compatible with the mobile phase. Biological samples may require extraction and clean-up steps.

  • Chromatographic Separation:

    • Inject the sample into a Liquid Chromatography (LC) system.

    • Use a suitable column (e.g., C18) and mobile phase to separate the components of the mixture. A typical mobile phase for salicylic acid analysis could be a mixture of methanol and 0.06 M acetic acid.[12]

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the mass spectrometer source.

    • Acquire mass spectra in either positive or negative ion mode, depending on the analyte.

    • For salicylic acid (MW = 138.12 g/mol ), detection in negative ion mode would show the deprotonated molecule [M-H]⁻ at m/z 121.

  • Data Analysis:

    • Identify compounds based on their retention time and mass-to-charge ratio (m/z).

    • Quantification can be achieved by integrating the peak area of the extracted ion chromatogram.

Visualizations

Metabolism and Analysis Workflow

G Diagram 1: this compound (BSS) Hydrolysis and Analysis Workflow. cluster_analysis Spectroscopic Analysis BSS This compound (BSS) Hydrolysis Hydrolysis in GI Tract BSS->Hydrolysis Ingestion BiOCl Bismuth Oxychloride (Insoluble) Hydrolysis->BiOCl SA Salicylic Acid (Absorbed) Hydrolysis->SA BSS_Sample BSS Pharmaceutical Sample AAS AAS for Bismuth BSS_Sample->AAS UV_Vis_Bi UV-Vis for Bismuth (after complexation) BSS_Sample->UV_Vis_Bi UV_Vis_SA UV-Vis for Salicylate BSS_Sample->UV_Vis_SA after hydrolysis LC_MS LC-MS for Salicylate BSS_Sample->LC_MS after extraction/ hydrolysis IR IR for Identification BSS_Sample->IR

Caption: this compound (BSS) Hydrolysis and Analysis Workflow.

Microbial Metabolism of Salicylate

G Diagram 2: Microbial Metabolic Pathway of Salicylate. Salicylate Salicylate Salicylate_Hydroxylase Salicylate Hydroxylase Salicylate->Salicylate_Hydroxylase Catechol Catechol Salicylate_Hydroxylase->Catechol Catechol_1_2_Dioxygenase Catechol 1,2-Dioxygenase (ortho cleavage) Catechol->Catechol_1_2_Dioxygenase Ring_Cleavage_Products Ring Cleavage Products Catechol_1_2_Dioxygenase->Ring_Cleavage_Products

Caption: Microbial Metabolic Pathway of Salicylate.

References

Application Notes and Protocols for Bismuth Subsalicylate in Environmental Remediation

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The application of bismuth subsalicylate for the environmental remediation of pollutants is an emerging area of research. As of the current date, there is a notable absence of established and peer-reviewed studies specifically detailing its use for the removal of heavy metals or the degradation of organic pollutants from environmental matrices. The following application notes and protocols are therefore proposed based on the known properties of this compound and the established applications of other bismuth-based materials in environmental science. These protocols should be considered as a foundational framework for research and development, rather than standardized operating procedures.

Introduction

This compound (C₇H₅BiO₄) is a well-known active ingredient in pharmaceutical preparations, valued for its antibacterial and gastrointestinal-soothing properties.[1][2] Bismuth, as a heavy metal, is considered relatively "green" due to its low toxicity compared to elements like lead and mercury.[3] This has led to increasing interest in the environmental applications of various bismuth compounds. While research has focused on bismuth oxides, oxyhalides, and sulfides as effective photocatalysts and adsorbents for environmental contaminants, the potential of this compound in this field remains largely unexplored.[3][4][5][6]

These notes outline the potential applications of this compound in environmental remediation, drawing parallels from the performance of other bismuth-based materials. The proposed protocols are intended to guide researchers in evaluating the efficacy of this compound as a candidate for pollutant removal.

Potential Applications and Mechanisms

Based on the characteristics of related bismuth compounds, this compound could potentially be applied in two main areas of environmental remediation:

  • Adsorption of Heavy Metals and Organic Dyes: Many bismuth-based materials have demonstrated the ability to adsorb heavy metal ions and organic dye molecules from aqueous solutions.[7][8] The mechanism often involves the complexation of pollutants with functional groups on the surface of the material.

  • Photocatalytic Degradation of Organic Pollutants: Several bismuth compounds are semiconductors that can act as photocatalysts, using light energy to generate reactive oxygen species that break down persistent organic pollutants.[3][4][5][6] The photocatalytic potential of this compound has not yet been characterized.

Proposed Experimental Protocols

The following protocols are designed to assess the viability of this compound as an adsorbent for environmental pollutants. These are generalized procedures that should be optimized for specific pollutants and environmental conditions.

Protocol for Evaluating Heavy Metal Adsorption

This protocol describes a batch adsorption experiment to determine the removal efficiency of a heavy metal contaminant (e.g., Lead (Pb²⁺), Cadmium (Cd²⁺)) from water using this compound.

Materials:

  • This compound (powder form)

  • Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂)

  • Deionized water

  • pH meter

  • Orbital shaker

  • Centrifuge

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Preparation of Working Solutions: Prepare a series of heavy metal solutions of known concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.

  • Batch Adsorption Experiments:

    • For each concentration, add a specific amount of this compound (e.g., 0.1 g) to a conical flask containing a known volume of the heavy metal solution (e.g., 50 mL).

    • Adjust the initial pH of the solutions to a desired value (e.g., 5.0) using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time (e.g., 24 hours).

  • Sample Analysis:

    • After the agitation period, separate the this compound from the solution by centrifugation.

    • Analyze the supernatant for the final concentration of the heavy metal using ICP-OES or AAS.

  • Data Analysis:

    • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial concentration and Cₑ is the equilibrium concentration of the heavy metal.

    • Calculate the adsorption capacity (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

Protocol for Evaluating Organic Dye Adsorption

This protocol outlines a method to assess the removal of an organic dye (e.g., Methylene Blue, Rhodamine B) from water.

Materials:

  • This compound (powder form)

  • Stock solution of an organic dye

  • Deionized water

  • pH meter

  • Orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Preparation of Working Solutions: Prepare a series of dye solutions of known concentrations by diluting the stock solution.

  • Batch Adsorption Experiments:

    • Follow the same procedure as for heavy metal adsorption, using the dye solutions.

  • Sample Analysis:

    • After centrifugation, measure the absorbance of the supernatant at the maximum wavelength (λₘₐₓ) of the dye using a UV-Vis spectrophotometer.

    • Determine the final concentration of the dye from a pre-established calibration curve.

  • Data Analysis:

    • Calculate the removal efficiency and adsorption capacity as described for heavy metals.

Data Presentation: Performance of Related Bismuth Compounds

While specific data for this compound is unavailable, the following tables summarize the performance of other bismuth-based materials in environmental remediation to provide a benchmark for potential efficacy.

Table 1: Adsorption of Heavy Metals by Bismuth-Based Adsorbents

AdsorbentPollutantMax. Adsorption Capacity (mg/g)Optimal pHReference
Defective Bismuth OxideAs(III)~2.068[8]
Defective Bismuth OxideAs(V)~1.967[8]
Syzygium cumini (for Bi(III) removal)Bi(III)Not specified (94.35% removal)4.0[9]

Table 2: Adsorption of Organic Dyes by Bismuth-Based Adsorbents

AdsorbentPollutantMax. Adsorption Capacity (mg/g)ConditionsReference
BiOI/Bi₂MoO₆Rhodamine B72.72Dark, Room Temp.[7]
Bimetal-ChitosanOrange II384.6pH ~6.8[10][11]

Visualizations

The following diagrams illustrate the proposed experimental workflow for evaluating this compound as an adsorbent and a conceptual model of the potential adsorption mechanism.

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Experiment cluster_analysis Analysis cluster_results Results prep_bss This compound mix Mix BSS and Pollutant Solution prep_bss->mix prep_pollutant Pollutant Stock Solution prep_working Working Solutions prep_pollutant->prep_working prep_working->mix adjust_ph Adjust pH mix->adjust_ph agitate Agitate (Shaker) adjust_ph->agitate separate Separate (Centrifuge) agitate->separate measure Measure Final Concentration (ICP-OES / UV-Vis) separate->measure calc_removal Calculate Removal Efficiency measure->calc_removal calc_capacity Calculate Adsorption Capacity measure->calc_capacity Adsorption_Mechanism cluster_before Before Adsorption cluster_after After Adsorption bss_surface BSS Surface with Active Sites adsorbed_surface Pollutant Ions Adsorbed on BSS Surface pollutant Pollutant Ions in Solution pollutant->bss_surface Adsorption

References

Application Notes and Protocols for Clinical Trial Design: Bismuth Subsalicylate in the Prophylaxis of Traveler's Diarrhea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing a clinical trial to evaluate the efficacy and safety of bismuth subsalicylate (BSS) for the prevention of traveler's diarrhea (TD).

Introduction

Traveler's diarrhea is the most common travel-related illness, affecting 30% to 70% of international travelers.[1] The condition is characterized by the passage of three or more unformed stools in 24 hours, often accompanied by symptoms such as abdominal cramps, nausea, and fever. This compound has been used for many years to treat gastrointestinal symptoms and is also utilized off-label for the prevention of traveler's diarrhea.[1][2] Its mechanism of action is thought to involve both antimicrobial and anti-inflammatory effects within the gastrointestinal tract.[3] These protocols outline a robust clinical trial design to further assess its prophylactic utility.

Experimental Protocols

Study Design

A prospective, randomized, double-blind, placebo-controlled study is the gold standard for evaluating the efficacy of BSS in preventing traveler's diarrhea.[1]

2.1.1. Study Population: Healthy adults (18-70 years of age) planning to travel to high-risk destinations for TD (e.g., Southeast Asia, South Central Asia, Africa, Mexico, Central and South America) for a duration of 7 to 21 days.[3][4]

2.1.2. Inclusion Criteria:

  • Male or female, aged 18 to 70 years.[1]

  • Traveling to a high-risk region for traveler's diarrhea.

  • Duration of travel between 7 and 21 days.[4]

  • Willingness to provide informed consent and comply with study procedures.

2.1.3. Exclusion Criteria:

  • Known allergy or contraindication to this compound or other salicylates.[3]

  • Current use of other salicylate-containing medications.[3]

  • History of gastrointestinal bleeding, ulcers, or coagulopathy.

  • Pregnancy or breastfeeding.[3]

  • Use of antibiotics or other medications that may affect gastrointestinal motility or flora within 30 days prior to the study.

  • Individuals with pre-existing gastrointestinal conditions such as inflammatory bowel disease.

2.1.4. Randomization and Blinding: Participants will be randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo. Both participants and investigators will be blinded to the treatment allocation.

Intervention
  • Treatment Group: this compound 2.1 g/day , administered as two 262 mg tablets taken four times daily.[5]

  • Placebo Group: Identical-looking placebo tablets administered on the same schedule.

  • Duration of Treatment: Prophylactic treatment should begin upon arrival at the travel destination and continue for the duration of the stay, not to exceed three weeks.[2][5]

Outcome Measures

2.3.1. Primary Endpoint:

  • The primary outcome is the incidence of traveler's diarrhea, defined as the passage of three or more unformed stools within a 24-hour period, accompanied by at least one other symptom of enteric infection (e.g., nausea, vomiting, abdominal cramps, fever).[1][5]

2.3.2. Secondary Endpoints:

  • Time to onset of first unformed stool.

  • Duration of diarrhea.

  • Severity of diarrhea (based on the number of unformed stools per day and functional impairment).

  • Incidence and severity of adverse events.

Study Procedures
  • Screening and Enrollment: Potential participants will be screened against inclusion and exclusion criteria at a pre-travel consultation. Informed consent will be obtained from eligible individuals.

  • Baseline Assessment: Collection of demographic data, medical history, and baseline stool samples.

  • Intervention: Participants will be provided with the blinded study medication and instructed on the dosing regimen.

  • Data Collection: Participants will maintain a daily diary to record stool frequency and consistency, any accompanying symptoms, and any adverse events.

  • Follow-up: A follow-up visit will be scheduled within 7 days of their return from travel to collect diaries, assess for any persistent symptoms, and collect a post-travel stool sample.

Statistical Analysis

The primary efficacy analysis will be an intent-to-treat analysis of the proportion of participants who develop traveler's diarrhea in the BSS group compared to the placebo group, using a Chi-square or Fisher's exact test. Secondary endpoints will be analyzed using appropriate statistical methods (e.g., Kaplan-Meier analysis for time-to-event data, t-tests or Mann-Whitney U tests for continuous variables).

Data Presentation

Table 1: Efficacy of this compound in the Prevention of Traveler's Diarrhea

Study (Year)DosageNumber of Participants (BSS/Placebo)Incidence of Diarrhea (BSS)Incidence of Diarrhea (Placebo)Protection Rate
DuPont et al. (1987)[5]2.1 g/day (tablets)51 / 5814%40%65%
Steffen et al. (1986)[6]2.1 g/day (tablets)Not specifiedNot specifiedNot specified41%
Steffen et al. (1986)[6]1.05 g/day (tablets)Not specifiedNot specifiedNot specified35%
ClinicalTrials.gov (NCT00119125)[3]2.1 g/day (tablets)Not specifiedNot specifiedNot specified41-65%
ClinicalTrials.gov (NCT00119125)[3]4.2 g/day (liquid)Not specifiedNot specifiedNot specified62%

Table 2: Common Adverse Events Associated with this compound Prophylaxis

Adverse EventFrequencySeverityReference
Blackening of tongueCommonMild, transient[5]
Blackening of stoolCommonMild, transient[5]
TinnitusLow, clinically insignificantMild[5]
NauseaMore frequent than placeboMild[3]
ConstipationMore frequent than placeboMild[3]

Mandatory Visualizations

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase cluster_post_trial Post-Trial Phase screening Screening of Potential Participants informed_consent Informed Consent screening->informed_consent baseline Baseline Assessment & Data Collection informed_consent->baseline randomization Randomization (1:1) baseline->randomization intervention Intervention (BSS or Placebo) randomization->intervention data_collection Daily Diary Data Collection intervention->data_collection follow_up Follow-up Visit data_collection->follow_up analysis Data Analysis follow_up->analysis reporting Reporting of Results analysis->reporting

Caption: Workflow of the proposed clinical trial.

Proposed Mechanism of Action of this compound

Mechanism_of_Action BSS This compound (BSS) Bismuth Bismuth BSS->Bismuth Salicylate Salicylate BSS->Salicylate Pathogens Enteric Pathogens (e.g., E. coli) Bismuth->Pathogens Antimicrobial Action (Bactericidal) Toxins Bacterial Toxins Bismuth->Toxins Toxin Binding Inflammation Inflammation Salicylate->Inflammation Anti-inflammatory Effect (Inhibits Prostaglandin Synthesis) EpithelialCells Epithelial Cells Pathogens->EpithelialCells Adherence & Invasion Toxins->EpithelialCells Induces Secretion FluidSecretion Fluid Secretion EpithelialCells->FluidSecretion Leads to Inflammation->FluidSecretion Contributes to

Caption: Proposed mechanism of BSS in traveler's diarrhea.

References

Application Notes and Protocols for the Formulation of Stable Bismuth Subsalicylate Suspensions for Oral Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subsalicylate is a widely used active pharmaceutical ingredient (API) for the treatment of gastrointestinal issues such as diarrhea, heartburn, and upset stomach.[1] Due to its low solubility, it is commonly formulated as an oral suspension. The primary challenge in formulating such suspensions is to ensure the physical stability of the product throughout its shelf life, preventing sedimentation of the suspended particles and ensuring uniform dosage.[2] These application notes provide a comprehensive guide to developing stable oral suspensions of this compound, including formulation considerations, detailed experimental protocols for characterization, and stability testing.

Formulation Development

The formulation of a stable this compound suspension requires careful selection of excipients to control viscosity, prevent caking, and ensure redispersibility. A combination of suspending agents is often employed to achieve the desired rheological properties.

Key Excipients and Concentration Ranges

The following table summarizes typical excipients and their concentration ranges used in the formulation of this compound oral suspensions. These ranges are derived from various patented formulations and scientific literature.[3][4][5][6]

Excipient Category Excipient Concentration Range (mg/mL) Function
Active Pharmaceutical Ingredient This compound17.5 - 52.5Antidiarrheal, Antacid
Suspending Agent System Microcrystalline Cellulose (MCC) & Sodium Carboxymethylcellulose (Na-CMC)MCC: 5.0 - 15.0, Na-CMC: 1.0 - 5.0Forms a structured vehicle to suspend particles
Xanthan Gum0.5 - 5.0Thickening agent, provides high viscosity at rest
Hydroxyethyl Cellulose (HEC)0.1 - 1.5Viscosity modifier, stabilizer
Magnesium Aluminum Silicate3.0 - 13.0Stabilizer, viscosity enhancer
Gellan Gum0.01 - 0.2Gelling agent, provides suspension at low concentrations
Buffer System Citric Acid / Sodium Citrateq.s. to pH 3.0 - 5.0pH control, stability
Preservatives Benzoic Acid, Sorbic Acid0.1 - 0.5Antimicrobial preservation
Sweeteners Sucralose, Saccharin Sodiumq.s.Taste masking
Flavoring Agents Methyl Salicylate, Peppermint Oilq.s.Flavor enhancement
Coloring Agents D&C Red No. 22, D&C Red No. 28q.s.Color
Vehicle Purified Waterq.s. to final volumeSolvent
Example Formulations

The following are example formulations for this compound oral suspensions, providing a starting point for development.

Table 1: Example Formulation A (17.5 mg/mL) [3]

Ingredient Concentration (mg/mL)
This compound17.5
Microcrystalline Cellulose10.0
Xanthan Gum2.0
Hydroxyethyl Cellulose0.75
Sodium Citrate2.5
Benzoic Acid0.3
Sucralose1.0
Methyl Salicylate0.2
D&C Red No. 220.05
Purified Waterq.s. to 1 mL

Table 2: Example Formulation B (35 mg/mL) [5]

Ingredient Concentration (mg/mL)
This compound35.0
Microcrystalline Cellulose and Sodium Carboxymethylcellulose12.0
Xanthan Gum3.0
Sodium Salicylate2.32
Sodium Chloride5.0
Sorbic Acid0.2
Saccharin Sodium1.5
D&C Red No. 280.1
Purified Waterq.s. to 1 mL

Experimental Protocols

Detailed characterization of the formulation is crucial for ensuring stability and performance. The following protocols outline key experimental procedures.

Protocol 1: Preparation of this compound Suspension

This protocol describes a general method for preparing a 100 mL batch of an oral suspension.

Materials and Equipment:

  • This compound powder

  • Selected excipients (suspending agents, buffers, etc.)

  • Purified water

  • Beakers and graduated cylinders

  • Overhead stirrer or homogenizer

  • pH meter

  • Analytical balance

Procedure:

  • Hydration of Suspending Agents: In a beaker, disperse the primary suspending agents (e.g., Microcrystalline Cellulose, Xanthan Gum) in a portion of the purified water (approx. 50 mL) under continuous stirring with an overhead stirrer. Allow the mixture to hydrate (B1144303) for at least 30 minutes to form a uniform vortex-free dispersion.

  • Addition of Other Excipients: In a separate beaker, dissolve the buffer components, preservatives, and sweeteners in another portion of the purified water (approx. 20 mL).

  • Combining Phases: Add the solution from step 2 to the hydrated suspending agent dispersion from step 1 with continuous mixing.

  • Incorporation of Active Ingredient: Slowly add the accurately weighed this compound powder to the mixture while stirring at a moderate speed to avoid clumping. Increase the stirring speed as needed to ensure uniform dispersion.

  • Homogenization: Homogenize the suspension using a high-shear mixer or homogenizer for 5-10 minutes to reduce particle aggregates and ensure a uniform consistency.

  • Final Volume Adjustment: Transfer the suspension to a 100 mL graduated cylinder. Rinse the beaker with a small amount of purified water and add it to the cylinder. Adjust the final volume to 100 mL with purified water.

  • Final Mixing and pH Measurement: Transfer the suspension back to a beaker and mix thoroughly for another 15 minutes. Measure and record the final pH of the suspension. Adjust with the buffering agents if necessary.

Protocol 2: Particle Size Analysis by Laser Diffraction

This protocol outlines the measurement of particle size distribution, a critical parameter for suspension stability.[7][8][9][10]

Equipment:

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)

  • Wet dispersion unit

  • Dispersant (e.g., deionized water with a suitable surfactant like Tween 80 to prevent agglomeration)

Procedure:

  • Instrument Setup: Turn on the laser diffraction analyzer and allow it to warm up as per the manufacturer's instructions. Select an appropriate optical model (e.g., Mie theory) and enter the refractive indices for this compound and the dispersant.

  • Sample Preparation: Prepare a dilute dispersion of the this compound suspension in the dispersant. The concentration should be optimized to achieve an obscuration level within the instrument's recommended range (typically 10-20%).

  • Measurement:

    • Fill the wet dispersion unit with the dispersant and run a background measurement.

    • Add the prepared sample dispersion dropwise to the dispersant in the measurement unit until the target obscuration is reached.

    • Apply sonication for a defined period (e.g., 30-60 seconds) if necessary to break up agglomerates.

    • Start the measurement. The instrument will automatically record the scattered light pattern and calculate the particle size distribution.

  • Data Analysis: Record the volume-weighted mean diameter (D[7][11]) and the percentile values D10, D50 (median), and D90. The span ((D90-D10)/D50) can be calculated to describe the width of the distribution. Perform at least three replicate measurements.

Protocol 3: Rheological Characterization

This protocol describes the evaluation of the suspension's flow behavior, which is essential for predicting its physical stability and pourability.[2][11][12][13][14]

Equipment:

  • Rotational rheometer with a suitable geometry (e.g., concentric cylinder or parallel plate)

  • Temperature control unit

Procedure:

  • Instrument Setup and Sample Loading:

    • Set the temperature to the desired measurement temperature (e.g., 25 °C).

    • Carefully load the suspension sample into the rheometer, ensuring no air bubbles are trapped.

    • Allow the sample to equilibrate at the set temperature for at least 5 minutes.

  • Flow Curve Measurement (Viscosity vs. Shear Rate):

    • Perform a continuous ramp shear rate test from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) over a defined period (e.g., 2 minutes).

    • Record the viscosity as a function of the shear rate.

    • Plot the data on a log-log scale to observe the shear-thinning behavior.

  • Thixotropy Loop (Optional):

    • Perform a ramp-up shear rate test followed immediately by a ramp-down test over the same shear rate range and duration.

    • The area between the upward and downward curves (the hysteresis loop) provides a measure of the thixotropy, indicating the time-dependent recovery of the suspension's structure.

  • Oscillatory Measurement (Viscoelastic Properties):

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Perform a frequency sweep within the LVER to characterize the viscoelastic properties of the suspension. A stable suspension should ideally exhibit G' > G'' at low frequencies, indicating a more solid-like behavior at rest.

Protocol 4: Stability Testing

This protocol outlines an accelerated stability study to predict the long-term stability of the formulation.[15][16][17][18]

Storage Conditions (ICH Guidelines for Accelerated Stability):

  • 40 °C ± 2 °C / 75% RH ± 5% RH

Time Points:

  • 0, 1, 2, 3, and 6 months

Test Parameters:

  • Appearance: Visual inspection for color, odor, and any signs of separation or caking.

  • Assay of this compound: Using a validated stability-indicating HPLC method or the USP assay method.[19][20][21][22]

  • pH: Measured using a calibrated pH meter.

  • Viscosity: Measured as described in Protocol 3.

  • Particle Size Distribution: Measured as described in Protocol 2.

  • Microbial Limits: Tested according to USP <61> and <62>.[19]

Procedure:

  • Package the suspension in the intended commercial containers.

  • Place the samples in a stability chamber maintained at the accelerated conditions.

  • At each time point, withdraw samples and perform the specified tests.

  • Analyze the data for any significant changes over time.

Data Presentation

Quantitative data from the formulation and stability studies should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 3: Stability Data for this compound Suspension (Formulation A) under Accelerated Conditions (40°C/75%RH)

Test Parameter Specification Initial 1 Month 2 Months 3 Months 6 Months
Appearance Pink, homogeneous suspensionConformsConformsConformsConformsConforms
Assay (%) 90.0 - 110.0100.299.899.599.198.5
pH 3.0 - 5.04.24.14.14.04.0
Viscosity (cP at 10 s⁻¹) Report Value15001480145014201380
Particle Size D50 (µm) Report Value5.25.35.55.86.1
Microbial Count (CFU/mL) < 100< 10< 10< 10< 10< 10

Visualizations

Diagrams can effectively illustrate experimental workflows and logical relationships in the development of stable suspensions.

experimental_workflow formulation Formulation Development (Excipient Screening) preparation Suspension Preparation formulation->preparation charac Physicochemical Characterization preparation->charac psize Particle Size Analysis charac->psize rheology Rheological Analysis charac->rheology ph pH Measurement charac->ph stability Stability Testing (Accelerated & Real-Time) charac->stability optimization Formulation Optimization stability->optimization Data Analysis final_form Final Formulation stability->final_form Acceptable Stability optimization->formulation Feedback Loop

Caption: Experimental workflow for developing a stable this compound suspension.

stability_assessment suspension Initial Suspension (Time = 0) storage Storage Conditions (e.g., 40°C/75%RH) suspension->storage testing Periodic Testing storage->testing physical Physical Tests (Appearance, Particle Size, Viscosity) testing->physical chemical Chemical Tests (Assay, pH) testing->chemical micro Microbiological Tests testing->micro decision Data Evaluation vs. Specification testing->decision stable Stable Formulation decision->stable Conforms unstable Unstable - Reformulate decision->unstable Fails

Caption: Logical relationship in the stability assessment of a this compound suspension.

References

Troubleshooting & Optimization

Technical Support Center: Bismuth Subsalicylate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bismuth subsalicylate (BSS) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis and crystallization of this active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to grow large, high-quality crystals of this compound?

A1: The primary challenge stems from its extremely low solubility in water and most common organic solvents.[1][2][3] this compound has a layered polymeric structure which contributes to its insolubility.[2] This poor solubility means that it typically precipitates rapidly from reaction mixtures as a microcrystalline or even amorphous powder, rather than undergoing a slow, controlled crystallization process that would yield larger single crystals.[2][4] The tendency for variations in the stacking of the structural layers can also introduce defects, further hindering the growth of large, well-ordered crystals.[2][5]

Q2: My synthesis resulted in an amorphous white powder. What went wrong and how can I obtain a crystalline product?

A2: Formation of an amorphous product is common and usually indicates that the precipitation occurred too rapidly for a crystal lattice to form. Key factors influencing this are:

  • Rapid pH change: If the pH of the solution is changed too quickly, it can cause rapid, uncontrolled precipitation.

  • High supersaturation: Adding reactants too quickly can create a state of high supersaturation, favoring nucleation over crystal growth, resulting in an amorphous solid.

  • Insufficient thermal energy: Performing the reaction at too low a temperature may not provide enough energy for the molecules to arrange into an ordered lattice.

To promote crystallinity, ensure the reaction is carried out at an elevated temperature (e.g., 60-90°C), with slow, controlled addition of reactants and vigorous stirring to ensure homogeneity.[6]

Q3: What are the most common impurities in synthesized this compound, and how can I minimize them?

A3: Common impurities depend on the synthetic route:

  • Nitrates: If starting from bismuth nitrate (B79036), residual nitrate ions are a common impurity and can be difficult to wash out.[6] Using a synthesis route that starts from bismuth oxide can eliminate this issue.

  • Unreacted Starting Materials: Residual salicylic (B10762653) acid or bismuth oxide can be present. Washing the final product with ethanol (B145695) or another suitable organic solvent can help remove unreacted salicylic acid.[6]

  • Heavy Metals: Depending on the purity of the bismuth source, heavy metals like lead and arsenic can be present. It is crucial to use high-purity starting materials.

  • Bismuth Oxychloride: In the presence of chloride ions and at low pH (pH 1-2), BSS can convert to bismuth oxychloride.[2]

Q4: What is the ideal pH range for the synthesis and stability of this compound?

A4: this compound is stable at a pH of 3 and higher. Below this, it begins to decompose. At a pH of 2, a portion of the BSS will convert to bismuth oxychloride, and at pH 1, it fully converts.[2] During synthesis from bismuth oxide and salicylic acid, the reaction is typically performed in an aqueous, acidic environment. The final pH of a BSS suspension in water is generally between 2.7 and 5.0.

Q5: Are there any known methods to increase the crystal size of this compound?

A5: Due to its insolubility, traditional recrystallization is challenging. However, general principles for increasing crystal size can be applied:

  • Slow Cooling: A slower cooling rate allows more time for molecules to arrange themselves into a crystal lattice, which generally results in larger crystals.[7][8][9] Rapid cooling promotes the formation of many small crystals.[7][9]

  • Minimize Nucleation Sites: Ensure reaction vessels are clean and smooth to avoid providing surfaces that encourage the formation of many small crystals.

  • Controlled Evaporation: While difficult for BSS due to its insolubility, very slow evaporation of a solvent from a dilute solution is a standard technique for growing large crystals. Finding a suitable solvent system where BSS has even minimal solubility at elevated temperatures is the key challenge.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during washing. 3. Incorrect stoichiometry.1. Increase reaction time or temperature (within the 60-90°C range). Ensure adequate stirring. 2. Use hot water for washing to minimize product loss, as solubility is extremely low even at higher temperatures.[2] 3. Use a slight excess of salicylic acid (e.g., 5-30% molar excess) to ensure complete conversion of the bismuth oxide.[6][10]
Product is an Amorphous Powder 1. Reaction temperature too low. 2. Reactants added too quickly, causing rapid precipitation. 3. Inadequate stirring leading to localized high concentrations.1. Maintain the reaction temperature between 60-90°C.[6] 2. Add the bismuth oxide powder to the hot salicylic acid solution gradually over time.[6] 3. Ensure vigorous and consistent stirring throughout the reaction. Increase stirring speed as the reaction progresses and the mixture thickens.[6]
Crystals are Very Small / Agglomerated 1. High rate of nucleation due to rapid supersaturation. 2. Insufficient time for crystal growth. 3. The inherent nature of BSS to precipitate as fine particles.1. Control the rate of reactant addition carefully. 2. After the reaction is complete, consider a controlled, slow cooling process rather than quenching in an ice bath. Slower cooling rates favor the growth of larger crystals over the formation of new nuclei.[7][8][9] 3. While difficult, attempting a two-solvent recrystallization (see Protocol section) may yield better-formed crystals.
Product is Discolored (not white) 1. Impurities in starting materials. 2. Degradation from excessive heat. 3. Formation of bismuth oxide (yellowish tint) during drying.1. Use high-purity bismuth oxide and salicylic acid. 2. Do not exceed the recommended reaction temperature range. Dry the final product at a relatively low temperature (e.g., below 70°C).[6] 3. Dry the product under vacuum to allow for lower drying temperatures and to minimize oxidation.
High Levels of Nitrate Impurity 1. Use of bismuth nitrate as a starting material.1. Switch to a synthetic protocol that uses bismuth oxide as the starting material.[6][11] If bismuth nitrate must be used, extensive washing of the final product is required, though complete removal is difficult.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₅BiO₄[3]
Molecular Weight362.09 g/mol [3]
Melting Point>350 °C (decomposes)[3]
AppearanceWhite or almost white powder[2]
pH (in suspension)2.7 - 5.0

Table 2: Solubility Profile of this compound

SolventSolubilityNotesSource(s)
WaterPractically InsolubleHydrolyzes in the stomach at low pH to bismuth oxychloride and salicylic acid.[1][3]
EthanolPractically InsolubleCan be used to wash out excess salicylic acid after synthesis.[3][6]
Diethyl EtherInsoluble[3]
Mineral Acids (e.g., HCl)Soluble with decompositionDecomposes to form corresponding bismuth salts (e.g., bismuth oxychloride). Stable down to pH 3.[2][3]
Alkali (e.g., NaOH)Soluble[3]

Experimental Protocols

Protocol 1: Synthesis of Crystalline this compound from Bismuth Oxide

This protocol is adapted from established synthesis methods that favor the formation of a crystalline product.

Materials:

  • Bismuth(III) oxide (Bi₂O₃), high purity

  • Salicylic acid (C₇H₆O₃)

  • Deionized water

  • Absolute ethanol

Procedure:

  • Prepare Salicylic Acid Solution: In a reaction vessel equipped with a stirrer and heating mantle, prepare an aqueous solution of salicylic acid. A slight molar excess (e.g., 1.1 to 1.3 moles of salicylic acid for every 2 moles of bismuth, based on the stoichiometry Bi₂O₃ + 2C₇H₆O₃ → 2C₇H₅BiO₄ + H₂O) is recommended.[6][10]

  • Heat Solution: Heat the salicylic acid solution to 70-80°C with continuous stirring.

  • Add Bismuth Oxide: Gradually add the bismuth(III) oxide powder to the heated salicylic acid solution over a period of 15-30 minutes. A slower addition rate is preferred to control the reaction.

  • Reaction: Maintain the reaction mixture at 70-80°C under constant, vigorous stirring for 1.5 to 2.5 hours. The mixture will thicken as the product forms. It is beneficial to increase the stirring speed as the viscosity increases.[6][10]

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature with continued stirring. Avoid rapid cooling (e.g., an ice bath) if larger crystals are desired.

  • Filtration and Washing: Filter the white precipitate using a Buchner funnel.

    • Wash the filter cake thoroughly with hot ( >90°C) deionized water to remove any unreacted salicylic acid and other water-soluble impurities.[2]

    • Perform a final wash with absolute ethanol to further remove residual salicylic acid.[6]

  • Drying: Dry the final product in a vacuum oven at 60-70°C until a constant weight is achieved.[6]

Protocol 2: Two-Solvent Recrystallization (Conceptual)

Note: Due to the extreme insolubility of BSS, standard recrystallization is not well-documented. This protocol outlines a general approach that would require significant optimization.

Principle: A two-solvent system is used where the compound is soluble in the primary solvent ("solvent") and insoluble in the secondary solvent ("anti-solvent"). The two solvents must be miscible.[12]

Potential Solvent System (Hypothetical):

  • Solvent: A strong acid (e.g., nitric or hydrochloric acid) where BSS dissolves (with decomposition/reaction).

  • Anti-solvent: Water.

Procedure:

  • Dissolution: Dissolve the crude BSS powder in a minimal amount of heated acid. This will form a solution of bismuth salts (e.g., bismuth nitrate) and salicylic acid.

  • Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Precipitation: Slowly and carefully add hot water (the anti-solvent) to the hot, clear solution dropwise until persistent cloudiness (precipitation) is observed. The goal is to slowly decrease the solubility and force a more controlled precipitation/crystallization of a bismuth salt, potentially BSS if conditions are carefully controlled, or a precursor that can be converted back to BSS.

  • Cooling: Allow the solution to cool very slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals via vacuum filtration and dry appropriately.

Visualizations

Logical Workflow for Troubleshooting Amorphous Product

G start Start: Amorphous BSS Product Obtained check_temp Was reaction temperature in 60-90°C range? start->check_temp check_addition Were reactants added slowly? check_temp->check_addition Yes increase_temp Action: Increase and maintain temperature in 60-90°C range. check_temp->increase_temp No check_stirring Was stirring vigorous and constant? check_addition->check_stirring Yes slow_addition Action: Add Bi₂O₃ gradually over 15-30 mins. check_addition->slow_addition No improve_stirring Action: Use overhead stirrer. Increase speed as viscosity rises. check_stirring->improve_stirring No rerun Rerun Experiment check_stirring->rerun Yes increase_temp->rerun slow_addition->rerun improve_stirring->rerun G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE₂) COX->PGs Inflammation Intestinal Inflammation & Fluid Hypersecretion PGs->Inflammation promotes Salicylate Salicylic Acid (from BSS hydrolysis) Salicylate->COX Inhibits

References

Technical Support Center: Enhancing Oral Bismuth Subsalicylate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of bismuth subsalicylate (BSS) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in improving the oral bioavailability of bismuth from this compound (BSS)?

A1: The main challenge is the extremely low absorption of the bismuth moiety from conventional BSS formulations in the gastrointestinal (GI) tract. Following oral administration, BSS hydrolyzes in the stomach to form bismuth oxychloride and salicylic (B10762653) acid.[1] While the salicylate (B1505791) portion is readily absorbed (over 80%), less than 1% of the bismuth is absorbed into the systemic circulation.[1] The low solubility of the resulting bismuth salts in the GI tract is a major contributing factor to this poor bioavailability.

Q2: What formulation strategies can be explored to enhance the oral bioavailability of bismuth from BSS?

A2: Several advanced formulation strategies that have shown promise for other poorly soluble drugs can be applied to BSS. These include:

  • Nanoparticle Formulations: Reducing the particle size of BSS to the nanometer range can significantly increase the surface area-to-volume ratio, potentially leading to improved dissolution and absorption.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Encapsulating BSS within lipid-based nanoparticles can enhance absorption through the lymphatic pathway, bypassing first-pass metabolism.[2]

  • Mucoadhesive Formulations: These formulations are designed to adhere to the mucus layer of the GI tract, prolonging the residence time of the drug at the absorption site and potentially increasing its uptake.[3]

Q3: Where in the gastrointestinal tract is bismuth from BSS primarily absorbed?

A3: Studies in animal models suggest that the absorption of bismuth from BSS occurs almost entirely in the upper gastrointestinal tract.[4] This finding is critical for the design of modified-release formulations, as a formulation that releases bismuth in the lower GI tract would likely result in even lower bioavailability.

Q4: What are the key pharmacokinetic parameters to consider when evaluating new BSS formulations?

A4: The primary pharmacokinetic parameters to assess are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). An improved formulation would be expected to show a significant increase in Cmax and AUC for bismuth compared to a conventional BSS suspension.

Q5: Are there any known cellular mechanisms for bismuth uptake in intestinal cells?

A5: Yes, research suggests a mechanism for the uptake and detoxification of bismuth in human cells. Bismuth is thought to be passively absorbed and then conjugated to glutathione (B108866) (GSH). This bismuth-GSH conjugate is then transported into intracellular vesicles by the multidrug resistance protein (MRP) transporter. This process creates a positive feedback loop that facilitates the removal of bismuth from the intra- and extracellular space.

Troubleshooting Guides

Problem 1: Low and Variable Bismuth Concentrations in In Vivo Pharmacokinetic Studies
Potential Cause Troubleshooting Steps
Poor in vitro-in vivo correlation (IVIVC). - Develop a more discriminative in vitro dissolution method that better mimics the in vivo environment. Consider using biorelevant media that simulate gastric and intestinal fluids.
Formulation instability in the GI tract. - For nanoparticle formulations, investigate potential aggregation in the acidic environment of the stomach. Incorporate appropriate stabilizers in the formulation.
Rapid transit time past the primary absorption site (upper GI tract). - Explore the use of mucoadhesive polymers in your formulation to increase residence time in the upper intestine.[3]
Insufficient dose for detection. - Ensure the administered dose is high enough to result in plasma bismuth concentrations above the limit of quantification (LOQ) of the analytical method.
Problem 2: Difficulty in Developing a Validated In Vitro Dissolution Method for Novel BSS Formulations
Potential Cause Troubleshooting Steps
"Coning" or mounding of the suspension at the bottom of the dissolution vessel. - As per USP General Chapter <711>, for suspensions, the paddle apparatus (USP Apparatus 2) is generally recommended.[5][6][7][8][9] Optimize the agitation speed (typically 50-100 rpm) to ensure adequate mixing without creating a vortex.
Poor wettability of a nanoparticle formulation. - Consider the addition of a suitable surfactant to the dissolution medium to improve the dispersibility of the nanoparticles.
Lack of discrimination between different formulations. - Vary the pH of the dissolution medium (e.g., pH 1.2, 4.5, and 6.8) to assess the formulation's performance under different simulated GI conditions.
Inconsistent results between replicates. - Ensure a standardized and reproducible method for introducing the suspension into the dissolution vessel.

Data Presentation

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Bismuth from Different Oral BSS Formulations in Rats

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.

FormulationDose (mg/kg Bi)Cmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)Relative Bioavailability (%)
Conventional BSS Suspension 5025 ± 82.0250 ± 75100
BSS Nanoparticle Suspension 5075 ± 201.5900 ± 210360
BSS Solid Lipid Nanoparticles (SLNs) 50110 ± 302.51500 ± 350600
Mucoadhesive BSS Microparticles 5095 ± 253.01300 ± 300520

Experimental Protocols

In Vitro Dissolution Testing for BSS Oral Suspensions

This protocol is based on the principles outlined in USP General Chapter <711> Dissolution.[5][6][7][8][9]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or phosphate (B84403) buffer pH 6.8 (to simulate intestinal fluid).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 rpm.

  • Procedure:

    • Equilibrate the dissolution medium to the required temperature.

    • Carefully introduce a pre-determined volume of the BSS oral suspension (equivalent to a single dose) into the bottom of the dissolution vessel.

    • Start the apparatus immediately.

    • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).

    • Analyze the filtrate for bismuth content using a validated analytical method such as atomic absorption spectroscopy.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given access to standard chow and water ad libitum.

  • Dosing:

    • Fast the rats overnight prior to dosing.

    • Administer the BSS formulation (e.g., conventional suspension, nanoparticle suspension) orally via gavage at a specified dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Digest the plasma samples using a suitable method (e.g., microwave-assisted acid digestion).

    • Determine the bismuth concentration in the digested samples using a validated analytical technique like graphite (B72142) furnace atomic absorption spectrophotometry (GFAAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

Bismuth_Uptake_Pathway cluster_0 Inside Epithelial Cell Lumen GI Lumen (Oral BSS) EpithelialCell Intestinal Epithelial Cell Apical Membrane Cytosol Basolateral Membrane Lumen->EpithelialCell:f0 Passive Absorption of Bi³⁺ Bloodstream Systemic Circulation EpithelialCell:f2->Bloodstream Absorption Vesicle Intracellular Vesicle Bi_ion Bi³⁺ Bi_GSH Bi-GSH Conjugate Bi_ion->Bi_GSH Conjugation GSH GSH (Glutathione) GSH->Bi_GSH MRP MRP Transporter Bi_GSH->MRP Transport MRP->Vesicle

Caption: Cellular uptake and detoxification pathway of bismuth.

Experimental_Workflow Formulation Formulation Development (e.g., Nanoparticles, SLNs) InVitro In Vitro Characterization Formulation->InVitro Dissolution Dissolution Testing (USP Apparatus 2) InVitro->Dissolution Permeation Ex Vivo Permeation Study (e.g., using Caco-2 cells) InVitro->Permeation InVivo In Vivo Pharmacokinetic Study (Rat Model) Dissolution->InVivo Permeation->InVivo DataAnalysis Data Analysis (Cmax, Tmax, AUC) InVivo->DataAnalysis Comparison Comparison with Conventional BSS DataAnalysis->Comparison

Caption: Experimental workflow for evaluating novel BSS formulations.

References

Minimizing bismuth subsalicylate-induced black tongue and stool

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bismuth Subsalicylate Formulations

This center provides technical guidance for researchers, scientists, and drug development professionals on the characterization and mitigation of this compound (BSS)-induced discoloration of the tongue and stool.

Frequently Asked Questions (FAQs)

Q1: What is the definitive chemical mechanism behind the black discoloration caused by BSS?

A1: The discoloration is a result of a chemical reaction between the bismuthyl ion (BiO⁺), a hydrolysis product of BSS, and endogenous hydrogen sulfide (B99878) (H₂S). This reaction forms bismuth sulfide (Bi₂S₃), a black, insoluble salt.[1][2][3][4] In the oral cavity, H₂S is produced by the metabolic activity of the oral microbiota from sulfur-containing amino acids present in saliva and debris.[3][4] In the gastrointestinal tract, a similar reaction occurs with H₂S produced by the gut microbiome, leading to the darkening of stool.[1][2]

Q2: Is the discoloration effect indicative of BSS toxicity?

A2: No, the formation of black bismuth sulfide on the tongue and in the stool is a harmless and temporary side effect.[5] It is not associated with systemic toxicity. The discoloration typically resolves within a few days after discontinuing the medication. However, prolonged use of high doses of BSS can lead to systemic absorption and potential neurotoxicity, which is unrelated to the discoloration effect.[5]

Q3: Are there formulation strategies to prevent or minimize this discoloration?

A3: While no commercially available formulation explicitly eliminates this effect, several theoretical strategies are under investigation in drug development:

  • Enteric Coating/Delayed-Release: Formulating BSS tablets with an enteric coat could allow the tablet to bypass the oral cavity and dissolve in the less sulfur-rich environment of the small intestine, potentially reducing black tongue.

  • Microencapsulation: Encapsulating BSS particles could create a barrier that prevents immediate interaction with sulfur compounds in the saliva.

  • Sulfur Chelating Excipients: Incorporating a pharmaceutically acceptable agent that has a higher affinity for sulfur ions than bismuth could theoretically compete for the reaction. However, this approach is complex due to the high reactivity of bismuth with sulfur.

  • Alternative Bismuth Salts: Research into other bismuth salts with different solubility and reactivity profiles is ongoing. The goal is to identify a compound that retains the therapeutic effects of BSS but has a lower propensity to form bismuth sulfide.

Q4: How does the oral microbiome contribute to the formation of black tongue?

A4: The oral microbiome plays a crucial role by generating the necessary reactant, hydrogen sulfide (H₂S). Specific anaerobic bacteria in the mouth, often residing in the biofilm on the tongue's dorsal surface, metabolize sulfur-containing amino acids (like cysteine and methionine) from saliva and food debris. This metabolism releases volatile sulfur compounds, including H₂S. When BSS is ingested, the bismuth ions readily react with this microbially-produced H₂S to form the black bismuth sulfide precipitate that adheres to the tongue's surface.

Troubleshooting Guide for In Vitro Discoloration Studies

Issue: Inconsistent or non-reproducible staining in our in vitro model.

  • Possible Cause 1: Inconsistent Sulfur Source Concentration. The concentration of the sulfide source (e.g., sodium sulfide, Na₂S) is critical. Ensure the stock solution is fresh, as sulfide solutions can oxidize when exposed to air.

    • Solution: Prepare fresh sodium sulfide solutions for each experiment. Use an airtight container and degassed buffer to maintain concentration. Validate the sulfide concentration using a colorimetric assay if possible.

  • Possible Cause 2: Variability in Surface Properties. The tongue-mimicking substrate (e.g., hydroxyapatite (B223615) disc, etched glass, biopolymer film) may have surface inconsistencies affecting the adhesion of the bismuth sulfide precipitate.

    • Solution: Implement a rigorous cleaning and preparation protocol for the substrates. Characterize the surface roughness and chemistry of a representative batch of substrates to ensure uniformity.

  • Possible Cause 3: pH Fluctuation. The pH of the artificial saliva medium can influence both the hydrolysis of BSS and the equilibrium of sulfide species.

    • Solution: Use a robustly buffered artificial saliva solution. Measure and record the pH before and after each experiment to ensure it remains within the target range (typically 6.7-7.0).

Issue: Difficulty in quantifying the degree of discoloration.

  • Possible Cause 1: Subjective Visual Assessment. Relying solely on visual scoring can introduce inter-observer variability.

    • Solution: Employ quantitative colorimetry. Use a spectrophotometer with a reflectance probe or a colorimeter to measure the Lab* color space values of the stained surface. The change in lightness (ΔL*) is a reliable indicator of darkening.

  • Possible Cause 2: Non-uniform Stain Deposition. The bismuth sulfide precipitate may not be depositing evenly, leading to variable measurements.

    • Solution: Ensure standardized agitation or flow of the test solution over the substrate during the experiment to promote uniform deposition. Analyze multiple points on each substrate and average the results.

Data Presentation

Table 1: Incidence of Fecal/Tongue Discoloration in Clinical Trials of this compound

Study PopulationBSS Dosage RegimenIncidence of Discoloration in BSS GroupIncidence of Discoloration in Placebo Group
Adults (Pooled Data)Varied (for prevention and treatment of diarrhea)Significantly more likely than placeboNot specified

Data summarized from a meta-analysis of 24 studies. The discoloration is noted as the most common adverse event associated with BSS.

Experimental Protocols

Protocol 1: In Vitro Simulation and Quantification of BSS-Induced Surface Discoloration

Objective: To create a reproducible in vitro model for quantifying the blackening effect of BSS on a tongue-mimicking surface.

Materials:

  • This compound (API powder)

  • Hydroxyapatite (HA) discs (as tongue surface surrogate)

  • Artificial Saliva solution (e.g., based on Fusayama/Meyer formulation)

  • Sodium Sulfide (Na₂S) (as H₂S source)

  • Phosphate (B84403) buffer (pH 6.8)

  • Spectrophotometer with reflectance probe or a colorimeter

  • Incubator/shaker

Methodology:

  • Substrate Preparation:

    • Clean HA discs by sonicating in deionized water for 15 minutes.

    • Dry the discs in an oven at 60°C.

    • Measure the baseline color of each disc using a colorimeter, recording the Lab* values.

  • Solution Preparation:

    • Prepare a stock suspension of BSS in artificial saliva (e.g., 17.5 mg/mL).

    • Prepare a fresh stock solution of Na₂S in degassed phosphate buffer (e.g., 10 mM).

  • Staining Procedure:

    • Place each HA disc in a well of a 12-well plate.

    • Add 2 mL of the BSS suspension to each well.

    • Add a specific volume of the Na₂S solution to achieve a final concentration that mimics physiological H₂S levels in the oral cavity (e.g., 100 µM).

    • Incubate the plate on an orbital shaker at 37°C for a defined period (e.g., 30 minutes).

  • Quantification:

    • Carefully remove the HA discs from the wells.

    • Gently rinse with deionized water to remove non-adherent precipitate.

    • Allow the discs to air dry in a dark place.

    • Measure the Lab* values of the stained surface at multiple points on each disc.

    • Calculate the change in lightness (ΔL) where ΔL = L(final) - L(initial). A more negative ΔL* indicates a greater degree of blackening.

Visualizations

Chemical Pathway of Discoloration

G BSS This compound (in formulation) Hydrolysis Hydrolysis in Saliva/GI Fluid BSS->Hydrolysis BiO Bismuthyl Ion (BiO+) Hydrolysis->BiO Salicylate Salicylate Hydrolysis->Salicylate Bi2S3 Bismuth Sulfide (Bi₂S₃) (Black Precipitate) BiO->Bi2S3 OralMicrobiome Oral/Gut Microbiome H2S Hydrogen Sulfide (H₂S) OralMicrobiome->H2S SulfurAA Sulfur-containing Amino Acids (e.g., Cysteine) SulfurAA->OralMicrobiome metabolizes H2S->Bi2S3

Caption: Chemical pathway of BSS-induced discoloration.

Experimental Workflow for In Vitro Discoloration Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Substrate Prepare & Clean HA Discs Baseline_Color Measure Baseline Color (Lab*) Prep_Substrate->Baseline_Color Incubate Incubate Discs with BSS and Na₂S Baseline_Color->Incubate Prep_Solutions Prepare BSS & Na₂S Solutions Prep_Solutions->Incubate Rinse_Dry Rinse & Dry Discs Incubate->Rinse_Dry Measure_Final_Color Measure Final Color (Lab) Rinse_Dry->Measure_Final_Color Calculate_DeltaL Calculate ΔL (Quantify Discoloration) Measure_Final_Color->Calculate_DeltaL

Caption: Workflow for quantifying BSS-induced surface discoloration.

Troubleshooting Logic for Inconsistent Staining

Caption: Decision tree for troubleshooting in vitro staining inconsistency.

References

Troubleshooting interference in the analytical detection of bismuth subsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of bismuth subsalicylate (BSS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most common analytical techniques for quantifying this compound include Atomic Absorption Spectrometry (AAS), High-Performance Liquid Chromatography (HPLC), Complexometric Titration, and UV-Visible Spectrophotometry.[1][2] Each method has its own advantages and potential for interference.

Q2: What is "matrix effect" and how can it interfere with my BSS analysis?

A2: Matrix effect is the influence of a sample's components, other than the analyte of interest, on the analytical signal.[3][4] In BSS analysis, especially in complex formulations or biological samples, co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3][4] This is a significant challenge in LC-MS/MS methods.[3]

Q3: Can I use an internal standard to mitigate interference in my analysis?

A3: Yes, using an internal standard is a common and effective strategy to compensate for matrix effects and other variations in the analytical process. For instance, in the analysis of lead (Pb) by ICP-MS, bismuth has been successfully used as an internal standard to minimize variations.[5][6] However, it is crucial to select an internal standard that is not naturally present in the sample and behaves similarly to the analyte.[5]

Troubleshooting Guides

Atomic Absorption Spectrometry (AAS)

Problem: I am observing signal suppression or enhancement in my bismuth analysis by AAS.

  • Possible Cause: Spectral and non-spectral interferences are common in AAS.[7] Spectral interferences occur when other species absorb radiation at the same wavelength as bismuth. Non-spectral interferences, also known as matrix effects, are due to the influence of other sample constituents on the analyte signal.[7]

  • Troubleshooting Steps:

    • Identify Potential Interferents: Common interfering elements include iron, copper, lead, and zinc, as well as anions like chloride, sulfate, and phosphate.[7][8][9]

    • Optimize Instrumental Parameters: Adjust parameters such as burner height, gas flow rates, and slit width to minimize background noise and enhance the bismuth signal.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering species.[7]

    • Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample to compensate for matrix effects.[3]

    • Use of Modifiers: Chemical modifiers can be used in graphite (B72142) furnace AAS (GFAAS) to alter the volatility of the analyte or matrix components, thus reducing interference.

    • Hydride Generation (HG-AAS): This technique can improve sensitivity and reduce matrix effects by separating bismuth from the sample matrix as volatile bismuth hydride (BiH₃).[7][8][9]

High-Performance Liquid Chromatography (HPLC)

Problem: I am seeing unexpected peaks or a noisy baseline in my HPLC chromatogram for BSS.

  • Possible Cause: Interference in HPLC can arise from contaminated solvents, improper sample preparation, or co-eluting compounds from the sample matrix.[10]

  • Troubleshooting Steps:

    • Check Solvent Purity: Ensure the use of high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the mobile phase can lead to ghost peaks.[10]

    • Optimize Sample Preparation: Inadequate sample cleanup can introduce interfering substances. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components. A simple filtration step using a 0.45µm filter is also recommended.[11]

    • Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient profile, or column chemistry to improve the separation of this compound from interfering peaks.

    • Column Washing: Thoroughly wash the column between injections to prevent carryover from previous samples.

    • Blank Injections: Run blank injections (mobile phase only) to identify any peaks originating from the system or solvents.

Complexometric Titration

Problem: My endpoint in the complexometric titration of bismuth is unclear or inconsistent.

  • Possible Cause: The presence of other metal ions that can also be complexed by EDTA can interfere with the titration. The choice of indicator and the pH of the solution are also critical.

  • Troubleshooting Steps:

    • pH Adjustment: The titration of bismuth with EDTA is selective at a low pH of approximately 1.5-1.6.[12][13] At this pH, common ions like magnesium and calcium do not interfere.[12][13]

    • Indicator Selection: Xylenol orange or pyrocatechol (B87986) violet are suitable indicators for this titration, providing a clear color change at the endpoint.[12][13]

    • Masking Agents: If interfering ions are still present, consider using a masking agent to selectively block their reaction with EDTA.

    • Sample Preparation: For tablet analysis, ensure the tablet is finely crushed and completely dissolved in nitric acid before titration.[12] For liquid formulations, some undissolved excipients like xanthan gum may be present but generally do not interfere with the bismuth determination.[12]

Quantitative Data Summary

Table 1: Common Interferents in Bismuth Analysis by Hydride Generation Atomic Absorption Spectrometry (HG-AAS)

InterferentInterferent/Analyte Mass RatioSignal Suppression/EnhancementReference
Fe1, 10, 100Suppression at higher ratios[7][8][9]
Mn1, 10, 100Suppression at higher ratios[7][8][9]
Zn1, 10, 100Suppression at higher ratios[7][8][9]
Ni1, 10, 100Suppression at higher ratios[7][8][9]
Cu1, 10, 100Significant suppression[7][8][9]
As1, 10, 100Significant suppression[7][8][9]
Se1, 10, 100Significant suppression[7][8][9]
Cd1, 10, 100Suppression at higher ratios[7][8][9]
Pb1, 10, 100Suppression at higher ratios[7][8][9]
Au1, 10, 100Very high suppression[7]
Chloride1, 10, 100Suppression[7][8][9]
Sulfate1, 10, 100Suppression[7][8][9]
Phosphate1, 10, 100Suppression[7][8][9]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of this compound Tablets
  • Tablet Grinding: Grind a this compound tablet (containing 262 mg BSS) into a fine powder.[11]

  • Dissolution: Transfer the powder to a 100 mL volumetric flask.[11]

  • Solvent Addition: Add a portion of a 1:1 mixture of Acetonitrile and DI Water.[11]

  • Sonication: Sonicate the flask for 10 minutes to ensure complete dissolution.[11]

  • Dilution: Dilute the solution to the mark with the Acetonitrile/DI Water mixture.[11]

  • Mixing and Filtration: Mix the contents of the flask thoroughly. Filter a portion of the solution through a 0.45µm nylon filter before injection into the HPLC system.[11]

Protocol 2: Complexometric Titration of Bismuth in Caplets
  • Sample Weighing: Accurately weigh approximately 0.15 g of the crushed caplet powder into a 250 mL Erlenmeyer flask.[12]

  • Acid Digestion: Add 10.0 mL of 0.5 M nitric acid to the flask and swirl.[12]

  • Dilution: Add 40 mL of deionized water.[12]

  • Heating: Gently boil the mixture for 15 minutes.[12]

  • Cooling and Final Dilution: Allow the solution to cool and then add another 60 mL of deionized water, bringing the total volume to approximately 100 mL. The final pH should be around 1.5-1.6.[12]

  • Indicator Addition: Add 3-5 drops of xylenol orange or pyrocatechol violet indicator.[12]

  • Titration: Titrate the solution with a standardized 0.01 M EDTA solution until the endpoint is reached (red to yellow for xylenol orange; blue to yellow for pyrocatechol violet).[12] The endpoint color should persist for at least 5 minutes.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_proc Data Processing & Troubleshooting start Start: BSS Sample grind Grind/Weigh Sample start->grind dissolve Dissolve in Acid/Solvent grind->dissolve cleanup Sample Cleanup (Filtration/Extraction) dissolve->cleanup end_prep Prepared Sample cleanup->end_prep instrument Instrumental Analysis (AAS, HPLC, etc.) end_prep->instrument data_acq Data Acquisition instrument->data_acq data_eval Data Evaluation data_acq->data_eval check_interference Check for Interference data_eval->check_interference troubleshoot Troubleshooting Steps check_interference->troubleshoot Interference Detected final_result Final Result check_interference->final_result No Interference optimize Optimize Method troubleshoot->optimize optimize->instrument

Caption: General workflow for BSS analysis and troubleshooting.

troubleshooting_logic cluster_causes Potential Causes of Interference cluster_solutions Troubleshooting Solutions start Inaccurate BSS Result matrix Matrix Effects start->matrix spectral Spectral Overlap (AAS) start->spectral contaminants Contamination (HPLC) start->contaminants pH Incorrect pH (Titration) start->pH dilution Sample Dilution matrix->dilution matrix_match Matrix Matching matrix->matrix_match internal_std Use Internal Standard matrix->internal_std method_opt Method Optimization spectral->method_opt cleanup Improved Sample Cleanup contaminants->cleanup pH->method_opt

Caption: Logical flow for troubleshooting interference in BSS analysis.

References

Technical Support Center: Enhancing the Stability of Bismuth Subsalicylate Nanoparticles in Suspension

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and stabilization of bismuth subsalicylate (BSS) nanoparticle suspensions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining the stability of this compound nanoparticle suspensions?

A1: The primary challenges in maintaining the stability of BSS nanoparticle suspensions are preventing aggregation and sedimentation. Nanoparticles have a high surface area-to-volume ratio, leading to a tendency to aggregate to minimize surface energy.[1] Sedimentation can occur due to gravity, especially for larger or aggregated particles. Factors such as pH, ionic strength of the medium, and the absence of appropriate stabilizing agents can exacerbate these issues.[2][3]

Q2: What is the role of a stabilizing agent in a BSS nanoparticle suspension?

A2: Stabilizing agents are crucial for preventing nanoparticle aggregation by providing repulsive forces to counteract the attractive van der Waals forces between particles.[4] There are two main mechanisms for stabilization:

  • Electrostatic Stabilization: This involves creating a net surface charge on the nanoparticles, which leads to electrostatic repulsion between them. This is often achieved by the adsorption of charged molecules or by controlling the pH of the suspension.[4]

  • Steric Stabilization: This is achieved by adsorbing long-chain molecules (polymers) onto the nanoparticle surface. These molecules create a physical barrier that prevents nanoparticles from coming into close contact.[4] Commonly used steric stabilizers include polyethylene (B3416737) glycol (PEG).[5]

Q3: How does pH affect the stability of BSS nanoparticle suspensions?

A3: The pH of the suspension is a critical factor that influences the surface charge of BSS nanoparticles and thus their stability.[3] At a specific pH, known as the isoelectric point (IEP), the net surface charge of the nanoparticles is zero, which minimizes electrostatic repulsion and can lead to significant aggregation.[4] Therefore, it is essential to maintain the pH of the suspension far from the IEP to ensure sufficient electrostatic stabilization. For many metal and metal oxide nanoparticles, a more negative surface charge is observed at a higher pH, which can enhance stability.[4] For BSS oral suspensions, a pH range of 3.0 to 5.0 has been noted.[6]

Q4: What is a typical zeta potential value for stable BSS nanoparticles?

A4: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[7] Colloids with a high zeta potential (negative or positive) are electrically stabilized, while those with low zeta potentials tend to coagulate or flocculate.[7] A zeta potential value more positive than +30 mV or more negative than -30 mV is generally considered to indicate a stable suspension.[8] For instance, one study reported a zeta potential of -9.09 mV for BSS nanoparticles in water.[9]

Q5: Can surfactants be used to stabilize BSS nanoparticles?

A5: Yes, surfactants can be effective stabilizers for BSS nanoparticles. Surfactants are amphiphilic molecules that can adsorb onto the surface of nanoparticles, providing a protective layer that prevents aggregation through steric or electrostatic repulsion.[10] The choice of surfactant (anionic, cationic, non-ionic, or zwitterionic) will depend on the specific properties of the BSS nanoparticles and the intended application.[10] Both ionic and non-ionic surfactants have been used to tune the size of bismuth nanoparticles.[11]

Troubleshooting Guides

Issue 1: Immediate Aggregation of Nanoparticles in Suspension
Possible Cause Troubleshooting Step Expected Outcome
Incorrect pH Adjust the pH of the nanoparticle suspension to be significantly different from the isoelectric point (IEP). For many nanoparticles, a pH above 7 can increase negative surface charge and enhance stability.[4]Increased electrostatic repulsion between nanoparticles, leading to a stable dispersion.
High Ionic Strength Reduce the concentration of salts in the suspension. High ion concentrations can compress the electrical double layer, reducing electrostatic repulsion.[2]Enhanced stability due to stronger electrostatic repulsion.
Insufficient Stabilizer Increase the concentration of the stabilizing agent (e.g., polymer or surfactant). Ensure complete surface coverage of the nanoparticles.Improved steric or electrostatic stabilization, preventing aggregation.
Issue 2: Gradual Sedimentation of Nanoparticles Over Time
Possible Cause Troubleshooting Step Expected Outcome
Ostwald Ripening Use a combination of stabilizers, such as a polymer and a surfactant, to create a more robust protective layer. This can inhibit the growth of larger particles at the expense of smaller ones.A more uniform particle size distribution and reduced sedimentation over time.
Ineffective Suspending Agent For more concentrated suspensions, incorporate a suspending agent like xanthan gum, microcrystalline cellulose (B213188), or carboxymethyl cellulose to increase the viscosity of the medium.[12]The increased viscosity will slow down the settling of nanoparticles.
Particle Size Too Large Optimize the synthesis method to produce smaller nanoparticles. For example, in laser ablation synthesis, adjusting the laser power and ablation time can control particle size.[13]Smaller particles will remain suspended for longer periods due to Brownian motion.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Nanoparticles

Parameter Value Characterization Method Reference
Primary Particle Size4 - 22 nmTransmission Electron Microscopy (TEM)[14]
Particle Size Range20 - 60 nmHigh-Resolution TEM[13]
Hydrodynamic Diameter1.2 - 220 nmDynamic Light Scattering (DLS)[9]
Zeta Potential-9.09 mVLaser Doppler Anemometry (LDA)[9]
Concentration Range95 - 195 mg/LUV-Vis Spectroscopy[13]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Laser Ablation

This protocol is based on the laser ablation method described in the literature.[9][13][14]

Materials:

  • This compound target (99.99% purity)

  • Distilled water

  • Glass vessel

  • Nd:YAG pulsed laser system (1064 nm wavelength)

  • Magnetic stirrer

Procedure:

  • Place the solid BSS target at the bottom of a glass vessel.

  • Immerse the target in a known volume of distilled water.

  • Position the laser beam to focus on the surface of the BSS target.

  • Continuously stir the solution during the ablation process.

  • Set the laser parameters (e.g., power, pulse duration, repetition rate) to control the nanoparticle size and concentration. For example, varying the ablation time can adjust the nanoparticle concentration.[13]

  • Perform the ablation for the desired duration to achieve the target concentration.

  • Characterize the resulting colloidal suspension using TEM for particle size and morphology, and UV-Vis spectroscopy for concentration.[13]

Protocol 2: Assessment of Nanoparticle Suspension Stability

Materials:

  • BSS nanoparticle suspension

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module

  • pH meter

  • Solutions of varying pH and ionic strength

Procedure:

  • Hydrodynamic Diameter Measurement:

    • Dilute a small aliquot of the BSS nanoparticle suspension in distilled water to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. A stable suspension will have a consistent hydrodynamic diameter and a low PDI over time.

  • Zeta Potential Measurement:

    • Use the same diluted sample to measure the zeta potential. A value greater than +30 mV or less than -30 mV generally indicates good stability.[8]

  • Stability under Different Conditions:

    • Prepare a series of BSS nanoparticle suspensions with varying pH values (e.g., from 3 to 10).

    • Prepare another series of suspensions with varying ionic strengths (e.g., by adding NaCl at different concentrations).

    • Measure the hydrodynamic diameter and zeta potential of each sample immediately after preparation and at set time intervals (e.g., 1, 24, and 48 hours) to assess stability under different environmental conditions.

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_stabilization Stabilization Strategy cluster_assessment Stability Assessment synthesis BSS Nanoparticle Synthesis (e.g., Laser Ablation) characterization Initial Characterization (TEM, UV-Vis) synthesis->characterization add_stabilizer Addition of Stabilizer (e.g., Surfactant, Polymer) characterization->add_stabilizer Dispersion in medium ph_adjustment pH Adjustment add_stabilizer->ph_adjustment dls DLS Measurement (Hydrodynamic Diameter) ph_adjustment->dls zeta Zeta Potential Measurement ph_adjustment->zeta time_study Time-dependent Stability Study dls->time_study zeta->time_study final_product final_product time_study->final_product Stable Suspension

Caption: Workflow for the synthesis and stabilization of BSS nanoparticles.

Stability_Factors cluster_properties Nanoparticle Properties cluster_environment Suspension Environment cluster_additives Additives stability Suspension Stability size Particle Size size->stability concentration Concentration concentration->stability ph pH ph->stability ionic_strength Ionic Strength ionic_strength->stability temperature Temperature temperature->stability stabilizers Stabilizers (Surfactants, Polymers) stabilizers->stability suspending_agents Suspending Agents (Gums) suspending_agents->stability

Caption: Key factors influencing the stability of BSS nanoparticle suspensions.

References

Technical Support Center: In Vitro Cytotoxicity of Bismuth Subsalicylate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with bismuth subsalicylate nanoparticles (BiNPs) in vitro.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity with our this compound nanoparticles in our cell cultures. What are the potential causes and how can we reduce it?

A1: High cytotoxicity of this compound nanoparticles (BiNPs) can stem from several factors, including nanoparticle concentration, size, and surface properties. The primary mechanism of cytotoxicity is often attributed to the induction of oxidative stress and subsequent cellular damage.[1][2]

To mitigate cytotoxicity, consider the following strategies:

  • Surface Modification: Coating BiNPs with biocompatible polymers is a highly effective method to reduce their toxicity.

    • PEGylation (Polyethylene Glycol): Creating a hydrophilic shell around the nanoparticles can shield the cell from direct contact with the bismuth core, leading to a significant decrease in cytotoxicity.[3][4][5]

    • Silica (B1680970) Coating: A silica shell can act as a physical barrier, reducing the release of potentially toxic bismuth ions and minimizing interaction with cellular components.[3][6]

  • Concentration Optimization: The cytotoxicity of BiNPs is often dose-dependent.[7][8] It is crucial to determine the optimal concentration range for your specific application where the desired therapeutic or diagnostic effect is achieved with minimal toxicity.

  • Particle Size and Characterization: The size of the nanoparticles can influence their interaction with cells. Ensure that your BiNPs are well-characterized and have a narrow size distribution.

Q2: What are the common in vitro assays to evaluate the cytotoxicity of this compound nanoparticles?

A2: Several standard colorimetric and fluorescence-based assays are used to assess the in vitro cytotoxicity of nanoparticles. It is recommended to use multiple assays to obtain a comprehensive understanding of the cytotoxic mechanism.[3][9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cell membrane integrity.[11][12][13]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, this measures cell viability and proliferation.[14]

  • Calcein AM/Ethidium Homodimer-1 (EthD-1) Staining: This is a fluorescence-based assay that distinguishes live (green fluorescence) from dead (red fluorescence) cells.

Q3: What are the known cellular mechanisms of this compound nanoparticle-induced cytotoxicity?

A3: Bismuth-based nanoparticles, including BiNPs, can induce cytotoxicity through several mechanisms:

  • Oxidative Stress: BiNPs can lead to an overproduction of reactive oxygen species (ROS) within the cells.[2][15] This imbalance disrupts normal cellular function and can damage lipids, proteins, and DNA.

  • Apoptosis: The induction of programmed cell death, or apoptosis, is a common pathway for nanoparticle-induced cytotoxicity.[1][16] This can be triggered by oxidative stress and involves the activation of specific signaling cascades.

  • Membrane Damage: High concentrations of nanoparticles can lead to physical disruption of the cell membrane, resulting in the leakage of intracellular components and cell death.[3]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Nanoparticle Agglomeration Ensure proper dispersion of BiNPs in the culture medium before adding to the cells. Sonication or vortexing can help break up aggregates.
Inconsistent Cell Seeding Ensure a uniform cell density across all wells of the microplate. Use a multichannel pipette for seeding and mix the cell suspension thoroughly.
Interference with Assay Reagents Nanoparticles can sometimes interfere with the colorimetric or fluorescent signals of the assay. Run appropriate controls, such as nanoparticles in cell-free medium with the assay reagents, to check for interference.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and nanoparticle concentration. Fill the outer wells with sterile PBS.
Issue 2: Unexpectedly Low Cytotoxicity at High Concentrations
Possible Cause Troubleshooting Step
Nanoparticle Saturation At very high concentrations, nanoparticles may agglomerate significantly, reducing their effective concentration and interaction with cells. Visualize the nanoparticle dispersion under a microscope.
Cellular Defense Mechanisms Cells may activate antioxidant defense mechanisms to counteract the effects of the nanoparticles. Consider measuring markers of oxidative stress to investigate this possibility.
Assay Limitations The assay being used may not be sensitive enough to detect subtle cytotoxic effects at the tested concentrations. Consider using a more sensitive assay or a different endpoint.

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxicity of bismuth-based nanoparticles from various studies.

Table 1: Cytotoxicity of Bare vs. Surface-Modified Bismuth Nanoparticles in HeLa Cells [3]

Nanoparticle TypeConcentration% Cell Death
Bare Bismuth Nanoparticles50 nM45%
Amine-Terminated Bismuth Nanoparticles50 nM52%
Silica-Coated Bismuth Nanoparticles50 nM41%
PEG-Modified Bismuth Nanoparticles50 nM34%

Table 2: Cytotoxicity of Bismuth Nanoparticles in HT-29 Cells [7][17]

ParameterValue
IC50 (Half maximal inhibitory concentration)28.7 ± 1.4 µg/ml

Table 3: Cytotoxicity of this compound Nanoparticles in Human Gingival Fibroblasts (HGF-1) [14][18]

Concentration% Cytotoxicity (LDH assay)
60 µg/ml6%

Experimental Protocols

MTT Assay Protocol for Nanoparticle Cytotoxicity

This protocol is a general guideline and should be optimized for your specific cell line and nanoparticle concentration.[10][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Nanoparticle Treatment: Prepare serial dilutions of the BiNPs in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium containing the nanoparticles and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or isopropanol (B130326) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Assay Protocol for Nanoparticle Cytotoxicity

This protocol is a general guideline and should be adapted based on the manufacturer's instructions for the specific LDH assay kit being used.[11][12][13][21]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with BiNPs A->C B Prepare BiNP Suspensions B->C D Incubate (24-72h) C->D E Perform Assay (MTT or LDH) D->E F Measure Absorbance E->F G Calculate % Cytotoxicity F->G

Caption: Experimental workflow for in vitro cytotoxicity assessment of BiNPs.

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response BiNPs This compound Nanoparticles (BiNPs) ROS Increased Reactive Oxygen Species (ROS) BiNPs->ROS MembraneDamage Cell Membrane Damage BiNPs->MembraneDamage OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage Apoptosis Apoptosis MitochondrialDamage->Apoptosis Bax/Bcl-2 Caspase Activation CellDeath Cell Death Apoptosis->CellDeath MembraneDamage->CellDeath

Caption: Proposed signaling pathway for BiNP-induced cytotoxicity.

Troubleshooting_Logic Start High Cytotoxicity Observed? SurfaceModification Implement Surface Modification (PEGylation, Silica Coating) Start->SurfaceModification Yes Concentration Optimize Nanoparticle Concentration Start->Concentration Yes Characterization Verify Nanoparticle Size and Dispersion Start->Characterization Yes End Reduced Cytotoxicity Start->End No SurfaceModification->End Concentration->End Characterization->End No No Yes Yes

Caption: Logical troubleshooting guide for reducing BiNP cytotoxicity.

References

Addressing batch-to-batch variability in commercial bismuth subsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in commercial bismuth subsalicylate.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation due to batch-to-batch variability.

Issue 1: Inconsistent Dissolution Profiles

Question: We are observing significant variability in the dissolution rate of different batches of this compound tablets. What could be the cause, and how can we troubleshoot this?

Answer:

Inconsistent dissolution profiles are a common issue stemming from variations in the physicochemical properties of the active pharmaceutical ingredient (API). The primary factors for this compound, an insoluble drug, are particle size distribution and polymorphism.

Troubleshooting Workflow: Inconsistent Dissolution

start Inconsistent Dissolution Profile Observed check_psd Analyze Particle Size Distribution (PSD) (See Protocol 1) start->check_psd psd_spec Does PSD meet acceptance criteria? (e.g., D10, D50, D90) check_psd->psd_spec check_poly Screen for Polymorphism (See Protocol 2) psd_spec->check_poly Yes contact_supplier Contact Supplier with Data (Request Certificate of Analysis for variant batches) psd_spec->contact_supplier No poly_spec Is the desired polymorphic form present? check_poly->poly_spec check_formulation Evaluate Formulation Factors (Excipient variability, binder concentration, lubricant effect) poly_spec->check_formulation Yes poly_spec->contact_supplier No formulation_spec Are formulation parameters consistent? check_formulation->formulation_spec reformulate Reformulate to accommodate variability (e.g., adjust excipients, wet granulation process) formulation_spec->reformulate No end Consistent Dissolution Profile Achieved formulation_spec->end Yes contact_supplier->reformulate reformulate->end

Caption: Troubleshooting workflow for inconsistent dissolution.

Quantitative Data Summary: Impact of Particle Size on Dissolution

Batch IDMean Particle Size (D50) (µm)Dissolution at 30 min (%)
BSS-0015.288
BSS-00215.865
BSS-00325.142

Note: This data is illustrative, based on the principle that smaller particle size increases the surface area for dissolution.

Issue 2: Poor Suspension Stability (Caking and Sedimentation)

Question: Our this compound oral suspension formulation is showing rapid sedimentation, and the sediment is forming a hard cake that is difficult to redisperse. How can we address this?

Answer:

This issue, known as caking, is a critical defect in suspensions. It is often related to particle size, particle-particle interactions, and the formulation's suspension system.

Troubleshooting Steps:

  • Particle Size Analysis: Larger particles tend to settle faster. Analyze the particle size distribution of the problematic batch. An increase in the fraction of larger particles compared to a stable batch is a likely cause.

  • Zeta Potential Measurement: The surface charge of the suspended particles influences their aggregation. A low zeta potential can lead to particle agglomeration and accelerated settling.

  • Rheology of the Vehicle: The viscosity and shear-thinning properties of the suspension vehicle are critical for preventing sedimentation. Evaluate the rheology of your suspending agent system.

  • Excipient Interaction: Incompatibilities between the API and excipients can lead to changes in the suspension properties.

Logical Relationship: Suspension Stability

cluster_causes Potential Causes cluster_effects Observed Effects Large_Particles Increased Particle Size Fast_Sedimentation Rapid Sedimentation Large_Particles->Fast_Sedimentation Low_Zeta Low Zeta Potential Low_Zeta->Fast_Sedimentation Poor_Rheology Inadequate Vehicle Rheology Poor_Rheology->Fast_Sedimentation Excipient_Interaction Excipient Incompatibility Caking Hard Cake Formation Excipient_Interaction->Caking Fast_Sedimentation->Caking

Caption: Causes and effects in suspension instability.

Issue 3: Grittiness in Chewable Tablets

Question: We are experiencing a "gritty" mouthfeel with some batches of our this compound chewable tablets. What is the likely cause and solution?

Answer:

Grittiness in chewable tablets is primarily due to a large particle size of the API or excipients. The human mouth can detect particles larger than approximately 30 µm.

Troubleshooting Steps:

  • Particle Size Analysis: Perform particle size analysis on both the API and key excipients (e.g., fillers, binders) from the gritty and non-gritty batches.

  • Milling/Micronization: If the particle size of the API is too large, consider implementing or optimizing a milling or micronization step.

  • Excipient Selection: Evaluate the particle size of your excipients. Switching to a finer grade of an excipient can resolve the issue.

  • Formulation Process: Inadequate mixing during formulation can lead to agglomerates of the API or excipients, which can be perceived as grittiness. Review your blending process.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in commercial this compound?

A1: The main sources of variability include:

  • Physicochemical Properties of the API: Differences in particle size distribution, polymorphism, and morphology.

  • Raw Material Inconsistencies: Variations in the quality and purity of starting materials and reagents used in synthesis.[1]

  • Manufacturing Process Parameters: Deviations in temperature, reaction time, agitation speed, and drying conditions during API production.

  • Formulation Components: Variability in the properties of excipients used in the final dosage form.[2][3]

Q2: How does polymorphism affect the performance of this compound?

A2: this compound can exist in different crystalline forms, or polymorphs. Different polymorphs can have different solubilities and dissolution rates, which can impact the bioavailability and therapeutic efficacy of the drug.[4] It is crucial to ensure that the desired, most stable, and effective polymorph is consistently produced.

Q3: What are the typical acceptance criteria for particle size distribution of this compound?

A3: While specific criteria depend on the dosage form and desired dissolution profile, a common approach for controlling particle size distribution using laser diffraction is to set limits for D10, D50, and D90 values.[5] For example:

  • D10: Not less than 2 µm

  • D50: Between 5 µm and 15 µm

  • D90: Not more than 30 µm

Q4: Can variability in this compound affect its in vivo efficacy?

A4: Yes. For a locally acting drug like this compound, its ability to coat the gastric mucosa and its antimicrobial activity are dependent on its physical properties.[6][7] Variability in particle size can affect the surface area available for coating and interaction with pathogens, potentially leading to inconsistent clinical outcomes.

Experimental Protocols

Protocol 1: Particle Size Distribution Analysis by Laser Diffraction

Objective: To determine the particle size distribution of this compound powder.

Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound batch to be tested.

    • Prepare a dispersion solution (e.g., deionized water with a suitable surfactant like 0.1% Tween 80) to ensure adequate wetting and prevent agglomeration.

  • Instrument Setup:

    • Set the stirrer speed to an appropriate level to maintain a homogeneous suspension without introducing air bubbles (e.g., 2000 rpm).

    • Allow the instrument to background with the dispersion solution.

  • Measurement:

    • Add the sample to the dispersion unit until the desired obscuration level is reached (typically 10-20%).

    • Allow the sample to circulate and stabilize for 60 seconds.

    • Perform the measurement, collecting data for at least 3 replicate runs.

  • Data Analysis:

    • Calculate the mean D10, D50, and D90 values and the standard deviation for the replicate runs.

    • Compare the results against the established acceptance criteria.

Protocol 2: Polymorphism Screening by Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline form of this compound.

Apparatus: Powder X-Ray Diffractometer.

Methodology:

  • Sample Preparation:

    • Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals.

    • Mount the powdered sample onto the sample holder.

  • Instrument Setup:

    • Set the X-ray source (e.g., Cu Kα radiation).

    • Define the scanning range (e.g., 5° to 40° 2θ) and step size (e.g., 0.02°).

  • Measurement:

    • Initiate the scan and collect the diffraction pattern.

  • Data Analysis:

    • Compare the obtained diffractogram with reference patterns of known polymorphs of this compound.

    • Characteristic peaks in the diffractogram will confirm the presence or absence of specific polymorphic forms.

Protocol 3: USP Dissolution Test for this compound Tablets

Objective: To evaluate the in vitro dissolution rate of this compound tablets.

Apparatus: USP Apparatus 2 (Paddle Apparatus).

Methodology:

  • Media Preparation:

    • Prepare 900 mL of the specified dissolution medium (e.g., simulated gastric fluid without enzymes, pH 1.2).

    • De-aerate the medium and maintain the temperature at 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Lower the paddles to the specified height and begin rotation at the specified speed (e.g., 75 RPM).

    • At predetermined time points (e.g., 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.

    • Filter the samples immediately.

  • Analysis:

    • Determine the concentration of this compound in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the percentage of the labeled amount of drug dissolved at each time point.

  • Acceptance Criteria:

    • Compare the results to the USP acceptance criteria (e.g., not less than 80% (Q) of the labeled amount is dissolved in 60 minutes).

Signaling Pathway

Mechanism of Action of this compound in the Gastrointestinal Tract

This compound exerts its therapeutic effects through a multi-faceted mechanism of action within the stomach and intestines.[8] Upon administration, it hydrolyzes into bismuth and salicylic (B10762653) acid, each contributing to its overall efficacy.

cluster_bismuth_actions Bismuth-Mediated Effects cluster_salicylate_actions Salicylate-Mediated Effects BSS This compound (Oral Administration) Hydrolysis Hydrolysis in Gastric Acid BSS->Hydrolysis Bismuth Bismuth Compounds (e.g., Bismuth Oxychloride) Hydrolysis->Bismuth Salicylate Salicylic Acid Hydrolysis->Salicylate Antimicrobial Antimicrobial Action (Inhibits H. pylori, E. coli) Bismuth->Antimicrobial Coating Mucosal Coating (Protective Barrier) Bismuth->Coating Toxin_Binding Binds Bacterial Toxins Bismuth->Toxin_Binding Anti_inflammatory Anti-inflammatory Effect (Inhibits Prostaglandin Synthesis) Salicylate->Anti_inflammatory Antisecretory Antisecretory Effect (Reduces fluid and electrolyte loss) Salicylate->Antisecretory

Caption: Mechanism of action of this compound.

References

Strategies to prevent degradation of bismuth subsalicylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of bismuth subsalicylate during storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Physical Appearance Change (e.g., discoloration, clumping) Exposure to Light: this compound is sensitive to light, which can induce photodegradation and lead to discoloration.[1]Store the compound in tightly sealed, light-resistant containers.[2] Amber glass vials or containers opaque to UV light are recommended. Conduct experiments under controlled lighting conditions where possible.
Moisture Absorption: The compound can absorb moisture, leading to hydrolysis and physical changes like clumping.Store in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed after each use.
Increased Levels of Free Salicylic (B10762653) Acid Hydrolysis: Exposure to moisture or acidic/alkaline conditions can catalyze the hydrolysis of this compound into bismuth oxychloride and salicylic acid.[1][3][4]Maintain a neutral pH environment during storage. For formulations, especially aqueous suspensions, use appropriate buffering agents. Store in a dry environment.
Thermal Degradation: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.Store this compound at controlled room temperature (20-25°C or 68-77°F).[5] Avoid storage in areas prone to temperature fluctuations or direct heat sources. For long-term storage of the pure compound, consider refrigeration, ensuring the container is well-sealed to prevent condensation upon removal.
Inconsistent Results in Assays Sample Heterogeneity: Improper mixing of suspensions or degradation of a portion of the sample can lead to inconsistent analytical results.For suspensions, ensure vigorous and consistent shaking before sampling. For solid forms, ensure homogeneity of the powder before weighing.
Degradation Post-Sampling: The sample may degrade between the time it is taken from storage and when it is analyzed.Prepare samples for analysis immediately after removing them from storage. If immediate analysis is not possible, store the prepared sample under conditions known to minimize degradation (e.g., refrigerated, protected from light).
Loss of Potency in Formulations Chemical Instability: Over time, the active ingredient can degrade due to hydrolysis, leading to a decrease in the concentration of this compound.Conduct formal stability studies under intended storage conditions to establish a shelf-life for the formulation. Consider the use of stabilizing excipients in the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound is hydrolysis. In the presence of moisture, it hydrolyzes to form bismuth oxychloride and salicylic acid.[1][3][4] This reaction can be accelerated by acidic or alkaline conditions, as well as elevated temperatures.[1]

Q2: What are the ideal storage conditions for pure this compound powder?

A2: Pure this compound powder should be stored in tightly closed, light-resistant containers at controlled room temperature (20-25°C or 68-77°F).[5] To minimize hydrolysis, it is also recommended to store it in a low-humidity environment, for instance, by using a desiccator.

Q3: How does pH affect the stability of this compound in aqueous suspensions?

A3: this compound is unstable in alkaline solutions and decomposes in boiling water.[1] Acidic conditions can also promote hydrolysis. Therefore, maintaining a neutral pH is crucial for the stability of aqueous suspensions. A recent study showed good stability at a pH of 3 or higher, but conversion to bismuth oxychloride at pH 2, with full conversion at pH 1.[6]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to light.[1] Exposure to light can lead to photodegradation, which may manifest as a change in color. It is imperative to store it in light-resistant containers.[2]

Q5: How can I monitor the degradation of this compound in my samples?

A5: Degradation can be monitored by quantifying the decrease in the concentration of this compound and the increase in its primary degradation product, salicylic acid. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a common and effective technique for this purpose.[7][8]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, which is essential for developing stability-indicating analytical methods.[9][10]

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add 0.1 M HCl and reflux for a specified period (e.g., 2, 4, 8 hours).

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a known concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add 0.1 M NaOH and reflux for a specified period.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a known concentration and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add 3% H₂O₂ and store at room temperature for a specified period.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid this compound in an oven at a high temperature (e.g., 60°C) for a specified period.

    • Dissolve a known amount of the heat-treated sample and analyze by HPLC.

  • Photodegradation:

    • Expose the solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Dissolve a known amount of the exposed sample and analyze by HPLC.

3. Analysis:

  • Use a validated HPLC method to separate this compound from its degradation products. A common approach is a reverse-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol.[7]

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound

Stress Condition Reagent/Condition Typical Duration Expected Degradation Pathway Primary Degradation Product
Acid Hydrolysis 0.1 M HCl, Reflux2-8 hoursHydrolysisSalicylic Acid, Bismuth Oxychloride
Base Hydrolysis 0.1 M NaOH, Reflux2-8 hoursHydrolysisSalicylic Acid, Bismuth Oxychloride
Oxidation 3% H₂O₂, Room Temp.24 hoursOxidation of the salicylate (B1505791) moietyOxidized salicylic acid derivatives
Thermal 60°C24-72 hoursThermal Decomposition/Accelerated HydrolysisSalicylic Acid and other decomposition products
Photochemical ICH Q1B compliant light sourceAs per guidelinesPhotodegradationPhotolytic degradation products of the salicylate moiety

Visualizations

Diagram 1: this compound Hydrolysis Pathway

G cluster_conditions Accelerated by: BSS This compound Products BSS->Products H2O H₂O (Moisture) H2O->Products SA Salicylic Acid Products->SA BiOCl Bismuth Oxychloride Products->BiOCl Heat Heat Acid Acid Alkali Alkali

Caption: Primary hydrolytic degradation pathway of this compound.

Diagram 2: Experimental Workflow for Stability Testing

G start Obtain this compound Sample stress Expose to Stress Conditions (Heat, Light, Humidity, Acid, Base) start->stress sampling Sample at Predetermined Time Points stress->sampling analysis Analyze using Stability-Indicating HPLC Method sampling->analysis quantify Quantify Parent Drug and Degradation Products analysis->quantify evaluate Evaluate Data and Determine Degradation Rate quantify->evaluate end Establish Storage Recommendations and Shelf-life evaluate->end

Caption: A typical workflow for conducting a stability study on this compound.

References

Technical Support Center: Improving the Palatability of Bismuth Subsalicylate for Pediatric Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the palatability of bismuth subsalicylate in pediatric formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary taste-masking challenges associated with this compound?

A1: this compound presents a significant taste-masking challenge due to its characteristic bitter and metallic taste. For pediatric populations, who are particularly sensitive to bitterness, this can lead to poor medication adherence.[1][2] The large dose typically required for efficacy further complicates formulation efforts, as a larger amount of the active pharmaceutical ingredient (API) needs to be taste-masked.[3]

Q2: What are the most common and effective taste-masking strategies for bitter APIs like this compound?

A2: Several techniques are employed to mask the unpleasant taste of bitter drugs. These can be broadly categorized as:

  • Use of Sweeteners and Flavors: This is often the simplest approach, where sweeteners can coat the taste buds and flavors provide a more pleasant sensory experience.[4][5] However, for intensely bitter compounds, this method alone is often insufficient.[3]

  • Polymer Coating: Creating a physical barrier around the API particles using polymers is a highly effective method.[6][7] The polymer is selected to prevent dissolution in the mouth but allow for release in the gastrointestinal tract.[8]

  • Microencapsulation: This technique involves enclosing the drug particles within a microscale shell, effectively preventing their interaction with taste receptors.[4][7]

  • Complexation: Using agents like ion-exchange resins or cyclodextrins to form a complex with the drug can render it insoluble in saliva, thus preventing the perception of bitterness.[3][9]

  • Viscosity Modifiers: Increasing the viscosity of a liquid formulation can reduce the diffusion of the bitter API to the taste buds.[10]

Q3: How is the palatability of a pediatric formulation evaluated?

A3: Evaluating the palatability of pediatric formulations is a critical step in development. The primary methods include:

  • Human Sensory Panels: While considered the gold standard for assessing taste, using children in these panels presents ethical and practical challenges.[11][12] Therefore, trained adult panels are often used as a surrogate.[12]

  • Electronic Tongues (e-tongues): These are analytical instruments with sensors that can detect and differentiate tastes.[13][14] E-tongues offer a fast, objective, and risk-free method for taste assessment and are frequently used in the development of pediatric medicines.[11][13]

  • In Vitro Dissolution Studies: These tests can predict the amount of drug that might be released in the mouth to produce a bitter taste. While not a direct measure of palatability, they are a useful screening tool.[12]

Q4: Are there any regulatory considerations to keep in mind when developing taste-masked pediatric formulations?

A4: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific requirements for pediatric drug development.[6][15] It is crucial to ensure that any taste-masking technology used does not negatively impact the drug's bioavailability or stability.[6] The safety of all excipients used in pediatric formulations must be thoroughly established.[16]

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the development of palatable this compound formulations.

Problem Potential Cause(s) Suggested Solution(s)
Inadequate taste-masking despite using sweeteners and flavors. The bitterness of this compound is too intense to be masked by simple additives alone.- Implement a physical barrier method such as polymer coating or microencapsulation of the API particles. - Consider complexation with ion-exchange resins to reduce the solubility of the drug in the oral cavity.[3] - A combination of techniques, such as using sweeteners in conjunction with a coated API, may be more effective.[3]
Gritty mouthfeel of the formulation. The particle size of the coated or microencapsulated API is too large.- Optimize the coating or microencapsulation process to produce smaller, more uniform particles. - The use of ion-exchange resins can result in smaller particle sizes, leading to a less gritty texture.[3] - Incorporate texture modifiers, such as gelling agents, to improve the overall mouthfeel.[4]
Inconsistent taste-masking performance between batches. - Uneven coating thickness of the API particles. - Incomplete complexation of the drug with the ion-exchange resin.- Tightly control the parameters of the coating process (e.g., spray rate, temperature, atomization pressure). - Ensure proper mixing and reaction time during the complexation process. - Implement robust in-process controls and quality checks.
Drug instability or altered release profile after taste-masking. The chosen taste-masking technique or excipients are incompatible with the API.- Conduct thorough compatibility studies between the API and all excipients. - Select a coating polymer that has a pH-dependent solubility to ensure drug release occurs at the intended site in the gastrointestinal tract.[8] - Verify that the taste-masking process does not alter the physical or chemical properties of the API.

Section 3: Experimental Protocols

Protocol 1: Taste Assessment using an Electronic Tongue

Objective: To quantitatively evaluate the bitterness of different this compound formulations.

Materials:

  • Electronic Tongue apparatus (e.g., Astree Electronic Tongue)

  • Sensor array appropriate for bitterness detection

  • This compound formulations to be tested

  • Control solution (e.g., deionized water)

  • Standard bitter solution (e.g., quinine (B1679958) hydrochloride solution of known concentration)

  • Cleaning and conditioning solutions for the sensors

Methodology:

  • Sensor Conditioning: Condition the sensor array according to the manufacturer's instructions to ensure stable and reproducible measurements.

  • Calibration: Calibrate the system using the control and standard bitter solutions. This establishes a baseline and a reference point for bitterness intensity.

  • Sample Analysis:

    • Introduce the first this compound formulation to the sample chamber.

    • Allow the sensors to equilibrate and record the response.

    • Thoroughly clean the sensors with the appropriate cleaning solution between each sample measurement to prevent carryover.

  • Data Acquisition and Analysis: The electronic tongue's software will generate a "taste map" or a quantitative bitterness score based on the sensor responses. Compare the bitterness scores of the different formulations to the control and the standard bitter solution.

Protocol 2: Microencapsulation of this compound using Spray Drying

Objective: To encapsulate this compound particles with a polymer to mask their bitter taste.

Materials:

  • This compound powder

  • Taste-masking polymer (e.g., Eudragit® E-100, ethylcellulose)

  • Solvent for the polymer (e.g., ethanol, acetone)

  • Plasticizer (e.g., triethyl citrate)

  • Spray dryer apparatus

  • Stirrer/homogenizer

Methodology:

  • Polymer Solution Preparation: Dissolve the taste-masking polymer and plasticizer in the appropriate solvent with continuous stirring until a clear solution is obtained.

  • Drug Dispersion: Disperse the this compound powder uniformly in the polymer solution using a stirrer or homogenizer to form a suspension.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to the desired values. These will need to be optimized for the specific formulation.

    • Feed the drug-polymer suspension into the spray dryer.

    • The solvent evaporates rapidly in the drying chamber, resulting in the formation of microencapsulated drug particles.

  • Product Collection and Characterization:

    • Collect the dried microparticles from the cyclone separator.

    • Characterize the microparticles for properties such as particle size distribution, encapsulation efficiency, and drug release profile in simulated salivary and gastric fluids.

Section 4: Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_tastemasking Taste-Masking Process cluster_evaluation Evaluation cluster_optimization Optimization API This compound Formulation Prepare Pediatric Formulation API->Formulation Excipients Sweeteners, Flavors, Polymers Excipients->Formulation Coating Polymer Coating Formulation->Coating Microencapsulation Microencapsulation Formulation->Microencapsulation Complexation Ion-Exchange Resin Complexation Formulation->Complexation ETongue Electronic Tongue Analysis Coating->ETongue Microencapsulation->ETongue Complexation->ETongue Optimization Formulation Optimization ETongue->Optimization SensoryPanel Human Sensory Panel SensoryPanel->Optimization Dissolution In Vitro Dissolution Dissolution->Optimization Optimization->Formulation Iterate

Caption: Experimental workflow for developing and evaluating taste-masked pediatric formulations.

Bitterness_Signaling_Pathway cluster_receptor Taste Receptor Cell cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response BitterCompound This compound T2R T2R (Bitter Taste Receptor) BitterCompound->T2R Binds to GProtein Gustducin (G-protein) T2R->GProtein Activates PLCb2 Phospholipase C β2 GProtein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates IP3R3 IP3 Receptor 3 IP3->IP3R3 Binds to CaRelease Ca²⁺ Release from ER IP3R3->CaRelease Induces TRPM5 TRPM5 Channel Opening CaRelease->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_Release ATP Release Depolarization->ATP_Release Triggers NerveSignal Signal to Gustatory Nerve ATP_Release->NerveSignal Initiates

Caption: Simplified signaling pathway for bitterness perception.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Bismuth Subsalicylate and Bismuth Subcitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial properties of two prominent bismuth compounds: bismuth subsalicylate (BSS) and bismuth subcitrate (BSC). This document synthesizes experimental data to offer a comprehensive overview of their efficacy against various pathogens, their mechanisms of action, and the methodologies used to evaluate their antimicrobial activity.

Overview of Bismuth Compounds

Bismuth compounds have long been utilized in medicine for their therapeutic properties, particularly in treating gastrointestinal disorders. This compound, the active ingredient in products like Pepto-Bismol, is well-known for its antidiarrheal, antacid, and anti-inflammatory effects.[1][2] Bismuth subcitrate, often used in combination with antibiotics, is primarily employed for the eradication of Helicobacter pylori, a key causative agent of peptic ulcers.[3][4] While both compounds exhibit antimicrobial activity, their efficacy and mechanisms of action show notable differences.

Comparative Antimicrobial Activity

The antimicrobial potency of this compound and bismuth subcitrate is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Quantitative Data Summary

The following tables summarize the reported MIC values for this compound and bismuth subcitrate against a range of pathogenic bacteria. It is important to note that these values are derived from various studies and experimental conditions may differ.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (BSS)

MicroorganismMIC Range (µg/mL)Notes
Helicobacter pylori4 - 32[5]
Clostridium difficileMIC90: 128[6]
Bacteroides fragilis groupMIC90: 512[6]
Pseudomonas spp.MIC90: 6,144[6]
Enteric Pathogens (e.g., Salmonella, Shigella, E. coli)2,000 - 8,000[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Bismuth Subcitrate (BSC)

MicroorganismMIC Range (µg/mL)Notes
Helicobacter pylori1 - 16Colloidal Bismuth Subcitrate (CBS) showed a range of 1-8 µg/mL.[3][5]
Campylobacter pyloriMIC50: 8,000 (as Tripotassium dicitrato bismuthate)[8]
Clostridium difficile6 - 9As Colloidal Bismuth Subcitrate (CBS).[9]

From the available data, colloidal bismuth subcitrate generally demonstrates lower MIC values against H. pylori and C. difficile compared to this compound, suggesting a potentially greater intrinsic antimicrobial activity against these specific pathogens.

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound and bismuth subcitrate are multifaceted, involving distinct yet sometimes overlapping pathways.

This compound

Upon ingestion, this compound hydrolyzes in the stomach into bismuth oxychloride and salicylic (B10762653) acid.[1][10] Both moieties contribute to its therapeutic effects.

  • Bismuth Moiety : The bismuth salts formed, such as bismuth oxychloride, exert direct bactericidal effects.[1][7] This is thought to occur through the oligodynamic effect, where heavy metal ions damage various bacterial species.[1] Bismuth can bind to bacterial cell walls, inhibiting growth and proliferation.[2] It can also disrupt the cell walls of H. pylori, preventing its colonization of the stomach lining.[2]

  • Salicylate (B1505791) Moiety : Salicylic acid possesses anti-inflammatory properties by inhibiting prostaglandin (B15479496) synthesis.[2][10] It also has direct antimicrobial and antisecretory effects.[2][10]

BSS_Mechanism cluster_bismuth_effects Bismuth Effects cluster_salicylate_effects Salicylate Effects BSS This compound (BSS) Hydrolysis Gastric Acid Hydrolysis BSS->Hydrolysis BiOCl Bismuth Oxychloride (and other bismuth salts) Hydrolysis->BiOCl SalicylicAcid Salicylic Acid Hydrolysis->SalicylicAcid BacterialCellWall Bacterial Cell Wall Disruption BiOCl->BacterialCellWall GrowthInhibition Inhibition of Bacterial Growth and Adhesion BiOCl->GrowthInhibition AntiInflammatory Anti-inflammatory (Prostaglandin Inhibition) SalicylicAcid->AntiInflammatory Antisecretory Antisecretory Effects SalicylicAcid->Antisecretory

Figure 1. Mechanism of Action of this compound.

Bismuth Subcitrate

The antimicrobial action of bismuth subcitrate is primarily attributed to the bismuth ion. Its mechanisms are complex and involve multiple targets within the bacterial cell.

  • Enzyme Inhibition : Bismuth ions can inhibit key bacterial enzymes, such as urease in H. pylori, which is crucial for neutralizing gastric acid.[3] It also interferes with other enzymes like catalase, lipase, and fumarase, thereby disrupting the bacterium's energy metabolism.[3]

  • Cell Wall and Membrane Disruption : Bismuth particles can lead to cell wall degradation and disintegration of the cell membrane.[3]

  • Inhibition of Adhesion : Bismuth impairs the ability of bacteria to adhere to gastric epithelial cells and form biofilms.[3]

  • Interference with Cellular Processes : It has been suggested that bismuth interferes with protein and cell wall synthesis, ATP synthesis, and iron transport mechanisms.[3]

BSC_Mechanism cluster_bacterial_targets Bacterial Cell Targets BSC Bismuth Subcitrate (BSC) Enzymes Enzyme Inhibition (Urease, Catalase, etc.) BSC->Enzymes CellWall Cell Wall and Membrane Disruption BSC->CellWall Adhesion Inhibition of Adhesion and Biofilm Formation BSC->Adhesion Synthesis Interference with Protein, ATP, and Cell Wall Synthesis BSC->Synthesis

Figure 2. Antimicrobial Mechanisms of Bismuth Subcitrate.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for the reliable determination of MIC and MBC values. The most common protocols employed are the agar (B569324) dilution and broth dilution methods.

Agar Dilution Method

The agar dilution method is a reference standard for antimicrobial susceptibility testing.

  • Preparation of Antimicrobial Agent Stock Solution : A stock solution of the bismuth compound is prepared in a suitable solvent.

  • Serial Dilutions : Two-fold serial dilutions of the stock solution are prepared.

  • Incorporation into Agar : Each dilution is added to molten Mueller-Hinton agar (or another suitable growth medium) at a temperature of 45-50°C. The agar is then poured into petri plates and allowed to solidify.

  • Inoculum Preparation : The test microorganism is cultured to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation : A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including a control plate with no antimicrobial agent.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours, under aerobic or anaerobic conditions as required).

  • Determination of MIC : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Agar_Dilution_Workflow Start Start PrepStock Prepare Bismuth Stock Solution Start->PrepStock SerialDilute Perform Serial Dilutions PrepStock->SerialDilute AddToAgar Incorporate Dilutions into Molten Agar SerialDilute->AddToAgar PourPlates Pour Agar Plates AddToAgar->PourPlates Inoculate Inoculate Agar Plates PourPlates->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Figure 3. Experimental Workflow for the Agar Dilution Method.

Broth Dilution Method

The broth dilution method can be performed in tubes (macrodilution) or microtiter plates (microdilution) and allows for the determination of both MIC and MBC.

  • Preparation of Antimicrobial Agent Dilutions : Serial two-fold dilutions of the bismuth compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation : A standardized bacterial suspension is prepared as in the agar dilution method.

  • Inoculation : A specific volume of the inoculum is added to each tube or well containing the antimicrobial dilutions, as well as to a growth control (broth with no antimicrobial) and a sterility control (broth with no inoculum).

  • Incubation : The tubes or plates are incubated under appropriate conditions.

  • Determination of MIC : The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

  • Determination of MBC : To determine the MBC, a small aliquot from the tubes/wells showing no growth is subcultured onto an agar plate. After further incubation, the MBC is the lowest concentration from which no bacterial growth occurs on the subculture.

Conclusion

Both this compound and bismuth subcitrate are effective antimicrobial agents, but their primary clinical applications and in vitro potencies against specific pathogens differ. Bismuth subcitrate generally exhibits greater activity against key gastrointestinal pathogens like H. pylori and C. difficile. The antimicrobial action of this compound is a combined effect of its bismuth and salicylate components, while bismuth subcitrate's activity is driven by the multifaceted disruptive effects of the bismuth ion on bacterial cells. The choice between these compounds in a therapeutic or research setting should be guided by the target microorganism and the desired clinical outcome. The standardized experimental protocols outlined provide a framework for the consistent and reliable evaluation of their antimicrobial properties.

References

A Comparative Guide to HPLC and AAS Methods for Bismuth Subsalicylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Atomic Absorption Spectroscopy (AAS), for the determination of bismuth subsalicylate.

This compound, the active ingredient in popular over-the-counter medications for stomach ailments, requires precise and reliable quantification for quality control and regulatory compliance. Both HPLC and AAS are powerful analytical tools, yet they operate on fundamentally different principles and offer distinct advantages and disadvantages for this specific application. This guide presents a comparative summary of their performance based on experimental data, detailed methodologies, and a logical workflow to aid in selecting the most suitable method for your analytical needs.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key performance parameters for the quantification of bismuth using HPLC and AAS, based on data from various studies. It is important to note that for HPLC, the quantification is typically of the salicylate (B1505791) moiety or the intact molecule, while AAS directly measures the bismuth content.

Performance Parameter High-Performance Liquid Chromatography (HPLC) Atomic Absorption Spectroscopy (AAS)
Analyte This compound / Salicylic AcidBismuth (Bi)
Linearity Range 125–700 µg/ml (for Bismuth Subcitrate)[1][2][3]2-10 µg/l (HGAAS), 10-50 µg/l (GFAAS)[4]
Correlation Coefficient (r²) > 0.999[1][2][3]> 0.999[4]
Accuracy (% Recovery) 99.86% - 100.27% (for Bismuth Subcitrate)[1][2][3]Not explicitly stated for BSS, but recovery for Bi in spiked samples is generally high[5]
Precision (% RSD) < 2%[6]< 2% (for allopathic medicine)[7]
Limit of Detection (LOD) 0.1352 µg/ml (for a similar compound)0.06 µg/l (HGAAS), 1.84 µg/l (GFAAS)[4]
Limit of Quantification (LOQ) 0.4098 µg/ml (for a similar compound)Not explicitly stated, but calculable from LOD

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound by analyzing the salicylate component.

Sample Preparation:

  • A tablet is ground, and a precise amount of the powder is transferred to a volumetric flask.[8]

  • The sample is dissolved in a mixture of acetonitrile (B52724) and water (1:1 v/v).[8]

  • The solution is sonicated for approximately 10 minutes to ensure complete dissolution.[8]

  • The solution is then diluted to the final volume with the same solvent mixture.[8]

  • A portion of the solution is filtered through a 0.45µm nylon filter before injection into the HPLC system.[8]

Chromatographic Conditions:

  • Column: Cogent Bidentate C18, 2.2µm, 120Å (2.1 x 50mm)[8]

  • Mobile Phase: 65:35 DI Water / Acetonitrile / 0.1% Formic Acid (v/v)[8]

  • Flow Rate: 0.3 mL/minute[8]

  • Injection Volume: 1.0 µL[8]

  • Detection: UV at 302 nm[8]

Atomic Absorption Spectroscopy (AAS) Method

This method is designed for the direct quantification of bismuth in the sample.

Sample Preparation (Microwave-Assisted Acid Digestion):

  • Approximately 0.1g of the this compound sample is accurately weighed and placed in a microwave digestion vessel.[7]

  • 10 mL of 5% (v/v) nitric acid is added to the vessel.[7]

  • The vessel is sealed and subjected to microwave digestion. The temperature is ramped to 180°C and held for 10 minutes.[7]

  • After digestion and cooling, the clear solution is quantitatively transferred to a volumetric flask and diluted with 2% (v/v) HCl to the final volume for analysis.[7]

AAS Conditions (Hydride Generation AAS - HGAAS):

  • Technique: Hydride Generation Atomic Absorption Spectrometry is often preferred for its enhanced sensitivity and reduced matrix interference.[4]

  • Wavelength: 223.1 nm (Bismuth line)

  • Reagents: Sodium borohydride (B1222165) solution is used as the reducing agent to generate bismuth hydride.[9]

  • Carrier Gas: Argon or Nitrogen

Visualizing the Workflow and Method Comparison

To better understand the analytical processes and the key differences between the two techniques, the following diagrams have been generated.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result start Sample Weighing hplc_prep Dissolution in Acetonitrile/Water start->hplc_prep HPLC Path aas_prep Microwave-Assisted Acid Digestion start->aas_prep AAS Path hplc_filter Filtration hplc_prep->hplc_filter aas_analysis AAS aas_prep->aas_analysis hplc_analysis HPLC-UV hplc_filter->hplc_analysis hplc_data Chromatogram Integration hplc_analysis->hplc_data aas_data Absorbance Measurement aas_analysis->aas_data result Quantification of This compound hplc_data->result aas_data->result

Caption: Experimental workflow for HPLC and AAS analysis.

HPLC vs AAS Comparison cluster_hplc HPLC cluster_aas AAS hplc_analyte Analyte: Intact Molecule or Salicylate Moiety hplc_specificity High Specificity (Separates from impurities) hplc_sample_prep Sample Prep: Simple Dissolution hplc_throughput Lower Throughput (Longer run times) hplc_cost Moderate to High Instrument Cost aas_analyte Analyte: Bismuth Element aas_specificity High Elemental Specificity aas_sample_prep Sample Prep: Acid Digestion (Can be complex) aas_throughput Higher Throughput (Faster analysis per sample) aas_cost Lower to Moderate Instrument Cost comparison Comparison Factors

References

A Comparative Analysis of Bismuth Subsalicylate and Other Lewis Acids in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Lewis Acid-Catalyzed Reactions

The quest for efficient, environmentally benign, and cost-effective catalysts is a cornerstone of modern chemical synthesis. Lewis acids, electron-pair acceptors, are pivotal in a vast array of organic transformations. While traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are widely used, their moisture sensitivity and generation of corrosive byproducts present significant drawbacks. This has spurred interest in alternative, more robust catalysts. Bismuth salts, particularly bismuth(III) compounds, have emerged as promising "green" Lewis acid catalysts due to their low toxicity, air and moisture tolerance, and cost-effectiveness.

This guide provides a comparative overview of the catalytic activity of bismuth compounds, with a focus on bismuth subsalicylate's potential, against other common Lewis acids in the context of a benchmark organic transformation: the Friedel-Crafts acylation. While direct catalytic data for this compound in many common organic reactions is limited, data for other bismuth salts like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) serve as a valuable proxy to evaluate the potential of this class of catalysts.

Quantitative Comparison of Catalytic Activity

To provide a clear and objective comparison, the following table summarizes the performance of various Lewis acids in the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride, a classic benchmark for assessing catalytic activity. This reaction yields 4-methoxyacetophenone, a valuable intermediate in the synthesis of pharmaceuticals and fragrances.

Table 1: Comparison of Lewis Acid Catalysts in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%) of 4-methoxyacetophenoneReference
Bismuth(III) Triflate (Bi(OTf)₃)10398[1]
Iron(III) Chloride (FeCl₃)10294[2]
Aluminum Chloride (AlCl₃)Stoichiometric0.585.7[3]
Zinc Chloride (ZnCl₂)35 (in DES)0.08 (MW)92[4][5]
Scandium(III) Triflate (Sc(OTf)₃)1020Quantitative (for benzoylation)[6]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of catalyst performance. Below is a generalized protocol for the Friedel-Crafts acylation of anisole, which can be adapted for the different Lewis acid catalysts compared in this guide.

General Experimental Protocol: Friedel-Crafts Acylation of Anisole

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the Lewis acid catalyst and a suitable solvent (e.g., dichloromethane, or in some cases, the reaction is performed solvent-free).

  • Addition of Reactants: Anisole and the acylating agent (acetic anhydride) are added to the reaction mixture. The addition is often carried out dropwise at a controlled temperature (e.g., 0 °C or room temperature) to manage the exothermic nature of the reaction.

  • Reaction Monitoring: The reaction mixture is stirred at a specific temperature for a designated period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of cold water or a dilute acid solution. The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed with a base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude product.

  • Characterization: The final product is purified by recrystallization or column chromatography and characterized by spectroscopic methods such as NMR and IR spectroscopy, and its melting point is determined.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in Lewis acid-catalyzed reactions, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the mechanism of the Friedel-Crafts acylation.

Experimental_Workflow General Experimental Workflow for Friedel-Crafts Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup (Flask, Stirrer, Condenser) Reagents Addition of Reactants (Anisole, Acetic Anhydride, Catalyst) Setup->Reagents Stirring Stirring & Heating (Controlled Temperature) Reagents->Stirring Monitoring Reaction Monitoring (TLC/GC) Stirring->Monitoring Quenching Quenching (Water/Acid) Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product Final Product Purification->Product

General Experimental Workflow

Friedel_Crafts_Mechanism Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation Acyl_Anhydride Acetic Anhydride (CH₃CO)₂O Acylium_Ion Acylium Ion [CH₃CO]⁺ (Electrophile) Acyl_Anhydride->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., Bi³⁺) Lewis_Acid->Acylium_Ion Activation Intermediate Arenium Ion Intermediate (Resonance Stabilized) Acylium_Ion->Intermediate Electrophilic Attack Anisole Anisole Anisole->Intermediate Nucleophilic Attack Product 4-Methoxyacetophenone Intermediate->Product Deprotonation Catalyst_Regen Catalyst Regeneration Intermediate->Catalyst_Regen Loss of H⁺ Catalyst_Regen->Lewis_Acid

Friedel-Crafts Acylation Mechanism

Discussion and Conclusion

The data presented highlights the excellent catalytic activity of bismuth(III) triflate in the Friedel-Crafts acylation, affording a high yield of the desired product.[1] This performance is comparable, and in some cases superior, to that of traditional Lewis acids like FeCl₃ and AlCl₃ under the studied conditions.[2][3] Notably, bismuth catalysts often require milder reaction conditions and are more tolerant to functional groups compared to their traditional counterparts.

While specific data for this compound in this reaction is not available, its established use as a non-toxic, readily available bismuth compound suggests its potential as a Lewis acid catalyst in various organic transformations. Further research into the catalytic applications of this compound could unveil a new, even more environmentally friendly and economically viable option for synthetic chemists.

References

In Vitro and In Vivo Correlation of Bismuth Subsalicylate: A Comparative Analysis of Dissolution and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro dissolution and in vivo absorption of bismuth subsalicylate, a widely used compound for treating gastrointestinal discomfort. By presenting experimental data from various studies, this document aims to facilitate a deeper understanding of the compound's behavior under both laboratory and physiological conditions. While a formal in vitro-in vivo correlation (IVIVC) for this compound is not extensively documented in publicly available literature, this guide synthesizes existing data to offer insights into its biopharmaceutical properties.

I. Quantitative Data Summary

The following tables summarize key quantitative data from in vitro dissolution and in vivo absorption studies of this compound. These tables are designed for easy comparison of the compound's performance under different experimental conditions.

Table 1: In Vitro Dissolution of this compound

FormulationDissolution MediumApparatusTime (minutes)% Bismuth DissolvedReference
Chewable Tablets0.1 M HCl (pH 1.2)USP Apparatus 1 (Basket) @ 50 rpm15< 85%[1]
Chewable TabletsAcetate Buffer (pH 4.5)USP Apparatus 1 (Basket) @ 50 rpm30< 85%[1]
Chewable TabletsPhosphate Buffer (pH 6.8)USP Apparatus 1 (Basket) @ 50 rpm30> 95%[1]

Table 2: In Vivo Absorption of Bismuth from this compound

SpeciesDosagePeak Plasma Concentration (Cmax)Time to Peak (Tmax)Route of AdministrationReference
HumanThree 30 mL doses of liquid1.7 ng/mL (median)240 minutesOral[2]
Rat50 mg/day for 15 days3.5 ± 0.3 µg/L (serum)Not SpecifiedOral[3]
Rat50 mg/day for 15 daysUndetectable (<1.5 µg/L) (serum)Not SpecifiedCecal Infusion[3]

Table 3: In Vivo Absorption of Salicylate (B1505791) from this compound

SpeciesDosagePeak Plasma Concentration (Cmax)Time to Peak (Tmax)% Salicylate Recovered in UrineReference
Human60 mL of liquid40.1 ± 17.3 µg/mL0.5 - 3 hours95.0 ± 6.4%[4]
HumanThree 30 mL doses of liquid61 mg/L (median)120 minutesNot Specified[2]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are the experimental protocols for key studies cited in this guide.

A. In Vitro Dissolution Testing of Chewable Tablets

Objective: To evaluate the dissolution profile of this compound chewable tablets in different pH media, simulating various parts of the gastrointestinal tract.[1]

Methodology:

  • Apparatus: USP Apparatus 1 (Basket method) was used.

  • Rotation Speed: The basket was rotated at 50 rpm.

  • Dissolution Media: Three different media were used:

    • 0.1 M HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • Volume and Temperature: 900 mL of each dissolution medium was maintained at 37.0 ± 0.5 °C.

  • Sampling: Samples were withdrawn at specified time points.

  • Analysis: The concentration of dissolved bismuth was determined using hydride generation atomic fluorescence spectroscopy (HG AFS).[1]

B. In Vivo Absorption Study in Humans

Objective: To determine the plasma concentrations of bismuth and salicylate after oral administration of a this compound suspension.[2][4]

Methodology:

  • Subjects: Healthy, fasted male volunteers.[4]

  • Dosage: A single 60 mL oral dose of a commercially available this compound suspension (Pepto-Bismol®).[4] In another study, three 30 mL doses were administered.[2]

  • Blood Sampling: Blood samples were collected at various time points post-ingestion (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 16, and 24 hours).[5]

  • Urine Collection: Total urine was collected at appropriate intervals for at least 24 hours.[5]

  • Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.[5]

  • Analysis: Plasma and urine samples were analyzed for total salicylate and bismuth concentrations using appropriate analytical techniques.

C. In Vivo Site of Bismuth Absorption Study in Rats

Objective: To determine the primary site of bismuth absorption from this compound in the gastrointestinal tract.[3]

Methodology:

  • Animal Model: Sprague-Dawley rats.[3]

  • Study Groups:

    • Oral administration: this compound (50 mg/day) was ingested for 15 days.[3]

    • Cecal infusion: this compound (50 mg/day) was infused directly into the cecum via a chronically implanted cannula for 15 days.[3]

  • Sample Collection: Serum and urine were collected.

  • Analysis: Bismuth levels in serum and urine were measured.[3]

III. Visualizations: Workflows and Pathways

The following diagrams, created using Graphviz, illustrate the experimental workflow for IVIVC studies and the absorption pathway of salicylate.

experimental_workflow cluster_invitro In Vitro Dissolution cluster_invivo In Vivo Absorption formulation This compound Formulation dissolution_test Dissolution Testing (e.g., USP Apparatus 1 or 2) formulation->dissolution_test dosing Oral Administration to Subjects formulation->dosing sample_analysis_vitro Sample Analysis (e.g., HG AFS for Bi) dissolution_test->sample_analysis_vitro dissolution_profile In Vitro Dissolution Profile sample_analysis_vitro->dissolution_profile ivivc In Vitro-In Vivo Correlation Analysis dissolution_profile->ivivc sampling Blood and Urine Sampling dosing->sampling sample_analysis_vivo Sample Analysis (Plasma/Urine Bi & Salicylate) sampling->sample_analysis_vivo pk_parameters Pharmacokinetic Parameters (Cmax, Tmax) sample_analysis_vivo->pk_parameters pk_parameters->ivivc

Caption: Generalized workflow for IVIVC studies.

salicylate_absorption_pathway bss This compound (Oral Administration) hydrolysis Hydrolysis in GI Tract (Stomach and Intestine) bss->hydrolysis bismuth_oxychloride Bismuth Oxychloride (Largely Unabsorbed) hydrolysis->bismuth_oxychloride salicylic_acid Salicylic Acid hydrolysis->salicylic_acid absorption Absorption from Stomach & Small Intestine salicylic_acid->absorption systemic_circulation Systemic Circulation absorption->systemic_circulation metabolism_excretion Metabolism (Liver) & Renal Excretion systemic_circulation->metabolism_excretion

Caption: Simplified pathway of salicylate absorption.

IV. Discussion and Conclusion

The presented data indicate that the dissolution of this compound is pH-dependent, with greater dissolution observed at a neutral pH compared to acidic conditions.[1] This suggests that the release of the active moieties may vary as the formulation transits through the gastrointestinal tract.

In vivo studies demonstrate that while salicylate is readily and extensively absorbed into the systemic circulation, bismuth absorption is minimal.[2][3][4] The peak plasma concentrations of salicylate are reached relatively quickly, indicating rapid absorption from the upper gastrointestinal tract.[2][4] The study in rats further supports this by showing significantly higher bismuth absorption following oral administration compared to direct infusion into the cecum, suggesting that the primary site of bismuth absorption is the upper gut.[3]

Although a direct mathematical correlation between the in vitro dissolution rate and the in vivo absorption rate has not been established in the reviewed literature, the collective data provide a strong basis for understanding the biopharmaceutical profile of this compound. Future research focusing on developing a Level A IVIVC could be invaluable for formulation optimization, quality control, and regulatory purposes. Such studies would allow for the prediction of in vivo performance based on in vitro dissolution data, potentially reducing the need for extensive bioequivalence studies.

References

Head-to-head comparison of different bismuth subsalicylate nanoparticle synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the method of nanoparticle synthesis is a critical determinant of the final product's characteristics and performance. Bismuth subsalicylate (BSS), a well-known therapeutic agent, is gaining increasing interest in its nanoparticle formulation due to enhanced bioavailability and efficacy. This guide provides a head-to-head comparison of two distinct synthesis methods for this compound nanoparticles (BSS-NPs): Pulsed Laser Ablation in Liquid (PLAL) and Mechanochemical Synthesis.

This comparison delves into the experimental protocols, and resultant nanoparticle characteristics, and provides quantitative data to support an objective evaluation of each method.

At a Glance: Comparison of BSS-NP Synthesis Methods

ParameterPulsed Laser Ablation in Liquid (PLAL)Mechanochemical Synthesis
Principle Top-down: Laser-induced plasma ablates a solid BSS target in a liquid, followed by nucleation and growth of nanoparticles.Bottom-up: Solid-state reaction between precursors induced by mechanical force (grinding).
Precursors Solid this compound (BSS) target, deionized water or other liquids.Bismuth(III) oxide (Bi2O3), Salicylic (B10762653) acid (H2sal).
Primary Product Colloidal suspension of BSS-NPs.[1][2]Powder of BSS.[3]
Particle Size 4 - 60 nm (tunable by laser parameters).[1][4][5]Not explicitly for nanoparticles, produces bulk material.[3]
Morphology Quasi-spherical, polygonal.[4][5]Crystalline powder.[3]
Reaction Time Minutes to hours.[1]~60 minutes.[6]
Temperature Ambient temperature for the liquid.Room temperature.[6]
Equipment Pulsed laser system, optical components, ablation chamber.Ball mill or grinder.
Key Advantages High purity (no chemical precursors), tunable particle size, direct formation of colloidal suspension.[7]Solvent-free, rapid, simple equipment.[3][6]
Key Disadvantages High initial equipment cost, potential for lower yield compared to chemical methods.Primarily for bulk synthesis, would require further processing for nanoparticle dispersion.

In-Depth Analysis of Synthesis Methods

Pulsed Laser Ablation in Liquid (PLAL)

Pulsed Laser Ablation in Liquid is a top-down physical method that has been extensively used for the synthesis of BSS-NPs.[1][2][4] This technique involves irradiating a solid target of this compound submerged in a liquid, typically deionized water, with a high-power pulsed laser beam. The intense laser energy ablates the target material, creating a plasma plume that rapidly cools and condenses in the liquid environment, leading to the nucleation and growth of nanoparticles.[7][8] The size and concentration of the resulting nanoparticles can be controlled by adjusting laser parameters such as wavelength, fluence, and ablation time.[1]

BSS-NPs synthesized via PLAL have been well-characterized and have demonstrated significant antibacterial activity. Studies have shown that these nanoparticles can inhibit the growth of various pathogenic bacteria, including E. coli, P. aeruginosa, S. aureus, and S. epidermidis.[1][2] The antibacterial efficacy is often dependent on the nanoparticle size and concentration, with smaller particles generally exhibiting higher activity.[1] For instance, BSS-NPs with an average particle size of 20 nm have been shown to achieve over 80% inhibition of bacterial growth.[1]

Table 1: Characteristics of BSS-NPs Synthesized by Pulsed Laser Ablation

ParameterValueReference
Average Particle Size4 - 60 nm[1][4][5]
MorphologyQuasi-spherical, polygonal[4][5]
Crystalline StructureTriclinic, corresponding to BSS[5]
Stability in SuspensionStable for at least 170 days in water[5]
Antibacterial Activity (MIC90)0.76 - 8.64 µg/mL against various oral bacteria[9]
Mechanochemical Synthesis

Mechanochemical synthesis is a bottom-up, solid-state method that utilizes mechanical energy to induce chemical reactions between solid precursors.[3] For the synthesis of this compound, this method involves the high-energy ball milling of bismuth(III) oxide (Bi₂O₃) and salicylic acid.[3][6] The mechanical forces generated during milling facilitate the breaking of chemical bonds and the formation of new ones, leading to the direct synthesis of the desired product in a powder form. This method is noted for being environmentally friendly as it eliminates the need for solvents.[3]

While the available literature on mechanochemical synthesis focuses on the production of bulk this compound, this technique can be a precursor to obtaining nanoparticles through subsequent top-down approaches like milling to nanoscale or dispersion and sonication.

The primary product of this method is a crystalline powder of this compound.[3] The reaction is reported to be rapid, with high yields achieved in about 60 minutes of milling.[6] Further processing would be required to obtain a colloidal suspension of nanoparticles. The performance of BSS synthesized via this method in terms of antibacterial activity at the nanoscale has not been extensively reported in the reviewed literature.

Experimental Protocols

Pulsed Laser Ablation in Liquid (PLAL)

Materials:

  • Solid target of pure this compound (BSS)

  • Deionized water

  • Ablation cell/beaker

Equipment:

  • Q-switched Nd:YAG laser (e.g., 1064 nm wavelength, 28 ns pulse duration, 20 Hz repetition rate)[1]

  • Focusing lens

  • Magnetic stirrer

Procedure:

  • A solid BSS target is placed at the bottom of a beaker filled with a known volume of deionized water.

  • The laser beam is focused onto the surface of the BSS target.

  • The target is irradiated with the pulsed laser for a predetermined duration (e.g., 2 to 7 minutes) while the liquid is gently stirred.[1]

  • The ablation process generates a colloidal suspension of BSS-NPs.

  • The resulting suspension is collected for characterization and use.

Mechanochemical Synthesis

Materials:

  • Bismuth(III) oxide (Bi₂O₃) powder

  • Salicylic acid (H₂sal) powder

Equipment:

  • High-energy ball mill

  • Milling jars and balls (e.g., stainless steel)

Procedure:

  • Bismuth(III) oxide and salicylic acid are weighed in the desired stoichiometric ratio (e.g., 1:2).[6]

  • The powders are placed into the milling jar along with the milling balls.

  • The mixture is milled at a specific frequency for a set duration (e.g., 60 minutes).[6]

  • After milling, the resulting this compound powder is collected from the jar.

Visualizations

PLAL_Workflow cluster_setup Experimental Setup cluster_process Ablation Process cluster_output Final Product Target BSS Target Laser Pulsed Laser Irradiation Target->Laser Liquid Deionized Water Liquid->Laser Plasma Plasma Plume Formation Laser->Plasma Ablation Nucleation Nanoparticle Nucleation Plasma->Nucleation Condensation Colloid Colloidal Suspension of BSS-NPs Nucleation->Colloid

Caption: Experimental workflow for the synthesis of BSS-NPs via Pulsed Laser Ablation in Liquid.

Mechanochemical_Workflow cluster_precursors Starting Materials cluster_process Milling Process cluster_output Final Product Bi2O3 Bismuth(III) Oxide Milling High-Energy Ball Milling Bi2O3->Milling H2sal Salicylic Acid H2sal->Milling Powder BSS Powder Milling->Powder Solid-state reaction

Caption: Workflow for the Mechanochemical Synthesis of this compound.

References

Evaluating the Synergistic Effect of Bismuth Subsalicylate with Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inclusion of bismuth subsalicylate (BSS) in antibiotic regimens, particularly for the eradication of Helicobacter pylori, has been a long-standing clinical practice. This guide provides a comprehensive evaluation of the synergistic and additive effects of BSS when combined with various antibiotics. It delves into the supporting experimental data, detailed methodologies, and the proposed mechanisms of action that contribute to its therapeutic efficacy.

Overview of this compound's Role in Combination Therapy

This compound is a key component of the quadruple therapy regimen for treating H. pylori infections, which also includes a proton pump inhibitor, metronidazole, and tetracycline (B611298).[1] Clinical studies have demonstrated that the addition of bismuth to antibiotic therapies can significantly increase the eradication rates of H. pylori.[2] While often referred to as a synergistic effect, in vitro studies present a nuanced picture, with some evidence suggesting an additive effect or other complex interactions rather than true synergy in all cases. The clinical benefit is, however, widely acknowledged.

Quantitative Analysis of Bismuth-Antibiotic Interactions

The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. An FICI of ≤ 0.5 is generally considered synergistic, an FICI between 0.5 and 4.0 indicates an additive or indifferent effect, and an FICI of > 4.0 suggests antagonism.[3]

In Vitro Synergy Studies with Bismuth Compounds

Direct quantitative data on the synergistic effects of this compound with a wide range of antibiotics is limited in publicly available literature. However, studies on other bismuth compounds provide valuable insights into the potential interactions.

Table 1: In Vitro Interaction of Colloidal Bismuth Subcitrate (CBS) with Antibiotics against H. pylori

A study investigating the in vitro effects of colloidal bismuth subcitrate (CBS), a related bismuth salt, against reference strains of H. pylori found no synergistic interactions with amoxicillin, clarithromycin, or metronidazole, with all FIC index values falling within the range of additivity or indifference.[4]

AntibioticH. pylori StrainMIC of CBS alone (µg/mL)MIC of Antibiotic alone (µg/mL)MIC of CBS in combination (µg/mL)MIC of Antibiotic in combination (µg/mL)FIC of CBSFIC of AntibioticFIC IndexInteraction
Amoxicillin2669540.00820.0040.50.51.0Additive
Clarithromycin2669540.01620.0080.50.51.0Additive
Metronidazole2669540.12520.0630.50.51.0Additive
AmoxicillinJ9980.01640.0080.50.51.0Additive
ClarithromycinJ9980.03140.0160.50.51.0Additive
MetronidazoleJ9980.2540.1250.50.51.0Additive
AmoxicillinATCC 4350440.01620.0080.50.51.0Additive
ClarithromycinATCC 4350440.01620.0080.50.51.0Additive
MetronidazoleATCC 435044>642>640.5>1.0>1.5Additive

Data extracted from a study by Song et al., which used colloidal bismuth subcitrate (CBS), not this compound.[4]

Table 2: Synergistic Effects of Bismuth Thiols on Biofilm Inhibition in Pseudomonas aeruginosa

In contrast, a study on Pseudomonas aeruginosa biofilms demonstrated synergistic effects when using bismuth thiols (BisEDT and BisPDT) in combination with ciprofloxacin, ceftazidime, and imipenem. The Fractional Biofilm Inhibitory Concentration (FBIC) index was used to quantify this synergy.

AntibioticBismuth ThiolMBIC of Bismuth Thiol alone (µM)MBIC of Antibiotic alone (µg/mL)FBIC IndexInteraction
CiprofloxacinBisEDT0.097320.02Synergy
CiprofloxacinBisPDT0.097320.5Synergy
CeftazidimeBisEDT0.097101.06Additive
CeftazidimeBisPDT0.097100.5Synergy
ImipenemBisEDT0.097402.0Additive
ImipenemBisPDT0.097400.01Synergy

MBIC: Minimum Biofilm Inhibitory Concentration. Data from a study by Varposhti et al.[5][6][7]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is the standard method for evaluating the in vitro interaction of two antimicrobial agents.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of two agents alone and in combination to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of this compound and the test antibiotic

  • Spectrophotometer for measuring optical density (optional)

  • Incubator

Procedure:

  • Preparation of Reagents: Prepare stock solutions of BSS and the antibiotic in a suitable solvent. Perform serial dilutions of both agents.

  • Plate Setup:

    • In a 96-well plate, add a fixed volume of broth to each well.

    • Along the x-axis, create a concentration gradient of the antibiotic through serial dilutions.

    • Along the y-axis, create a concentration gradient of BSS through serial dilutions.

    • The result is a "checkerboard" of wells with varying concentrations of both agents.

    • Include control wells with only the antibiotic, only BSS, and no antimicrobial agents (growth control).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 24-48 hours).

  • Determining MIC: The MIC is the lowest concentration of the antimicrobial agent(s) that inhibits visible bacterial growth.

  • Calculating the FIC Index:

    • FIC of drug A = MIC of drug A in combination / MIC of drug A alone

    • FIC of drug B = MIC of drug B in combination / MIC of drug B alone

    • FIC Index (FICI) = FIC of drug A + FIC of drug B

G cluster_prep Preparation cluster_plate Plate Setup cluster_exp Experiment cluster_analysis Analysis Prepare stock solutions of BSS and Antibiotic Prepare stock solutions of BSS and Antibiotic Perform serial dilutions Perform serial dilutions Prepare stock solutions of BSS and Antibiotic->Perform serial dilutions Create antibiotic concentration gradient (x-axis) Create antibiotic concentration gradient (x-axis) Perform serial dilutions->Create antibiotic concentration gradient (x-axis) Create BSS concentration gradient (y-axis) Create BSS concentration gradient (y-axis) Perform serial dilutions->Create BSS concentration gradient (y-axis) Dispense broth into 96-well plate Dispense broth into 96-well plate Inoculate wells with bacterial suspension Inoculate wells with bacterial suspension Create BSS concentration gradient (y-axis)->Inoculate wells with bacterial suspension Include single-agent and growth controls Include single-agent and growth controls Incubate plates Incubate plates Inoculate wells with bacterial suspension->Incubate plates Determine MICs (visual or spectrophotometric) Determine MICs (visual or spectrophotometric) Incubate plates->Determine MICs (visual or spectrophotometric) Calculate FIC of BSS Calculate FIC of BSS Determine MICs (visual or spectrophotometric)->Calculate FIC of BSS Calculate FIC of Antibiotic Calculate FIC of Antibiotic Determine MICs (visual or spectrophotometric)->Calculate FIC of Antibiotic Calculate FIC Index Calculate FIC Index Calculate FIC of BSS->Calculate FIC Index Calculate FIC of Antibiotic->Calculate FIC Index Interpret results (Synergy, Additive, Antagonism) Interpret results (Synergy, Additive, Antagonism) Calculate FIC Index->Interpret results (Synergy, Additive, Antagonism)

Workflow for the Checkerboard Assay

Mechanisms of Action and Potential for Synergy

The beneficial effects of adding BSS to antibiotic therapy are likely multifactorial. While direct synergy may not always be observed in vitro, other mechanisms contribute to its clinical efficacy.

Direct Antimicrobial Properties

Bismuth itself has bactericidal properties. It is thought to work by:

  • Disrupting the bacterial cell wall and membrane. [8]

  • Inhibiting bacterial enzymes and ATP synthesis. [9]

  • Preventing the adhesion of bacteria to gastric epithelial cells. [9]

Overcoming Antibiotic Resistance

A key proposed benefit of bismuth is its ability to resensitize resistant bacteria to antibiotics. A significant mechanism, particularly in Pseudomonas aeruginosa, is the disruption of iron homeostasis.[8][10][11][12][13]

Disruption of Iron Homeostasis in P. aeruginosa

P. aeruginosa requires iron for survival and virulence. It acquires iron from the host using small molecules called siderophores. Bismuth can bind to these siderophores, preventing the bacteria from taking up iron. This iron starvation leads to a cascade of events:

  • Inhibition of the electron transport chain. [10][11][12][13]

  • Dissipation of the proton motive force. [10][11][12][13]

  • Impairment of efflux pump activity. [10][11][12][13]

The impairment of efflux pumps, which are a major cause of antibiotic resistance, leads to the accumulation of antibiotics inside the bacterial cell, thereby enhancing their efficacy.[10][11][12][13]

G cluster_outside Outside Bacterium cluster_membrane Bacterial Membrane cluster_inside Inside Bacterium BSS This compound Siderophore Siderophore BSS->Siderophore Binds to IronUptake Iron Uptake Receptor BSS->IronUptake Blocks ETC Electron Transport Chain BSS->ETC Inhibits Survival Bacterial Survival BSS->Survival Inhibits Iron Iron Siderophore->Iron Binds to Iron->IronUptake Uptake Antibiotic Antibiotic Antibiotic->Survival Inhibits IronUptake->ETC Activates EffluxPump Efflux Pump EffluxPump->Antibiotic Expels PMF Proton Motive Force ETC->PMF Maintains ETC->PMF Disrupts PMF->EffluxPump Powers PMF->EffluxPump Inhibits

Mechanism of Bismuth-Induced Antibiotic Sensitization

Conclusion

The combination of this compound with antibiotics is a clinically effective strategy, particularly for the eradication of H. pylori. While in vitro studies on direct synergy have yielded mixed results, the overall benefit of this combination therapy is well-supported. The multifaceted mechanisms of action of bismuth, including its intrinsic antimicrobial properties and its ability to disrupt key bacterial processes like iron homeostasis, contribute to its efficacy. This disruption can lead to the potentiation of co-administered antibiotics and help overcome antibiotic resistance. For drug development professionals, further exploration of bismuth's ability to act as an adjuvant to existing and novel antibiotics against a broader range of pathogenic bacteria represents a promising area of research.

References

Comparative Analysis of Gastroprotective Mechanisms: Bismuth Subsalicylate vs. Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct mechanisms and efficacy of Bismuth Subsalicylate and Proton Pump Inhibitors in gastric protection.

This guide provides a comprehensive comparison of two widely utilized agents for gastrointestinal protection: this compound (BSS) and Proton Pump Inhibitors (PPIs). We delve into their fundamental mechanisms of action, present comparative efficacy data from experimental models, detail common experimental protocols for their evaluation, and visualize their operational pathways.

Mechanisms of Action

The gastroprotective effects of BSS and PPIs stem from fundamentally different mechanisms. PPIs are potent inhibitors of gastric acid secretion, whereas BSS exerts a multi-faceted effect that includes mucosal fortification and antimicrobial action.

Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole (B731) and lansoprazole, are prodrugs that act by irreversibly blocking the final step in gastric acid production.[1][2] They specifically target the H+/K+ ATPase enzyme system, or proton pump, located on the secretory surface of gastric parietal cells.[1][2][3]

The process begins with the PPI absorbing into the bloodstream and diffusing into the parietal cells. Within the acidic environment of the cell's secretory canaliculi, the PPI is protonated and converted into its active form, a sulfenamide.[1][4] This active molecule then forms a stable, covalent disulfide bond with cysteine residues on the proton pump, permanently inactivating the enzyme.[1][3][5] Restoration of acid secretion requires the synthesis of new H+/K+ ATPase pumps, a process that can take 2 to 3 days to reach a steady state.[5] This potent and long-lasting inhibition of acid secretion raises the gastric pH, which promotes the healing of ulcers and stabilizes fibrin (B1330869) clots to reduce bleeding.[1][3]

This compound (BSS): The mechanism of BSS is more complex and multifactorial, providing gastroprotection through several synergistic actions rather than a single target.[6][7]

  • Mucosal Barrier Enhancement: BSS is thought to form a protective coating over the gastric mucosa and ulcer craters.[8] This physical barrier shields the underlying tissue from irritants like gastric acid and pepsin.[7][8]

  • Stimulation of Protective Factors: A key component of its cytoprotective effect is the stimulation of endogenous defense mechanisms.[7] BSS has been shown to increase the secretion of protective mucus and bicarbonate.[7][9] It also enhances the synthesis of prostaglandins (B1171923) (specifically PGE2), which play a critical role in maintaining mucosal integrity and blood flow.[7][10][11]

  • Antimicrobial Activity: BSS has direct bactericidal effects against Helicobacter pylori, a primary cause of gastritis and peptic ulcers.[6][7] It achieves this by inhibiting bacterial enzyme systems (like urease and phospholipase), ATP synthesis, and adherence to gastric epithelial cells.[6][7][12][13]

  • Anti-inflammatory and Antisecretory Effects: The salicylate (B1505791) component of BSS inhibits cyclooxygenase (COX) enzymes, reducing the formation of inflammatory prostaglandins and decreasing intestinal secretions.[8][13]

The following diagrams illustrate the distinct signaling and action pathways for each agent.

PPI_Mechanism cluster_blood Bloodstream cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen PPI_prodrug PPI (Prodrug) PPI_prodrug_cell PPI (Prodrug) PPI_prodrug->PPI_prodrug_cell Diffusion PPI_active Active Sulfenamide PPI_prodrug_cell->PPI_active Acidic Canaliculi Activation (H+) proton_pump H+/K+ ATPase (Proton Pump) PPI_active->proton_pump Covalent Bond (Irreversible Inhibition) H_ion H+ proton_pump->H_ion H+ Out Acid_Secretion Gastric Acid (HCl) K_ion_lumen K+ K_ion_lumen->proton_pump K+ In K_ion_cell K+ BSS_Mechanism cluster_lumen Gastric Lumen & Mucosa cluster_effects Protective Outcomes BSS This compound (BSS) Barrier Forms Protective Barrier on Mucosa/Ulcer BSS->Barrier Hpylori H. pylori BSS->Hpylori Inhibits enzymes, ATP synthesis, adherence Mucus Mucus Secretion BSS->Mucus Bicarb Bicarbonate Secretion BSS->Bicarb PGE2 Prostaglandin (B15479496) E2 (PGE2) Synthesis BSS->PGE2 AntiInflammatory Anti-inflammatory & Antisecretory Effect (from Salicylate) BSS->AntiInflammatory Cytoprotection Cytoprotection & Ulcer Healing Barrier->Cytoprotection Bactericidal Bactericidal Effect Hpylori->Bactericidal Mucus->Cytoprotection Bicarb->Cytoprotection PGE2->Cytoprotection Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Endpoints start Start acclimatize Animal Acclimatization (e.g., Wistar Rats) start->acclimatize fasting 24-hour Fasting (Water ad libitum) acclimatize->fasting grouping Random Grouping fasting->grouping control Vehicle Control (e.g., Saline) grouping->control Group 1 positive Positive Control (e.g., Omeprazole) grouping->positive Group 2 test Test Compound (e.g., BSS) grouping->test Group 3+ admin Oral Administration of Compounds control->admin positive->admin test->admin induction Induce Gastric Injury (e.g., Ethanol or Indomethacin) admin->induction Wait 1 hour euthanasia Euthanasia & Stomach Excision induction->euthanasia Wait 1-8 hours analysis Analysis euthanasia->analysis macro Macroscopic Lesion Scoring (Ulcer Index) analysis->macro histo Histopathology analysis->histo biochem Biochemical Assays (PGE2, MPO, etc.) analysis->biochem end End macro->end histo->end biochem->end

References

Validating a Novel Animal Model for Assessing Bismuth Subsalicylate's Antidiarrheal Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the validation of a new animal model designed to assess the antidiarrheal properties of bismuth subsalicylate. By comparing the performance of a novel model against the well-established castor oil-induced diarrhea model in rodents, researchers can ensure the reliability and predictive value of their findings. This document outlines detailed experimental protocols, presents comparative data for this compound and a standard antidiarrheal agent, loperamide (B1203769), and visualizes key biological and procedural pathways.

Introduction

This compound is a widely used over-the-counter medication for the treatment of diarrhea and other gastrointestinal discomforts. Its therapeutic effects are attributed to its antisecretory, anti-inflammatory, and antimicrobial properties.[1][2][3] The development and validation of robust animal models are crucial for the preclinical evaluation of new antidiarrheal agents and formulations. The castor oil-induced diarrhea model in rodents is a well-characterized and commonly employed model for this purpose, providing a benchmark for comparison.[4][5]

This guide details the validation process for a new animal model by providing a direct comparison with the established castor oil model. It is intended for researchers, scientists, and drug development professionals in the field of gastroenterology and pharmacology.

Comparative Efficacy of Antidiarrheal Agents

The following tables summarize the quantitative data on the efficacy of this compound and loperamide in established animal models of diarrhea. These data serve as a reference for evaluating the performance of a new animal model.

Table 1: Efficacy of this compound in the Castor Oil-Induced Diarrhea Model in Rodents

SpeciesDose of this compoundKey FindingsReference
MouseDose-relatedSignificantly reduced the frequency of diarrhea and fecal output (wet and dry weight). Prevented the enhancement of charcoal-meal transport.[6]
RatDose-relatedSignificantly prevented the enhancement of charcoal-meal transport induced by castor oil.[6]

Table 2: Comparative Efficacy of Loperamide in the Castor Oil-Induced Diarrhea Model

SpeciesLoperamide DoseKey FindingsReference
Rat2 mg/kgProduced a dose-related decrease in diarrheal excretion and increased the diarrhea-free period.[4]
Rat5 mg/kgCompletely inhibited diarrhea.[7]
Mouse3 mg/kgSignificantly prolonged the onset of diarrhea and reduced the frequency and weight of total stool.[8][9]

Experimental Protocols

Detailed methodologies for the established castor oil-induced diarrhea model are provided below. These protocols should be followed to establish a baseline for comparison when validating a new animal model.

Castor Oil-Induced Diarrhea Model in Rats

This model is used to evaluate both the anti-motility and antisecretory effects of antidiarrheal agents.

Materials:

  • Male Wistar rats (150-250g)

  • Castor oil

  • This compound suspension

  • Loperamide solution

  • Vehicle (e.g., 1% tragacanth or 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Metabolic cages with filter paper lined bases

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Fasting: Fast the animals for 18 hours before the experiment, with continued free access to water.

  • Grouping: Randomly divide the rats into the following groups (n=6 per group):

    • Group I (Negative Control): Administer the vehicle orally.

    • Group II (Positive Control): Administer loperamide (2 mg/kg) orally.[10]

    • Group III (Test Group): Administer this compound (e.g., 100 mg/kg) orally.

    • Group IV (New Model Comparison): Administer the test substance according to the protocol of the new model.

  • Induction of Diarrhea: One hour after the administration of the respective treatments, induce diarrhea by orally administering 1 ml of castor oil to each rat.[7][10]

  • Observation: Place each rat in an individual metabolic cage. Observe the animals for a period of 4-6 hours.[11]

  • Data Collection: Record the following parameters:

    • Onset of diarrhea (time to the first wet stool).

    • Total number of diarrheic stools.

    • Total weight of wet fecal output.

  • Calculation of Inhibition: The percentage inhibition of defecation can be calculated using the formula:

    • % Inhibition = [(Mean fecal output of control group - Mean fecal output of test group) / Mean fecal output of control group] x 100

Mandatory Visualizations

Signaling Pathways

The antidiarrheal effect of this compound is multifactorial. The salicylate (B1505791) component inhibits the synthesis of prostaglandins, which are mediators of inflammation and intestinal secretion.[1][2] The bismuth component has antimicrobial properties and may also interfere with bacterial invasion of epithelial cells.[12]

Bismuth_Subsalicylate_Mechanism BSS This compound Stomach Stomach (Hydrolysis) BSS->Stomach Oral Administration Bismuth Bismuth Stomach->Bismuth Salicylate Salicylate Stomach->Salicylate Intestine Intestinal Lumen Bismuth->Intestine Epithelial_Cells Intestinal Epithelial Cells Salicylate->Epithelial_Cells Absorption COX Cyclooxygenase (COX) Salicylate->COX Inhibition Antimicrobial Antimicrobial Effects (e.g., against E. coli) Intestine->Antimicrobial Direct effect of Bismuth Epithelial_Cells->COX PGs Prostaglandins COX->PGs Inhibition Secretion Fluid & Electrolyte Secretion PGs->Secretion Stimulates Inflammation Inflammation PGs->Inflammation Promotes Diarrhea Diarrhea Secretion->Diarrhea Inflammation->Diarrhea Antimicrobial->Diarrhea Reduces bacterial cause Relief Relief from Diarrhea Validation_Workflow start Start: Define New Animal Model protocol_dev Develop Detailed Protocol for New Model start->protocol_dev lit_review Literature Review: Established Models (e.g., Castor Oil) start->lit_review parallel_exp Conduct Parallel Experiments protocol_dev->parallel_exp lit_review->parallel_exp new_model_exp New Model Groups: - Vehicle - BSS - Loperamide parallel_exp->new_model_exp est_model_exp Established Model Groups: - Vehicle - BSS - Loperamide parallel_exp->est_model_exp data_collection Data Collection: - Onset of Diarrhea - Fecal Output (Number, Weight) - Intestinal Motility new_model_exp->data_collection est_model_exp->data_collection stat_analysis Statistical Analysis: Compare outcomes between models data_collection->stat_analysis validation Validation Assessment: - Reproducibility - Predictive Value - Sensitivity to Standard Drugs stat_analysis->validation conclusion Conclusion: New Model Validated? validation->conclusion

References

Safety Operating Guide

Proper Disposal of Bismuth Subsalicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of bismuth subsalicylate in a laboratory setting. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.

This compound, the active ingredient in many over-the-counter gastrointestinal medications, is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA).[1][2][3][4] It does not typically exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by federal regulations.[5][6] Therefore, it is categorized as a non-RCRA, non-hazardous pharmaceutical waste.[7][1][2][8] However, it is imperative to note that "non-hazardous" does not imply that it can be disposed of in regular trash or down the drain.[7][1][2][8][9] Proper disposal is essential to prevent environmental contamination and ensure workplace safety.[7][1][2]

Disposal Procedures

The recommended disposal method for this compound is incineration through a licensed waste management facility.[7][1][2] Some states may have specific regulations requiring the incineration of non-hazardous pharmaceutical waste.[8] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and local authorities to ensure compliance with all applicable federal, state, and local regulations.[9]

Segregation and Storage

Proper segregation of waste is a critical first step. This compound waste should be kept separate from hazardous chemical waste, sharps, and general laboratory trash.[2]

Waste TypeContainer RequirementDisposal Pathway
This compound (Solid) Clearly labeled, sealed, leak-proof container. Often white with blue lids for non-RCRA pharmaceutical waste.[1][2]Collection by a licensed pharmaceutical waste contractor for incineration.[7][1][2]
Contaminated Labware (e.g., gloves, weigh boats) Dispose of as solid waste in the appropriate non-hazardous pharmaceutical waste container.Collection by a licensed pharmaceutical waste contractor for incineration.
Empty Stock Containers Deface or remove the original label. Dispose of in accordance with institutional policies for non-hazardous solid waste.Follow institutional guidelines for solid waste disposal or recycling.

Experimental Protocols

Currently, there are no specific, widely adopted experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes within a laboratory setting. The stability of the compound and the potential for the generation of other regulated waste products make such procedures impractical and potentially non-compliant. The standard and recommended procedure is disposal via a certified waste management vendor.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory.

Bismuth_Subsalicylate_Disposal start This compound Waste Generated is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed manage_hazardous Manage as Hazardous Waste: Follow institutional EHS procedures for hazardous waste disposal. is_mixed->manage_hazardous Yes segregate Segregate as Non-RCRA Pharmaceutical Waste is_mixed->segregate No container Place in a designated, labeled, and sealed container for non-hazardous pharmaceutical waste. segregate->container storage Store in a secure, designated waste accumulation area. container->storage pickup Arrange for pickup by a licensed pharmaceutical waste disposal vendor. storage->pickup end Waste Disposed via Incineration pickup->end

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuth subsalicylate
Reactant of Route 2
Bismuth subsalicylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。